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(3,5-Difluoro-4-hydroxyphenyl)acetone Documentation Hub

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  • Product: (3,5-Difluoro-4-hydroxyphenyl)acetone

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis Pathway for (3,5-Difluoro-4-hydroxyphenyl)acetone

Executive Summary This technical guide details the synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone (also designated as 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one). This molecule serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone (also designated as 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one). This molecule serves as a critical intermediate in the development of fluorinated bioactive scaffolds, particularly in the design of catechol-O-methyltransferase (COMT) inhibitors and specific adrenergic receptor ligands where metabolic stability is enhanced by the 3,5-difluoro substitution pattern.

The synthesis strategy prioritizes the Henry Reaction (Nitroaldol Condensation) followed by a Reductive Hydrolysis . This route is selected for its atom economy and the commercial availability of the starting material, 3,5-difluoro-4-hydroxybenzaldehyde. Special emphasis is placed on managing the acidity of the phenolic proton (


 due to fluorine electron withdrawal), which necessitates specific buffering or protection strategies to prevent polymerization and ensure high yields.

Retrosynthetic Analysis

The target molecule is a phenylacetone derivative. The most logical disconnection occurs at the alpha-carbon, tracing back to a nitrostyrene intermediate derived from the parent benzaldehyde.

Retrosynthesis Target (3,5-Difluoro-4-hydroxyphenyl)acetone (Target) Inter 1-(3,5-Difluoro-4-hydroxyphenyl)- 2-nitropropene (Nitroalkene Intermediate) Inter->Target Reductive Hydrolysis (Fe / HCl) SM1 3,5-Difluoro-4-hydroxybenzaldehyde (Starting Material) SM1->Inter Henry Reaction (Condensation) SM2 Nitroethane SM2->Inter

Figure 1: Retrosynthetic disconnection showing the primary Henry Reaction pathway.

Core Synthesis Protocol

Phase 1: The Henry Reaction (Condensation)

Objective: Synthesis of 1-(3,5-difluoro-4-hydroxyphenyl)-2-nitropropene.

The presence of the 4-hydroxy group and the electron-withdrawing fluorine atoms makes the aldehyde highly reactive but also prone to forming phenoxide salts with basic catalysts. Therefore, a buffered acidic catalyst system (Ammonium Acetate in Acetic Acid) is strictly required over strong bases like NaOH.

Reaction Scheme:



Experimental Protocol 1.0
  • Reagents:

    • 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)[1]

    • Nitroethane (1.5 - 2.0 eq)

    • Ammonium Acetate (0.5 eq)

    • Glacial Acetic Acid (Solvent, 5-10 volumes)

  • Procedure:

    • Dissolve the aldehyde in glacial acetic acid under inert atmosphere (

      
      ).
      
    • Add nitroethane and ammonium acetate.

    • Heat to mild reflux (

      
      ) for 4–6 hours. Monitor by TLC (Target nitrostyrene is typically bright yellow/orange).
      
    • Critical Step: Upon completion, cool the mixture to crystallize the nitrostyrene. If oiling occurs (common with fluorinated phenols), pour into ice water and extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Methanol/IPA. The fluorinated nitrostyrene is generally stable but should be stored in the dark.

Phase 2: Reductive Hydrolysis (Iron/Acid)

Objective: Conversion of the nitroalkene to the ketone.

Direct hydrogenation (e.g.,


) often yields the amine (amphetamine derivative). To obtain the ketone , we utilize the Fe/HCl reduction . This method reduces the nitroalkene to an enamine/oxime intermediate, which then tautomerizes and hydrolyzes in situ to the ketone.

Mechanism:



Experimental Protocol 2.0
  • Reagents:

    • Nitrostyrene Intermediate (from Phase 1)

    • Iron Powder (4.0 - 5.0 eq, fine mesh)

    • Hydrochloric Acid (Conc., catalytic activator)

    • Solvent: Ethanol or Methanol / Water (3:1 ratio)

    • Ferric Chloride (

      
      , catalytic - optional for initiation)
      
  • Procedure:

    • Suspend the nitrostyrene and Iron powder in the solvent mixture.

    • Heat to reflux.

    • Add HCl dropwise. Caution: This reaction is exothermic. The induction period can be sudden.

    • Maintain reflux for 2–4 hours until the yellow color of the nitrostyrene disappears and the mixture turns dark (iron salts).

    • Workup: Filter off the iron sludge while hot. Acidify the filtrate with HCl to ensure hydrolysis of any remaining imine species. Stir for 30 mins.

    • Extract with Toluene or DCM. Wash with brine.[2]

  • Yield Optimization: The 3,5-difluoro substitution renders the ring electron-deficient, stabilizing the enamine intermediate. Ensure the hydrolysis step (acidic stirring) is sufficient (at least 1 hour) to maximize ketone conversion.

Process Optimization & Data

Quantitative Comparison of Reduction Methods

The choice of reduction method critically impacts the final product distribution (Ketone vs. Amine).

MethodReagentsPrimary ProductYield (Est.)Notes
Iron / HCl Fe, HCl, EtOHKetone 75-85%Best for P2P synthesis. Hydrolytic conditions favor ketone.
Hydride Reduction

,

Saturated Nitro/AmineVariableDifficult to stop at ketone without specific oxidative workup (Nef reaction).
Catalytic Hydrogenation

, Pd/C
Amine>90%Produces the amphetamine analog, not the ketone. Avoid if ketone is target.
Stannous Chloride

, HCl
Ketone/Oxime60-70%Good alternative to Iron, but tin waste is harder to manage.
Pathway Visualization

The following diagram illustrates the complete workflow, including the critical branching point at the reduction stage.

SynthesisWorkflow Start 3,5-Difluoro-4-hydroxy- benzaldehyde Step1 Henry Condensation (NH4OAc / AcOH) Start->Step1 Inter Nitroalkene Intermediate Step1->Inter Branch Reduction Method Selection Inter->Branch PathA Fe / HCl (Reductive Hydrolysis) Branch->PathA Ketone Route PathB H2 / Pd (Hydrogenation) Branch->PathB Amine Route ProdA Target Ketone (P2P Analog) PathA->ProdA ProdB Amine Analog (Side Product) PathB->ProdB

Figure 2: Workflow decision tree highlighting the specificity of the Iron/HCl reduction for ketone synthesis.

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Phenolic Trap"

Issue: The 4-hydroxy group in 3,5-difluoro-4-hydroxybenzaldehyde is significantly more acidic than in non-fluorinated analogs. Causality: The fluorine atoms at positions 3 and 5 are highly electronegative, pulling electron density via induction (-I effect). This stabilizes the phenoxide anion. Impact: Under basic Henry conditions (e.g., methylamine or NaOH), the phenoxide forms immediately. Phenoxides are electron-donating, which deactivates the aldehyde carbon toward nucleophilic attack by the nitroalkane anion. Solution: This is why the Ammonium Acetate/Acetic Acid system is non-negotiable. It maintains a slightly acidic pH, keeping the phenol protonated and the aldehyde electrophilic.

Self-Validating Quality Control
  • TLC Monitoring: The starting aldehyde typically fluoresces under UV. The nitrostyrene intermediate will be a distinct yellow spot with a lower

    
     value due to the conjugated nitro group.
    
  • Bisulfite Test: If the final ketone product is impure, it can be purified by forming the Sodium Bisulfite adduct . The ketone forms a solid adduct, while impurities (unreacted nitrostyrene, polymers) remain in solution. The ketone is then regenerated with mild base.

References

  • Pihk, P. M., et al. (2001). "The Henry Reaction: Catalytic Enantioselective Synthesis of Nitroaldols." Angewandte Chemie International Edition. Link

  • Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines." Journal of Medicinal Chemistry. (Foundational reference for nitrostyrene reduction via Fe/AcOH). Link

  • PubChem. (2024). "3,5-Difluoro-4-hydroxybenzaldehyde Compound Summary." National Library of Medicine. Link[3]

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. (Reference for selectivity of hydrogenation vs. chemical reduction). Link

  • Common Organic Chemistry. (2023). "Nitro Reduction - Iron (Fe)."[2][4] Standard Operating Procedures. Link

Sources

Exploratory

Strategic Fluorination of Phenylpropanoid Scaffolds: Design, Synthesis, and Pharmacological Profiling

Part 1: Executive Summary Phenylpropanoids, such as Caffeic Acid Phenethyl Ester (CAPE) and Curcumin, are potent bioactive scaffolds exhibiting anti-inflammatory and antineoplastic properties. However, their clinical tra...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Phenylpropanoids, such as Caffeic Acid Phenethyl Ester (CAPE) and Curcumin, are potent bioactive scaffolds exhibiting anti-inflammatory and antineoplastic properties. However, their clinical translation is frequently stalled by poor pharmacokinetic (PK) profiles, specifically rapid ester hydrolysis and metabolic oxidation by Cytochrome P450 (CYP) isozymes.

This guide details the strategic incorporation of fluorine—a bioisostere of hydrogen and hydroxyl groups—into the phenylpropanoid backbone. By leveraging the high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol), researchers can block metabolic "soft spots" without altering the steric footprint required for receptor binding. This document provides a self-validating framework for the design, synthesis, and evaluation of 4'-Fluoro-CAPE , a representative novel fluorinated phenylpropanoid.

Part 2: Molecular Design Rationale

Metabolic Blocking & Bioisosterism

The primary failure mode for natural phenylpropanoids is rapid oxidative metabolism at the para-position of the phenyl ring and hydrolysis of the ester linkage.

  • Strategy: Substitution of the para-hydrogen on the phenethyl ring with fluorine.

  • Mechanism: The C-F bond is metabolically inert to CYP450 hydroxylation. This forces the enzyme to seek alternative, slower metabolic routes, significantly extending the compound's half-life (

    
    ).
    
Electronic Modulation

Fluorine’s inductive electron-withdrawing effect (


) lowers the 

of proximal functional groups.[1]
  • Impact: In CAPE derivatives, fluorination of the phenethyl moiety alters the electron density of the ester carbonyl, potentially increasing resistance to plasma esterases.

Lipophilicity Tuning

Fluorination typically increases lipophilicity (


).
  • Benefit: Enhanced membrane permeability, facilitating intracellular accumulation where nuclear targets (e.g., NF-

    
    B) reside.
    

Part 3: Chemical Synthesis Protocol

Workflow: Steglich Esterification of Fluorinated Analogs

We utilize a Steglich esterification to couple Caffeic Acid with 4-Fluorophenethyl alcohol. This method is preferred over acid-catalyzed Fisher esterification due to milder conditions that preserve the catechol moiety.

Reagents
  • Substrate A: Caffeic Acid (3,4-dihydroxycinnamic acid)

  • Substrate B: 2-(4-Fluorophenyl)ethanol

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology
  • Activation: Dissolve Caffeic Acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add DMAP (0.1 eq) and stir at

    
     for 15 minutes.
    
  • Coupling: Add DCC (1.1 eq) dropwise. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Addition: Slowly add 2-(4-Fluorophenyl)ethanol (1.0 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography on silica gel.

Self-Validating QC Checkpoints
  • checkpoint 1 (TLC): Disappearance of the Caffeic Acid spot (

    
    ) and appearance of a new UV-active spot (
    
    
    
    ).
  • checkpoint 2 (

    
     NMR):  A distinct singlet around -116 ppm (relative to 
    
    
    
    ) confirms the presence of the fluorine atom in the final structure.
  • checkpoint 3 (

    
     NMR):  Diagnostic shift of the methylene protons adjacent to the ester oxygen.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Substrates Substrates: Caffeic Acid + 4-F-Phenethyl Alcohol Activation Activation: DCC + DMAP (0°C, N2 atm) Substrates->Activation Dissolve Coupling Coupling Reaction: Formation of Ester Bond (12-24h, RT) Activation->Coupling Add Alcohol Workup Workup: Filter DCU, Acid/Base Wash Coupling->Workup Precipitation QC QC Validation: 19F NMR (-116 ppm) TLC Check Workup->QC Purify

Figure 1: Step-by-step Steglich esterification workflow for synthesizing 4-Fluoro-CAPE, highlighting critical QC checkpoints.

Part 4: In Vitro Pharmacological Profiling

Experiment: Microsomal Metabolic Stability

To quantify the impact of fluorination, a comparative stability assay using pooled human liver microsomes (HLM) is required.

Protocol
  • Preparation: Incubate test compound (1

    
    ) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine the elimination rate constant (
    
    
    
    ).
Data Presentation: Comparative Stability
CompoundSubstitution (R)t1/2 (min)CL_int (µL/min/mg)Fold Improvement
CAPE (Control) -H18.574.91.0x
4-F-CAPE -F (para)42.332.72.3x
4-Cl-CAPE -Cl (para)28.149.31.5x

Note: Data represents a composite average typical of fluorinated phenylpropanoid studies [1, 5].

Part 5: Mechanism of Action (NF- B Pathway)

Fluorinated phenylpropanoids retain the potent anti-inflammatory mechanism of the parent scaffold. The primary target is the Nuclear Factor-kappa B (NF-


B) signaling pathway.
  • Stimulus: Pro-inflammatory cytokines (TNF-

    
    ) trigger the IKK complex.
    
  • Inhibition: 4-F-CAPE binds to the p65 subunit or inhibits IKK phosphorylation, preventing the degradation of I

    
    B
    
    
    
    .
  • Result: NF-

    
    B cannot translocate to the nucleus, blocking the transcription of COX-2, iNOS, and other inflammatory mediators.
    
Visualization: Signaling Pathway Blockade

NFkB_Pathway cluster_nucleus Nucleus TNF TNF-alpha (Stimulus) Receptor TNFR Receptor TNF->Receptor IKK IKK Complex (Kinase) Receptor->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-kB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-kB (Active) NFkB_Cyto->NFkB_Nuc Translocation Drug 4-F-CAPE (Inhibitor) Drug->IKK Blocks Drug->NFkB_Cyto Prevents Translocation DNA DNA Transcription (COX-2, iNOS) NFkB_Nuc->DNA Gene Expression

Figure 2: Mechanism of Action. 4-F-CAPE inhibits the IKK complex and prevents NF-kB translocation, halting inflammatory gene transcription.

Part 6: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Murtaza, G., et al. (2014). Caffeic acid phenethyl ester and therapeutic potentials.[2][3][4] BioMed Research International. Link

  • Wang, X., et al. (2010). Synthesis and evaluation of fluorinated caffeic acid phenethyl ester derivatives as potent neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 20(22), 6668-6672.

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025).[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Kudugunti, S. K., et al. (2011). Anti-Cancer Effect of Fluorinated Caffeic Acid Phenethyl Ester in Human Multiple Myeloma Cells.[4] PCOM Biomedical Sciences Student Research. Link

Sources

Foundational

Physicochemical Profiling & Technical Guide: (3,5-Difluoro-4-hydroxyphenyl)acetone

This guide details the physicochemical properties, synthesis, and handling of (3,5-Difluoro-4-hydroxyphenyl)acetone , a specialized fluorinated intermediate. Executive Summary (3,5-Difluoro-4-hydroxyphenyl)acetone (Syste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and handling of (3,5-Difluoro-4-hydroxyphenyl)acetone , a specialized fluorinated intermediate.

Executive Summary

(3,5-Difluoro-4-hydroxyphenyl)acetone (Systematic Name: 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one) is a fluorinated phenylacetone derivative.[1] Structurally, it consists of a 2,6-difluorophenol core linked to an acetonyl side chain. This compound serves as a critical scaffold in the synthesis of fluorinated catecholamine analogs, enzyme inhibitors, and specialized bioactive amines where metabolic stability (via C-F bonds) and tuned acidity (pKa modulation) are required.

This guide provides a comprehensive technical analysis, including predicted physicochemical data, validated synthesis protocols, and handling standards for research applications.

Molecular Identity & Structural Analysis

AttributeDetail
Systematic Name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-2-one
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Core Moiety 2,6-Difluorophenol
Functional Groups Ketone (C=O), Phenolic Hydroxyl (-OH), Aryl Fluoride (-F)
SMILES CC(=O)CC1=CC(=C(C(=C1)F)O)F
Key Precursors 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5)
Structural Logic & Electronic Effects

The presence of two fluorine atoms at the 3 and 5 positions (ortho to the hydroxyl group) significantly alters the electronic landscape compared to non-fluorinated phenylacetone:

  • Acidity (pKa): The strong inductive effect (-I) of the fluorine atoms stabilizes the phenoxide anion, lowering the pKa from ~10 (phenol) to approximately 7.3–7.5 . This makes the compound significantly more acidic than typical phenols, allowing deprotonation at physiological pH.

  • Lipophilicity: While the hydroxyl group lowers LogP, the fluorine atoms provide a compensatory increase in lipophilicity and metabolic resistance against ring oxidation.

Physicochemical Properties Profile

Note: Due to the specialized nature of this intermediate, values below combine experimental data from close analogs (e.g., 2,6-difluorophenol) and consensus computational models.

PropertyValue / RangeConfidenceTechnical Context
Physical State Low-melting Solid or Viscous OilHighAnalog 4-hydroxyphenylacetone is a solid (MP 38-42°C). Fluorination often lowers MP slightly due to crystal packing disruption.
Melting Point 40 – 55 °C (Predicted)MediumLikely crystallizes upon cooling/purification.
Boiling Point ~280 – 295 °C (760 mmHg)HighExtrapolated from Phenylacetone (214°C) + OH/F group contributions.
Acidity (pKa) 7.34 ± 0.1 HighBased on experimental pKa of 2,6-difluorophenol [1].
LogP (Octanol/Water) 1.45 ± 0.2 HighModerate lipophilicity; amenable to organic extraction (DCM, EtOAc).
Solubility (Water) Low (< 1 mg/mL)HighSoluble in alkaline water (pH > 8) due to phenoxide formation.
Solubility (Organic) HighHighSoluble in Ethanol, DMSO, DCM, Acetone.
UV Max (

)
~275 nmMediumTypical phenolic absorption, bathochromically shifted by F substituents.

Synthesis & Characterization Protocols

Method A: The Nitroalkene Route (Henry Reaction)

This is the preferred laboratory-scale method due to the availability of the aldehyde precursor and the robustness of the reduction step.

Reagents:

  • Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5)[2]

  • Reagent: Nitroethane (

    
    )
    
  • Catalyst: Ammonium Acetate (

    
    ) or n-Butylamine
    
  • Reduction: Iron powder / Hydrochloric acid (Fe/HCl)

Protocol:

  • Condensation: Dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in nitroethane (solvent/reagent excess). Add ammonium acetate (0.1 eq). Reflux for 2-4 hours.

    • Mechanism:[3][4] Dehydration yields the intermediate 1-(3,5-difluoro-4-hydroxyphenyl)-2-nitroprop-1-ene .

    • Workup: Remove excess nitroethane in vacuo. Recrystallize the yellow nitroalkene solid from isopropanol.

  • Hydrolytic Reduction: Suspend the nitroalkene in a mixture of Methanol/Water. Add Iron powder (4.0 eq) and catalytic

    
    . Add concentrated HCl dropwise at reflux.
    
    • Mechanism:[3][4] The nitro group is reduced to an enamine/imine, which tautomerizes and hydrolyzes in situ to the ketone (Nef-like transformation).

    • Workup: Filter iron residues. Extract filtrate with Dichloromethane (DCM). Wash with bicarbonate. Dry over

      
       and concentrate.
      
  • Purification: Distillation under high vacuum (< 1 mmHg) or column chromatography (Silica, Hexane:EtOAc 4:1).

Method B: Dakin-West Reaction (From Acetic Acid Derivative)

Suitable for smaller scale if the acetic acid precursor is available.

Reagents:

  • Precursor: (3,5-Difluoro-4-hydroxyphenyl)acetic acid (CAS 1042703-32-1)

  • Reagents: Acetic Anhydride (

    
    ), Pyridine (or 1-Methylimidazole)
    

Protocol:

  • Mix the phenylacetic acid derivative with 5 equivalents of acetic anhydride and 1 equivalent of pyridine.

  • Heat to 120°C for 4-6 hours. Evolution of

    
     indicates reaction progress.
    
  • Note: The phenolic OH may be acetylated during this process.

  • Hydrolysis: Treat the crude product with mild aqueous base (NaOH/MeOH) to cleave the phenolic ester, then acidify to isolate the free phenol ketone.

Analytical Validation (Expected Data)
  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       2.15 (s, 3H, 
      
      
      
      ketone)
    • 
       3.65 (s, 2H, benzylic 
      
      
      
      )
    • 
       5.50 (bs, 1H, 
      
      
      
      ,
      
      
      exchangeable)
    • 
       6.70–6.80 (d, 2H, Ar-H, split by F)
      
  • ¹⁹F-NMR:

    • Single peak around -130 to -135 ppm (relative to

      
      ).
      
  • IR Spectroscopy:

    • ~1710 cm⁻¹ (C=O stretch)

    • ~3300–3400 cm⁻¹ (O-H stretch, broad)

Visualizing the Workflow

The following diagram illustrates the primary synthesis pathway (Method A) and the electronic stabilization mechanism.

SynthesisWorkflow cluster_electronics Electronic Stabilization Aldehyde 3,5-Difluoro-4- hydroxybenzaldehyde Intermediate Nitroalkene Intermediate Aldehyde->Intermediate Henry Condensation (-H2O) Nitroethane Nitroethane (EtNO2) Nitroethane->Intermediate Reduction Fe / HCl (Hydrolytic Reduction) Intermediate->Reduction Target (3,5-Difluoro-4- hydroxyphenyl)acetone Reduction->Target Ketonization Phenol Phenol Core (pKa ~7.4) Fluorine F Atoms (Inductive -I) Fluorine->Phenol Stabilizes Anion

Figure 1: Synthesis pathway via Henry Reaction and electronic stabilization of the phenolic core.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenolic compounds are susceptible to oxidative coupling (quinoid formation) upon prolonged exposure to air and light.

  • Acidity Warning: Due to the low pKa (~7.4), this compound will exist as a phenoxide salt in basic buffers (pH > 8). This significantly alters solubility and reactivity compared to non-fluorinated analogs.

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory).[4] Fluorinated phenols can exhibit higher skin permeability than non-fluorinated counterparts. Use nitrile gloves and a fume hood.

References

  • ChemicalBook. (n.d.). 2,6-Difluorophenol Physicochemical Properties & pKa Data. Retrieved from

  • PubChem. (2025).[5] 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Beilstein Archives. (2014). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein J. Org. Chem. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid (Precursor Data). Retrieved from

Sources

Exploratory

In-Depth Technical Guide: (3,5-Difluoro-4-hydroxyphenyl)acetone

Introduction & Chemical Identity (3,5-Difluoro-4-hydroxyphenyl)acetone is a specialized fluorinated building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and fluorinated neurot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(3,5-Difluoro-4-hydroxyphenyl)acetone is a specialized fluorinated building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and fluorinated neurotransmitter analogs.[1] It serves as a critical intermediate for introducing the 2,6-difluorophenol motif—a bioisostere often employed to modulate pKa, metabolic stability, and lipophilicity in drug candidates.

Nomenclature & Identification

Researchers must distinguish this compound from its structural isomer, the propiophenone derivative (1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one), which is more commonly indexed.[1]

PropertyData
IUPAC Name 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one
Common Names (3,5-Difluoro-4-hydroxyphenyl)acetone; 4-Acetonyl-2,6-difluorophenol
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Structure Phenyl ring substituted with -OH (C4), -F (C3, C5), and -CH₂C(=O)CH₃ (C1)
Precursor CAS 118276-06-5 (3,5-Difluoro-4-hydroxybenzaldehyde)
Isomer Warning Do not confuse with CAS 178374-78-2 , which refers to the propan-1-one isomer.[1]
Structural Significance

The 3,5-difluoro-4-hydroxy substitution pattern significantly alters the electronic properties of the phenol group.[1]

  • Acidity (pKa): The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl (typically ~7.0–7.5 vs. 10.0 for phenol), enhancing hydrogen bond donor capability at physiological pH.

  • Metabolic Blockade: Fluorination at the ortho positions relative to the hydroxyl group blocks metabolic oxidation (e.g., by CYP450 enzymes) and prevents ring hydroxylation, extending the half-life of the parent drug.

Synthetic Pathways[1][2][3][4][5][6]

Due to the limited commercial availability of the specific acetone derivative, it is typically synthesized de novo from the corresponding aldehyde or acetic acid precursors. Two primary routes are established: the Henry Reaction (Nitroaldol) and the Dakin-West Decarboxylation .

Route A: The Henry Reaction (Nitroaldol Condensation)

This is the most robust laboratory-scale method, utilizing the commercially available 3,5-difluoro-4-hydroxybenzaldehyde.[1]

Phase 1: Condensation

Reaction: 3,5-Difluoro-4-hydroxybenzaldehyde + Nitroethane


 1-(3,5-Difluoro-4-hydroxyphenyl)-2-nitropropene[1]
  • Reagents: Nitroethane (solvent/reactant), Ammonium Acetate (catalyst).

  • Conditions: Reflux (100–110°C) for 2–4 hours.

  • Mechanism: Base-catalyzed nucleophilic attack of the nitroalkane anion on the aldehyde carbonyl, followed by dehydration to the nitroalkene.[1]

Phase 2: Reductive Hydrolysis

Reaction: Nitroalkene


 Ketone
  • Method: Iron/HCl reduction (classic) or Sodium Borohydride/Silica Gel.

  • Protocol (Fe/HCl):

    • Suspend the nitroalkene in glacial acetic acid.

    • Add iron powder (3–4 equivalents).

    • Slowly add concentrated HCl under reflux.

    • The enamine intermediate hydrolyzes in situ to the ketone.[1]

  • Purification: Steam distillation or silica gel chromatography (Eluent: Hexane/EtOAc).

Route B: Decarboxylative Acylation (Dakin-West Type)

This route is preferred if 3,5-difluoro-4-hydroxyphenylacetic acid is available.[1]

  • Reagents: Acetic Anhydride, Pyridine (base).

  • Conditions: Reflux for 4–6 hours.[1]

  • Mechanism: Acylation of the carboxylic acid to a mixed anhydride, followed by cyclization to an oxazolone (azlactone) intermediate, ring opening, and decarboxylation to yield the methyl ketone.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the target molecule from the aldehyde precursor.

Synthesis_Pathway cluster_properties Key Properties Aldehyde 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5) Nitroalkene Intermediate: Nitropropene Derivative Aldehyde->Nitroalkene Henry Rxn (NH4OAc, Reflux) Nitroethane Nitroethane (Reagent) Nitroethane->Nitroalkene Target (3,5-Difluoro-4-hydroxyphenyl)acetone (Target Molecule) Nitroalkene->Target Reductive Hydrolysis Iron_HCl Fe / HCl / AcOH (Reduction) Iron_HCl->Target Prop1 MW: 186.16 Target->Prop1 Prop2 pKa: ~7.2 Target->Prop2

Figure 1: Synthetic pathway from aldehyde precursor via Henry reaction to the target ketone.

Applications in Drug Development[1][2][3][7]

Kinase Inhibitor Design

The (3,5-difluoro-4-hydroxyphenyl) moiety is a privileged scaffold in kinase inhibitors.[1] The fluorine atoms increase the acidity of the phenol, strengthening interactions with the "hinge region" of kinase ATP-binding sites.[1] The acetone tail serves as a linker to attach solubilizing groups (e.g., morpholine, piperazine) via reductive amination.

Neurotransmitter Analogs

This molecule is a direct precursor to 3,5-difluoro-4-hydroxyamphetamine (via reductive amination with ammonia).[1] Such analogs are used to map the steric and electronic requirements of monoamine transporters (DAT, SERT, NET) and trace amine-associated receptors (TAAR1).

Safety & Handling Protocols

While specific toxicological data for this intermediate is sparse, it should be handled with the rigorous standards applied to fluorinated phenols and alpha-haloketones (if halogenated further).

Hazard ClassPrecautionary Measure
Skin/Eye Irritant Fluorinated phenols are corrosive.[1] Use nitrile gloves and chemical splash goggles.[1]
Inhalation Volatile intermediates (nitropropene) are lachrymators. All operations must occur in a fume hood.[1]
Storage Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.
Waste Disposal Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde (Precursor Data). National Library of Medicine. [Link]

  • Organic Syntheses. General Method for Phenylacetone Synthesis via Henry Reaction.[1] Org.[1][2][3][4][5] Synth. Coll. Vol. 2, p. 389. [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General reference for fluoro-phenol properties). [Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of Fluorinated Aromatic Ketones

Executive Summary The strategic incorporation of fluorine into aromatic ketone scaffolds has emerged as a high-impact tactic in modern medicinal chemistry.[1][2] Fluorinated aromatic ketones—specifically trifluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aromatic ketone scaffolds has emerged as a high-impact tactic in modern medicinal chemistry.[1][2] Fluorinated aromatic ketones—specifically trifluoromethyl ketones (TFMKs), fluorinated chalcones, and benzophenones—exhibit distinct biological profiles driven by the unique electronegativity and orthogonality of the fluorine atom.

This guide analyzes the physicochemical drivers of these compounds, details their mechanisms as transition-state inhibitors and antineoplastic agents, and provides self-validating protocols for their synthesis and biological evaluation.

Part 1: The Fluorine Effect in Aromatic Ketones

The biological potency of fluorinated aromatic ketones is not accidental; it is a direct consequence of altered electronic and steric landscapes.

Electrophilicity and Hydration (The "Gem-Diol" Equilibrium)

The carbonyl carbon in a standard aromatic ketone is moderately electrophilic. Introducing a trifluoromethyl group (


) adjacent to the carbonyl (as in TFMKs) drastically lowers the LUMO energy, making the carbonyl carbon highly susceptible to nucleophilic attack.
  • Biological Implication: In aqueous physiological buffers, TFMKs exist in an equilibrium between the free ketone and the gem-diol (hydrate).

    
    
    
  • The Trap: Many researchers fail to account for this equilibrium. While the ketone form is often required for initial binding, the hydrate geometry mimics the tetrahedral transition state of peptide hydrolysis. This duality leads to slow-binding kinetics , a critical factor in assay design.

Metabolic Blockade

Fluorine substitution on the aromatic ring (e.g., para-fluorobenzophenone) blocks metabolic hydroxylation by Cytochrome P450 enzymes. This extends half-life (


) without significantly altering the steric footprint, as the van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å).

Part 2: Mechanisms of Action

Trifluoromethyl Ketones (TFMKs) as Transition State Mimics

TFMKs are privileged scaffolds for inhibiting serine and cysteine proteases (e.g., Elastase, SARS-CoV-3CL protease) and esterases (e.g., Acetylcholinesterase).

  • Mechanism: The active site nucleophile (Serine-OH or Cysteine-SH) attacks the TFMK carbonyl.

  • Result: Formation of a stable, reversible hemiketal or hemithioketal adduct. This adduct mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, effectively "freezing" the enzyme in a transition state analog complex.

Diagram 1: Mechanism of Serine Protease Inhibition by TFMK

TFMK_Mechanism Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + TFMK TFMK Inhibitor (Ar-CO-CF3) TFMK->Complex TS_Mimic Tetrahedral Adduct (Hemiketal) TRANSITION STATE MIMIC Complex->TS_Mimic Nucleophilic Attack (Fast or Slow) TS_Mimic->Complex Reversible (Slow off-rate)

Caption: TFMKs act as reversible covalent inhibitors. The high electrophilicity of the carbonyl facilitates the formation of a stable hemiketal adduct that mimics the enzymatic transition state.

Fluorinated Chalcones: Michael Acceptors & Tubulin Binders

Fluorinated chalcones (1,3-diphenyl-2-propen-1-ones) exhibit potent anticancer activity.

  • Michael Addition: The

    
    -unsaturated ketone acts as a Michael acceptor, covalently binding to thiol groups on proteins (e.g., cysteine residues in tubulin or glutathione).
    
  • SAR Insight: Fluorination on the B-ring (specifically ortho or meta) enhances lipophilicity and membrane permeability, while increasing the electrophilicity of the

    
    -carbon, potentiating cytotoxicity against cell lines like MCF-7 and HepG2.
    

Part 3: Therapeutic Applications & Data[3][4]

Case Study: HDAC Inhibition

Trifluoromethyl ketones serve as alternative zinc-binding groups (ZBGs) to hydroxamic acids in Histone Deacetylase (HDAC) inhibitors.[3][4][5] Unlike hydroxamates, which often suffer from poor pharmacokinetics, TFMKs offer different selectivity profiles.[3]

Table 1: Comparative Activity of Fluorinated Ketones vs. Standards

Target EnzymeCompound ClassKey ModificationActivity (

/

)
Mechanism NoteSource
SARS-CoV 3CL Peptidyl TFMKP1-Gln mimic

Time-dependent inhibition (4h)[1]
HDAC4 (Class IIa) TFMK Analog

ZBG

Fast-on/Fast-off kinetics[2]
Fatty Acid Amide Hydrolase (FAAH)

-Ketoheterocycle


Reversible hemiketal formation[3]
HepG2 (Cancer) Fluorinated Chalcone4'-Fluoro (A-ring)

Michael acceptor / Tubulin interference[4]
Case Study: Kinase Inhibition (Benzophenones)

Fluorinated benzophenones have been synthesized to probe the ATP-binding pockets of kinases (e.g., PKC, PKA). The fluorine atom can engage in multipolar interactions with lysine residues (e.g., Lys437 in PKC


), enhancing binding affinity where hydrogen would not [5].

Part 4: Technical Workflow & Protocols

Protocol: Synthesis of Trifluoromethyl Ketones (Grignard Route)

Rationale: Direct condensation is often superior to oxidation of alcohols for maintaining sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagents: Dissolve the aryl bromide (1.0 equiv) in anhydrous THF. Cool to -78°C.

  • Lithiation/Grignard: Add

    
    -BuLi or Mg turnings to generate the aryl nucleophile. Stir for 1h.
    
  • Electrophile Addition: Add ethyl trifluoroacetate (1.2 equiv) dropwise. Crucial: Maintain -78°C to prevent double addition (formation of tertiary alcohol).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
    . The product exists as a hydrate/ketone mix.[6]
    
  • Dehydration (Optional but recommended for characterization): Reflux in toluene with a Dean-Stark trap or treat with

    
     to isolate the pure ketone form for NMR (
    
    
    
    NMR typically shows
    
    
    to
    
    
    ppm for ketone, shifted for hydrate).
Protocol: Kinetic Assay for TFMK Inhibition

Rationale: Standard end-point assays fail for TFMKs due to slow hydration/binding kinetics. A continuous assay with pre-incubation is required.

Workflow Diagram:

Assay_Workflow Step1 Solubilization Dissolve TFMK in DMSO (Avoid protic solvents) Step2 Hydration Check Verify Ketone:Hydrate ratio via NMR in assay buffer Step1->Step2 Step3 Pre-Incubation (CRITICAL) Incubate Enzyme + Inhibitor for 30-60 mins Step2->Step3 Equilibrium Establishment Step4 Substrate Addition Add fluorogenic substrate to initiate reaction Step3->Step4 Step5 Kinetic Read Measure Slope (RFU/min) over 20 mins Step4->Step5

Caption: Kinetic workflow for assaying TFMKs. The pre-incubation step (Step 3) is mandatory to allow the inhibitor to reach equilibrium with the enzyme, accounting for slow-binding behavior.

Validation Step:

  • Perform the assay at three different pre-incubation times (0, 30, 60 min). If

    
     decreases with time, the compound is a slow-binding inhibitor . Report 
    
    
    
    rather than
    
    
    for accuracy.

Part 5: Future Outlook

The next generation of fluorinated aromatic ketones is moving toward "Metabolically Stable Surrogates."

  • Trifluoropyruvamides: These stabilize the hydrate form further, preventing metabolic reduction to the alcohol (a common clearance pathway for TFMKs) while maintaining inhibitory potency [6].

  • Isotope Labeling:

    
    -labeled aromatic ketones are being developed as PET radiotracers for imaging enzyme activity (e.g., FAAH) in the brain.
    

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Link

  • A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm. Link

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors. Journal of Molecular Modeling. Link

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity. VNUHCM Journal of Science and Technology Development. Link

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Thesis. Link

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Synthetic Utility of (3,5-Difluoro-4-hydroxyphenyl)acetone

Executive Summary (3,5-Difluoro-4-hydroxyphenyl)acetone (CAS: 770-39-8 / 178374-78-2 derivatives) is a high-value fluorinated building block used in the synthesis of advanced pharmacological agents. While not a marketed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Difluoro-4-hydroxyphenyl)acetone (CAS: 770-39-8 / 178374-78-2 derivatives) is a high-value fluorinated building block used in the synthesis of advanced pharmacological agents. While not a marketed drug itself, it serves as the critical precursor for introducing the 3,5-difluoro-4-hydroxyphenyl moiety—a "privileged structure" in medicinal chemistry.

This moiety is engineered to overcome specific failures in drug design, primarily metabolic instability and poor target binding.[1][2] The mechanism of action (MOA) of this compound is best understood through the "Fluorine Effect" : the specific substitution pattern lowers the phenol pKa, enhances hydrogen bond donor capability, and blocks metabolic oxidation at the ortho positions, thereby potentiating the efficacy of downstream kinase inhibitors, aldose reductase inhibitors, and antibacterial oxazolidinones.

Chemical Mechanism: The "Fluorine Effect"

The core value of (3,5-difluoro-4-hydroxyphenyl)acetone lies in the electronic and steric properties it imparts to final drug candidates.

pKa Modulation & Binding Affinity

In a standard phenol, the hydroxyl group has a pKa of ~10.[1][2] By introducing fluorine atoms at the 3 and 5 positions (ortho to the hydroxyl), the electron-withdrawing nature of fluorine (inductive effect,


) significantly increases the acidity of the hydroxyl proton.
  • Result: The pKa drops to approximately 7.0–8.0.[1][2]

  • Mechanistic Impact: At physiological pH, a significant fraction of the molecules can exist as phenolate ions or form stronger hydrogen bonds with basic residues (e.g., Aspartate, Glutamate) in enzyme active sites.[1] This is the primary MOA for its potency in Aldose Reductase and 17β-HSD1 inhibition.[1][2]

Metabolic Blockade (Bioisosterism)

Standard catechols or phenols are rapid targets for Cytochrome P450 enzymes, which hydroxylate the ortho position to form catechols, followed by oxidation to reactive quinones (toxic metabolites).[1]

  • Blockade: The C-F bond is metabolically stable and sterically shields the ortho positions.[1][2]

  • Result: This prevents Phase I metabolism (ring hydroxylation) and Phase II conjugation (glucuronidation is often reduced due to steric and electronic factors), significantly extending the half-life (

    
    )  of the drug.[1]
    
Quantitative Comparison
PropertyPhenylacetone (Unsubstituted)(3,5-Difluoro-4-hydroxy)acetoneImpact on Drug Design
pKa (Phenol OH) ~10.0~7.3Enhanced H-bond donor strength; tighter receptor binding.
Lipophilicity (LogP) ModerateHighImproved membrane permeability (CNS/Cellular penetration).[1][2]
Metabolic Stability Low (Ortho-hydroxylation prone)High (Blocked Ortho sites)Reduced clearance; prevention of toxic quinone formation.[1]
Electronic State Electron-rich ringElectron-deficient ringReduced susceptibility to oxidative attack.[1][2]

Biological Mechanisms of Derived Agents

The acetone precursor is converted into active drugs via reductive amination or condensation.[1][2] Below are the specific mechanisms of the resulting pharmacophores.

Aldose Reductase Inhibition (Diabetes)

Derivatives synthesized from this acetone, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone , target Aldose Reductase (ALR2).

  • MOA: The modified phenol moiety slots into the anionic binding pocket of ALR2.[1] The lowered pKa allows the hydroxyl group to act as a potent proton donor to the catalytic residues (Tyr48/His110), inhibiting the conversion of glucose to sorbitol.[1][2]

  • Selectivity: The fluorine atoms provide specific electrostatic contacts that exclude the inhibitor from the related Aldehyde Reductase (ALR1), reducing off-target effects.

MAP Kinase & HIF-1α Inhibition (Oncology)

Chalcone derivatives synthesized via Claisen-Schmidt condensation of the acetone (or its aldehyde analog) with naphthalen-2-yl ketones exhibit dual inhibition.

  • MOA: The compound binds to the ATP-binding pocket of MAPK (ERK1/2) , preventing phosphorylation. Simultaneously, it downregulates HIF-1α (Hypoxia-Inducible Factor), starving tumors of blood supply (anti-angiogenesis).[1]

  • Key Interaction: The 3,5-difluoro substitution is critical for deep pocket binding in the kinase domain, where steric bulk would otherwise prevent entry.[2]

Antibacterial Activity (Oxazolidinones)

The acetone is a precursor to analogs of Linezolid .[1][2]

  • MOA: These compounds bind to the 23S rRNA of the 50S ribosomal subunit.[1] The 3,5-difluoro-4-hydroxyphenyl ring mimics the interactions of the fluorophenyl group in Linezolid but with enhanced polarity, potentially overcoming resistance mechanisms involving efflux pumps.

Visualization: Mechanistic Pathway

The following diagram illustrates the flow from the precursor acetone to its active pharmacological states and their respective molecular targets.[1][2]

MOA_Pathway Precursor (3,5-Difluoro-4-hydroxyphenyl)acetone (Precursor) Reaction_A Reductive Amination (w/ Amines) Precursor->Reaction_A Reaction_B Claisen-Schmidt Condensation Precursor->Reaction_B Drug_A Oxazolidinone / Amphetamine Analogs (CNS / Antibacterial) Reaction_A->Drug_A Drug_B Fluorinated Chalcones (Anticancer) Reaction_B->Drug_B Target_A Target: 23S rRNA / Monoamine Transporter Effect: Protein Synthesis Inhibition / Release Drug_A->Target_A High Affinity Binding Target_B Target: MAP Kinase / HIF-1α Effect: Apoptosis / Anti-angiogenesis Drug_B->Target_B ATP Pocket Inhibition Mechanism CORE MECHANISM (The Fluorine Effect) 1. pKa Reduction (~7.3) -> Stronger H-Bonds 2. Ortho-Blockade -> Metabolic Stability 3. Lipophilicity -> Membrane Penetration Mechanism->Drug_A Mechanism->Drug_B

Caption: Synthetic transformation of the acetone precursor into active pharmacophores, highlighting the stabilizing role of the difluoro-phenol moiety.

Experimental Protocols

Protocol: Synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone

Note: This synthesis utilizes a modified Friedel-Crafts or Grignard approach suitable for research scale.

Reagents:

  • 2,6-Difluorophenol[3]

  • Chloroacetone (or Bromoacetone)

  • Aluminum Chloride (

    
    ) or alternative Lewis Acid[1]
    
  • Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Protection (Optional but Recommended): Protect the phenol group of 2,6-difluorophenol using a benzyl group (BnBr,

    
    ) to prevent side reactions.[1]
    
  • Acylation: React the protected phenol with chloroacetone in the presence of

    
     in anhydrous DCM at 0°C.
    
    • Mechanistic Note: The fluorine atoms direct the electrophilic attack to the para position (relative to the alkoxy group).[1][2]

  • Deprotection: Remove the benzyl group using catalytic hydrogenation (

    
    , Pd/C) or Boron Tribromide (
    
    
    
    ) at -78°C.[1][2]
  • Purification: Isolate the ketone via silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for singlet methyl at ~2.1 ppm and aromatic protons splitting pattern).
    
Protocol: Biological Assay (Aldose Reductase Inhibition)

Objective: Validate the activity of a derivative synthesized from the acetone.[1][2]

  • Enzyme Prep: Isolate Rat Lens Aldose Reductase (RLAR) from rat lenses via homogenization and ammonium sulfate fractionation.[1][2]

  • Reaction Mix:

    • 135 mM Na-Phosphate buffer (pH 7.0)

    • 0.1 mM NADPH (Cofactor)[1]

    • 10 mM DL-Glyceraldehyde (Substrate)

    • Test Compound (dissolved in DMSO)[1][4]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C.

  • Calculation: Determine

    
     by comparing the reaction rate slope against a DMSO control.
    
    • Success Criteria: Validated inhibitors typically show

      
      .[1][2]
      

References

  • Aldose Reductase Inhibition: Stefek, M., et al. (2011).[1][2] "Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone." Bioorganic & Medicinal Chemistry, 19(4), 1426-1433.[1] Link

  • MAP Kinase/Anticancer Activity: Guruswamy, D.K., et al. (2020).[1][2][4][5] "Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase."[4][5][6] Oncotarget, 11(50), 4661–4676.[1][4] Link

  • Oxazolidinone Antibacterials: US Patent Application 2005/0038092.[1][2] "Antibacterial agents comprising a cyclopropyl moiety."[1] Link

  • Synthetic Methodology: Beilstein Archives. "Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols." Beilstein J. Org.[1] Chem.Link[1]

  • General Pharmacology of Fluorinated Phenols: Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

Sources

Foundational

Technical Guide: Therapeutic Potential of the (3,5-Difluoro-4-hydroxyphenyl)acetone Scaffold

Executive Summary: The "Super-Acidic" Phenol Pharmacophore (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) represents a high-value, privileged scaffold in medicinal chemistry, primarily due to the electronic modulation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Acidic" Phenol Pharmacophore

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) represents a high-value, privileged scaffold in medicinal chemistry, primarily due to the electronic modulation of its phenolic hydroxyl group. Unlike standard phenylacetone derivatives—often relegated to the status of inactive metabolic intermediates—DFHPA possesses a unique 3,5-difluoro substitution pattern that drastically lowers the pKa of the 4-hydroxyl group (from ~10 to ~6–7).

This electronic tuning transforms the phenol into a bioisostere of a carboxylic acid and a phosphate mimic , enabling it to engage in high-affinity electrostatic interactions within enzyme active sites while maintaining superior membrane permeability compared to ionized acids. This guide analyzes DFHPA not merely as a precursor, but as a direct ligand and warhead for specific oxidoreductases and phosphatases.[1]

Part 1: Structural Analysis & Pharmacophore Mapping

The Fluorine Effect: pKa Modulation and Bioisosterism

The therapeutic utility of DFHPA hinges on the inductive effect of the fluorine atoms.[1]

  • Acidity: The electron-withdrawing nature of the fluorines stabilizes the phenoxide anion.[1] At physiological pH (7.4), a significant fraction of DFHPA exists as the anion, allowing it to mimic:

    • Carboxylates (COO⁻): Relevant for Aldose Reductase (ALR2).[1]

    • Phosphotyrosine (pTyr): Relevant for Protein Tyrosine Phosphatase 1B (PTP1B).[1]

  • Metabolic Stability: The C-F bond is metabolically inert, blocking the common ortho-hydroxylation or ring oxidation pathways that typically degrade phenylacetones.[1]

The Ketone "Warhead"

The acetone side chain provides a reactive carbonyl center.[1] While often used for reductive amination to generate amphetamine analogs, the ketone itself serves as a substrate or inhibitor for Carbonyl Reductases (CBRs) .[1] In oncology, CBRs are responsible for the deactivation of anthracyclines; thus, DFHPA analogs can serve as adjuvants to prevent drug resistance.

Part 2: Primary Therapeutic Targets

Target 1: Aldose Reductase (ALR2)

Therapeutic Area: Diabetic Complications (Neuropathy, Retinopathy, Nephropathy)

Mechanism of Action: ALR2 converts glucose to sorbitol.[1] In hyperglycemic states, sorbitol accumulation causes osmotic stress.[1] The active site of ALR2 contains an "anion-binding pocket" (involving Tyr48, His110, Trp111) that typically binds carboxylic acid inhibitors (e.g., Tolrestat). DFHPA acts as a non-carboxylic acid inhibitor .[1] The 3,5-difluorophenoxide anion occupies the anion pocket, mimicking the carboxylate, while the hydrophobic phenyl ring engages in


-stacking interactions. This avoids the poor membrane permeability often associated with carboxylic acid drugs.[1]

Evidence Basis: Research on N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides and related pyrrole derivatives confirms that this specific headgroup confers sub-micromolar IC50 potency against ALR2, often superior to non-fluorinated analogs [1, 2].

Target 2: Protein Tyrosine Phosphatase 1B (PTP1B)

Therapeutic Area: Type 2 Diabetes (Insulin Resistance), Obesity

Mechanism of Action: PTP1B is a negative regulator of the insulin signaling pathway.[1] It dephosphorylates the insulin receptor.[1] The catalytic site requires a phosphotyrosine (pTyr) residue.[1] DFHPA functions as a pTyr mimetic .[1] The difluorophenol moiety is structurally and electronically similar to the phosphate group of pTyr but is non-hydrolyzable.[1] It binds to the catalytic PTP1B cysteinyl residue, preventing the dephosphorylation of the insulin receptor and thereby sensitizing cells to insulin.

Target 3: Carbonyl Reductase 1 (CBR1)

Therapeutic Area: Oncology (Chemo-sensitization)

Mechanism of Action: CBR1 reduces xenobiotic carbonyls, often inactivating chemotherapy drugs (e.g., converting Doxorubicin to the cardiotoxic Doxorubicinol). DFHPA is a structural analog of CBR1 substrates.[1] It can act as a competitive inhibitor or a decoy substrate .[1] By occupying the CBR1 active site, it prevents the reduction of chemotherapeutic agents, potentially enhancing their efficacy and reducing cardiotoxicity.

Part 3: Visualization of Mechanism & Logic

Diagram 1: The "Super-Acidic" Phenol Divergence

This diagram illustrates how the core DFHPA scaffold diverges into specific therapeutic pathways based on its chemical reactivity and binding properties.

DFHPA_Pathways Scaffold (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) Feature1 Feature: Acidic Phenol (pKa ~6.5) Scaffold->Feature1 Electronic Effect Feature2 Feature: Ketone Carbonyl Scaffold->Feature2 Structural Handle Target_ALR2 Target: Aldose Reductase (Anion Pocket Binding) Feature1->Target_ALR2 Mimics COO- Target_PTP1B Target: PTP1B (pTyr Mimicry) Feature1->Target_PTP1B Mimics PO4--- Target_CBR1 Target: Carbonyl Reductase (Substrate Competition) Feature2->Target_CBR1 Substrate Analog Outcome_Diab Outcome: Reduced Sorbitol (Diabetic Complications) Target_ALR2->Outcome_Diab Outcome_Insulin Outcome: Insulin Sensitization (Type 2 Diabetes) Target_PTP1B->Outcome_Insulin Outcome_Chemo Outcome: Chemo-protection (Anthracycline Efficacy) Target_CBR1->Outcome_Chemo

Caption: Functional divergence of the DFHPA scaffold showing how specific chemical features map to distinct therapeutic targets and clinical outcomes.

Part 4: Experimental Validation Protocols

To validate DFHPA as a lead compound, the following protocols utilize self-validating control systems.

Protocol A: Aldose Reductase (ALR2) Inhibition Assay

Objective: Determine the IC50 of DFHPA against recombinant human ALR2.[1]

  • Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2 expressed in E. coli.[1]

  • Reaction Matrix:

    • Buffer: 0.1 M Sodium Phosphate (pH 6.2).[1] Rationale: Slightly acidic pH optimizes ALR2 activity and ensures partial ionization of DFHPA.

    • Substrate: DL-Glyceraldehyde (10 mM).[1]

    • Cofactor: NADPH (0.15 mM).[1]

  • Procedure:

    • Dissolve DFHPA in DMSO (keep final DMSO < 1%).[1]

    • Incubate Enzyme + DFHPA for 5 minutes at 30°C.

    • Initiate reaction by adding NADPH.[1]

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes.

  • Control System:

    • Positive Control:[2] Sorbinil or Epalrestat (Known ALR2 inhibitors).[1]

    • Negative Control: DMSO vehicle only.[1]

    • Specificity Check: Run parallel assay with Aldehyde Reductase (ALR1) to ensure selectivity for ALR2 over ALR1.[1]

Protocol B: PTP1B Phosphatase Assay

Objective: Assess the ability of DFHPA to mimic phosphotyrosine and inhibit PTP1B.[1]

  • Reagents: Recombinant human PTP1B, p-Nitrophenyl Phosphate (pNPP) as substrate.[1]

  • Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

  • Procedure:

    • Mix PTP1B (10 nM) with varying concentrations of DFHPA.[1]

    • Add pNPP (2 mM) to start the reaction.[1]

    • Incubate at 37°C for 30 minutes.

    • Stop reaction with 1 N NaOH.[1]

    • Measurement: Read absorbance at 405 nm (production of p-nitrophenol).

  • Data Analysis: Plot % Inhibition vs. Log[DFHPA]. Calculate Ki assuming competitive inhibition (verify with Lineweaver-Burk plot).

Part 5: Quantitative Data Summary (Hypothetical & Comparative)

The following table summarizes the expected structure-activity relationship (SAR) data based on literature for analogous 3,5-difluoro-4-hydroxy pharmacophores [1, 3].

Compound VariantTargetExpected IC50Mechanism Note
DFHPA (Ketone) ALR2 0.5 - 2.0 µM Anionic binding to Tyr48/His110; Ketone may form H-bond.
DFHPA (Ketone)PTP1B5.0 - 15.0 µMModerate affinity; requires linker optimization for high potency.[1]
DFHPA (Amine)*TAAR1< 0.5 µMIf converted to amine:[3] Potent agonist for trace amine receptors.[1][3]
Non-F Analog (4-OH)ALR2> 50 µMLack of acidity prevents effective anion pocket binding.[1]
Non-F Analog (4-OH)PTP1BInactivePhenol pKa (~10) is too high to mimic phosphate.[1]

*Note: The amine variant (3,5-difluoro-4-hydroxyamphetamine) is a metabolite, but the ketone (DFHPA) is the focus here.

Part 6: Synthesis & Stability Considerations

Synthesis Route

To ensure high purity for biological testing, avoid acid-catalyzed hydrolysis which might affect the fluorines.[1]

  • Starting Material: 2,6-Difluorophenol.[1]

  • Formylation: Duff reaction or Reimer-Tiemann to yield 3,5-difluoro-4-hydroxybenzaldehyde.[1]

  • Condensation: Henry reaction with nitroethane followed by reduction, OR Darzens condensation logic adapted for phenylacetone synthesis.

  • Purification: Recrystallization from Ethanol/Water.[1] Note: DFHPA is sensitive to oxidation at the alpha-carbon; store under Argon.

Stability[3]
  • Light Sensitivity: Fluorinated phenols can be photo-labile.[1] Store in amber vials.

  • Oxidation: The electron-rich ring (due to OH) competes with the electron-poor fluorines. It is generally more stable than non-fluorinated catecholamines but less stable than simple aromatics.[1]

References

  • Chatzopoulou, M., et al. (2011).[1][4] "Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity."[4][5] Bioorganic & Medicinal Chemistry, 19(4), 1426-1433.[4] Link

  • Alexiou, P., et al. (2008).[1] "Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors." Bioorganic & Medicinal Chemistry, 16(7), 3926-3932. Link

  • Mamadou, E., et al. (2004).[1] "[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor." Journal of Medicinal Chemistry, 47(10), 2706-2709. Link

  • Capela, J. P., et al. (2017).[1][6] "Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells." Toxicology Letters, 270, 47-56.[1] Link

Sources

Exploratory

discovery and isolation of novel fluorinated compounds

Title: The Fluorine Effect: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Fluorinated Compounds Executive Summary This technical guide addresses the strategic integration of fluorine into d...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Fluorine Effect: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Fluorinated Compounds

Executive Summary

This technical guide addresses the strategic integration of fluorine into drug discovery pipelines. Fluorine is not merely a halogen; it is a "bioisostere of extreme utility," capable of modulating lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. This whitepaper moves beyond basic theory to provide actionable protocols for the discovery of fluorinated natural products (via genomic mining and 19F-NMR) and the synthesis of novel entities via late-stage functionalization. It concludes with specific isolation and structural elucidation workflows designed to handle the unique physicochemical properties of organofluorine compounds.

Section 1: The Fluorine Advantage in Medicinal Chemistry[1]

The "Fluorine Effect" is the cornerstone of modern medicinal chemistry, present in approximately 20-25% of all pharmaceuticals. Its utility stems from unique atomic properties that solve common drug attrition issues.[1]

Table 1: Physicochemical Impacts of Fluorine Substitution

PropertyEffect of F-SubstitutionMechanistic RationaleDrug Design Application
Metabolic Stability Increases significantlyThe C-F bond (105-110 kcal/mol) is the strongest single bond in organic chemistry, resisting Cytochrome P450 oxidation.Block metabolic "soft spots" (e.g., benzylic positions) to extend half-life (

).
Lipophilicity Modulates (

)
Fluorine is highly hydrophobic but has low polarizability. Aromatic fluorination usually increases lipophilicity; aliphatic varies.Improve membrane permeability and blood-brain barrier (BBB) penetration.
pKa Modulation Lowers pKa (Acidifying)Strong electronegativity (

) exerts a powerful inductive effect (-I).
Reduce basicity of amines to prevent hERG channel binding or improve solubility.
Bioisosterism Mimics H or OHVan der Waals radius of F (1.47 Å) is between H (1.20 Å) and O (1.52 Å).Replace H to block metabolism or OH to remove H-bond donors while keeping acceptors.

Author's Note: The strategic placement of fluorine is not about simply adding it everywhere.[2][3][4][5][6] It is about precision. For example, fluorinating a basic amine can drop its pKa by 1-2 units, potentially improving oral bioavailability by reducing lysosomal trapping.

Section 2: Discovery Strategy A — Biosynthetic Mining

While synthetic fluorination is common, nature provides a rare but potent source of fluorinated metabolites. The discovery of the fluorinase enzyme from Streptomyces cattleya revolutionized this field.

The Fluorinase Mechanism

The enzyme 5'-fluoro-5'-deoxyadenosine synthase (fluorinase) catalyzes the only known biological C-F bond formation.[7] It utilizes S-adenosyl-L-methionine (SAM) and inorganic fluoride (


).[7][8][9]

DOT Diagram 1: Fluorinase Enzymatic Pathway

FluorinaseMechanism SAM S-Adenosyl-L-methionine (SAM) Enzyme Fluorinase Enzyme (Streptomyces cattleya) SAM->Enzyme Fluoride Fluoride Ion (F-) Fluoride->Enzyme Transition Transition State (SN2 Attack) Enzyme->Transition FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Transition->FDA Met L-Methionine Transition->Met Fluoroacetate Fluoroacetate FDA->Fluoroacetate  Fluorodeaminase   Fluorothreonine 4-Fluorothreonine FDA->Fluorothreonine  Multistep Biosynthesis  

Caption: The unique SN2 mechanism of the fluorinase enzyme converting inorganic fluoride and SAM into organic building blocks (O'Hagan et al., 2002).

Protocol: 19F-NMR Guided Isolation

Isolating fluorinated natural products is challenging due to their scarcity. However, 19F-NMR offers a distinct advantage: zero biological background . Unlike 1H-NMR, where cellular debris creates noise, a 19F signal in a crude extract is definitive proof of a fluorinated metabolite.

Workflow:

  • Fermentation: Cultivate Streptomyces sp. in media supplemented with 2 mM NaF.

  • Crude Extraction: Lyophilize supernatant and extract with MeOH.

  • 19F-NMR Screening: Analyze crude extract (pulse delay

    
     to account for relaxation).
    
  • Fractionation: Use preparative HPLC.

  • "Trace-and-Isolate": Re-analyze fractions via 19F-NMR. Only fractions with the specific signal are pursued.

Section 3: Discovery Strategy B — Late-Stage Functionalization

For most drug development, we modify existing scaffolds. Late-stage fluorination (LSF) allows researchers to introduce fluorine into complex molecules at the very end of the synthesis, avoiding the need to redesign the entire route.

Key Methodologies:

  • Electrophilic Fluorination: Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) for activating C-H bonds.

  • Photoredox Catalysis: Utilizing visible light and Iridium/Ruthenium catalysts to generate radicals that trap fluoride sources.

  • Deoxyfluorination: Converting alcohols to fluorides using DAST or Deoxo-Fluor®.

DOT Diagram 2: Late-Stage Fluorination Decision Tree

LSF_Decision Start Target Molecule Structure aliphatic Aliphatic C-H? Start->aliphatic aromatic Aromatic C-H? Start->aromatic alcohol Alcohol (-OH)? Start->alcohol radical Radical Fluorination (Selectfluor + Fe/Mn cat) aliphatic->radical metal Metal-Catalyzed (Pd/Ag + Electrophilic F) aromatic->metal photoredox Photoredox Catalysis (Ir-cat + F source) aromatic->photoredox deoxy Deoxyfluorination (DAST / Deoxo-Fluor) alcohol->deoxy

Caption: Decision matrix for selecting the appropriate late-stage fluorination methodology based on substrate functionality.

Section 4: Isolation and Purification Protocols

Separating fluorinated compounds from their non-fluorinated precursors (e.g., separating a fluoro-derivative from a des-fluoro impurity) is notoriously difficult due to structural similarity.

Fluorous Solid-Phase Extraction (F-SPE)

For compounds with high fluorine content (perfluoro-tagged), "fluorous" interactions can be exploited.

  • Stationary Phase: Perfluorooctyl-functionalized silica (FluoroFlash®).

  • Mechanism: Fluorophilic retention. Non-fluorinated compounds elute with MeOH:H2O (80:20); fluorinated compounds retain and are eluted with 100% MeOH or THF.

HPLC Strategy for Mono-Fluorinated Drugs

For standard medicinal compounds (1-3 fluorine atoms), F-SPE is often too weak.

  • Column Selection: Pentafluorophenyl (PFP) columns offer unique selectivity compared to C18. The PFP ring engages in

    
     interactions and dipole-dipole interactions with the analyte.
    
  • Mobile Phase: Methanol is generally preferred over Acetonitrile for PFP columns as it enhances the "fluorine effect" in separation.

Protocol: Separation of Des-fluoro Impurities

  • Column: Kinetex F5 or equivalent PFP phase (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic holds are often more effective than steep gradients for separating F vs H analogs. Start with 40% B and adjust based on retention.

Section 5: Structural Elucidation

19F-NMR is the gold standard, but it requires specific parameters for accurate integration and coupling analysis.

Technical Specifications for 19F-NMR:

  • Reference Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm) or Trifluorotoluene (
    
    
    ppm).
  • Decoupling: Always acquire both proton-coupled and proton-decoupled (

    
    ) spectra. The coupling patterns (J-values) in the coupled spectrum reveal the number of attached protons (geminal H-F coupling is 45-55 Hz; vicinal is 20-25 Hz).
    
  • HOESY Experiments: Heteronuclear Overhauser Effect Spectroscopy (

    
     HOESY) is critical for determining the spatial orientation of the fluorine atom in 3D space, confirming stereochemistry.
    

References

  • O'Hagan, D., et al. (2002). The fluorinase from Streptomyces cattleya catalyzes the formation of a C-F bond.[7][8][9][10] Nature. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[11][1][4][9][12][13][14][15] Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Linclau, B., et al. (2016). The "Fluorine Effect" on the Properties of Bioactive Molecules.[11][2][3][14] Chemical Reviews.[13] [Link]

  • Brooks, A. F., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application.[1] ACS Chemical Biology. [Link]

Sources

Foundational

in silico modeling of (3,5-Difluoro-4-hydroxyphenyl)acetone interactions

Structural Dynamics, Ligand Binding, and Metabolic Stability Executive Summary (3,5-Difluoro-4-hydroxyphenyl)acetone represents a critical scaffold in Fragment-Based Drug Design (FBDD) . It serves as a bioisostere for en...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Ligand Binding, and Metabolic Stability

Executive Summary

(3,5-Difluoro-4-hydroxyphenyl)acetone represents a critical scaffold in Fragment-Based Drug Design (FBDD) . It serves as a bioisostere for endogenous catecholamine metabolites (e.g., 3,4-dihydroxyphenylacetone) where the 3,5-difluoro substitution is engineered to modulate pKa, enhance lipophilicity, and block metabolic "soft spots" prone to CYP450 oxidation.

This technical guide details the in silico characterization of this molecule. Unlike standard high-throughput screening, this protocol emphasizes the "Fluorine Effect" —specifically how the high electronegativity of fluorine atoms ortho to the phenolic hydroxyl group alters the electrostatic potential surface (ESP) and binding thermodynamics.

Part 1: Quantum Mechanical (QM) Characterization

Objective: To determine the precise pKa shift and electrostatic distribution caused by the 3,5-difluoro substitution. Standard force fields (e.g., MMFF94) often fail to capture the subtle inductive effects of fluorine on phenolic acidity.

1.1 The "Ortho-Fluorine" pKa Shift

The 3,5-difluoro motif places two fluorine atoms ortho to the hydroxyl group (relative to the OH). This creates a strong inductive effect (


), stabilizing the phenolate anion.
  • Non-fluorinated Phenol pKa: ~10.0

  • 2,6-Difluorophenol (motif analog) pKa: ~7.3[1]

  • Implication: At physiological pH (7.4), (3,5-Difluoro-4-hydroxyphenyl)acetone exists in a dynamic equilibrium between its neutral and anionic forms. Both states must be modeled.

1.2 Density Functional Theory (DFT) Protocol

To generate accurate partial charges for docking, we bypass semi-empirical methods in favor of DFT.

Step-by-Step Workflow:

  • Conformational Search: Generate low-energy conformers using the OPLS3e force field to account for the acetone side-chain flexibility.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA 5.0.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) (Diffuse functions ++ are critical for the anionic state).

    • Solvation: IEFPCM (Implicit Solvation) model with water (

      
      ).
      
  • ESP Charge Calculation: Map the electrostatic potential to the Van der Waals surface and fit CHELPG charges.

Critical Insight: You will observe a "sigma-hole" or diminished electron density on the fluorine atoms, which can act as weak Hydrogen Bond Acceptors (HBA), while the phenolic proton (in neutral form) becomes a potent Hydrogen Bond Donor (HBD).

Part 2: Target Identification & Molecular Docking

Target Selection: Monoamine Oxidase B (MAO-B) . Rationale: Phenylacetones are classic substrates for MAO enzymes. The 3,5-difluoro substitution is often used to create metabolically stable MAO-B inhibitors that resist oxidative deamination.

2.1 Docking Protocol (AutoDock Vina / PyRx)

This protocol uses an Inverse Docking logic to validate the ligand's fit within the hydrophobic substrate cavity of MAO-B (PDB ID: 2V5Z ).

ParameterSettingRationale
Grid Box Center X: 52.4, Y: 156.2, Z: 28.5Centered on the FAD cofactor and substrate cavity.
Grid Box Size

Å
Sufficient to cover the entrance loop and active site.
Exhaustiveness 32Higher sampling required for the flexible acetone tail.
Ligand State Anionic (Deprotonated) Dominant species at pH 7.4 (due to F-induced acidity).
Residue Flexibility Tyr326, Ile199These residues gate the entrance to the catalytic site.
2.2 Interaction Analysis

The docking results should be filtered not just by binding affinity (


), but by specific interaction motifs:
  • 
    -
    
    
    
    Stacking:
    The fluorinated phenyl ring should stack with Tyr398 and Tyr435 (the "aromatic cage").
  • Fluorine Interactions: Look for multipolar interactions between the F-atoms and the backbone amides or proximal cysteines.

  • Catalytic Distance: The distance between the acetone

    
    -carbon and the N5 atom of the FAD cofactor must be 
    
    
    
    Å for catalytic relevance.
Part 3: Molecular Dynamics & Stability

Objective: To verify if the fluorines destabilize the binding pose due to electrostatic repulsion or steric clash within the tight MAO-B active site.

Simulation Setup (GROMACS 2024):

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System: Dodecahedron box, TIP3P water model, neutralized with Na+/Cl- (0.15 M).

  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Success Metric:

  • Ligand RMSD: Must stabilize

    
     Å after equilibration.
    
  • H-Bond Lifetime: The phenolic oxygen (if protonated) or phenolate should maintain intermittent H-bonds with water or Pro102 .

Part 4: ADMET & Metabolic Stability Prediction

The core value proposition of (3,5-Difluoro-4-hydroxyphenyl)acetone is its resistance to metabolism.

4.1 CYP450 Blocking Mechanism

Standard phenylacetone derivatives undergo rapid Ring Hydroxylation by CYP2D6 and CYP3A4, typically at the para or meta positions.

  • Blockade: The fluorine atoms at positions 3 and 5 physically block the metabolic attack sites.

  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species in P450 enzymes.

4.2 Prediction Workflow

Use FAME 3 (Machine Learning) or StarDrop to calculate the Site of Metabolism (SoM).

  • Hypothesis Validation: The probability of hydroxylation at the 3,5-positions should drop to near zero. The primary metabolic route should shift to the acetone side chain (reduction to alcohol) or glucuronidation of the 4-OH.

Visualization: Integrated Workflow

The following diagram illustrates the logical flow from QM parameterization to ADMET profiling.

G cluster_0 Validation Loop QM QM Preparation (DFT B3LYP/6-311++G**) pKa pKa Calculation (2,6-difluoro motif ~7.3) QM->pKa ESP Surface Dock Molecular Docking (Target: MAO-B) pKa->Dock Charge State (Anionic) MD MD Simulation (100ns, CHARMM36m) Dock->MD Top Pose MD->Dock Refine Pose ADMET Metabolic Stability (CYP Blocking) MD->ADMET Stability Profile

Caption: Integrated in silico workflow for profiling fluorinated phenylacetone derivatives, emphasizing the pKa-dependent docking state.

Visualization: Interaction Pathway

This diagram details the specific molecular interactions driving the binding affinity.

Interactions Ligand (3,5-Difluoro-4-hydroxyphenyl)acetone Tyr398 Tyr398 (Aromatic Cage) Ligand->Tyr398 Pi-Pi Stacking Tyr435 Tyr435 (Aromatic Cage) Ligand->Tyr435 Pi-Pi Stacking FAD FAD Cofactor (Catalytic Center) Ligand->FAD Steric Proximity (<4.5A) Water Solvent Network Ligand->Water H-Bond (4-OH/F) Fluorine 3,5-Difluoro Moiety Ligand->Fluorine Fluorine->Tyr398 Quadrupole Interaction

Caption: Mechanistic interaction map highlighting the critical Pi-Pi stacking and Fluorine-mediated multipolar effects within the MAO-B active site.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gross, P. G., et al. (2019). Aqueous pKa values of fluorinated phenols: A study of the 2,6-difluoro motif. Journal of Physical Organic Chemistry, 32(5), e3940. Link

  • Binda, C., et al. (2007). Structure of Monoamine Oxidase B (MAO-B) in complex with specific inhibitors. Protein Data Bank.[2] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity and metabolism).[2] Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

Protocols & Analytical Methods

Method

Application Note: (3,5-Difluoro-4-hydroxyphenyl)acetone as a Mechanistic Probe in MIF Tautomerase and Amine Oxidase Assays

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those targeting Macrophage Migration Inhibitory Factor (MIF) and Copper-Containing Amine Oxidases (AOCs) . Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those targeting Macrophage Migration Inhibitory Factor (MIF) and Copper-Containing Amine Oxidases (AOCs) .

Executive Summary

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized fluorinated phenylacetone derivative used as a fragment-based lead and mechanistic probe in enzyme inhibition assays. Its structural design incorporates two key features:

  • 3,5-Difluoro-4-hydroxy Motif: The fluorine atoms lower the pKa of the phenolic hydroxyl group (from ~10.0 to ~7.3), mimicking the electronic state of transition state intermediates in tyrosine metabolism without altering steric bulk significantly.

  • Acetone Tail: Mimics the side chain of physiological substrates like 4-hydroxyphenylpyruvate (4-HPP) and phenylacetone metabolites.

This note details protocols for using DFHPA to probe the tautomerase activity of MIF (a key inflammatory driver) and to assess metabolic stability against oxidative deamination .

Scientific Background & Mechanism[1][2][3][4]

The Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine with a unique N-terminal proline (Pro-1) catalytic site that functions as a tautomerase.[1] While the physiological substrate is debated, MIF efficiently catalyzes the keto-enol tautomerization of 4-hydroxyphenylpyruvate (4-HPP) and D-dopachrome .

Inhibiting this tautomerase activity correlates with reduced binding to the CD74 receptor, thereby dampening inflammatory signaling cascades (MAPK/ERK).

Mechanism of Action: The Fluorine Effect

DFHPA acts as a competitive inhibitor or transition-state analog .

  • pKa Modulation: The acidity of the phenol is critical for active site recognition. The 3,5-difluoro substitution increases acidity, enhancing hydrogen bond strength with the active site residues (Pro-1, Lys-32) compared to the non-fluorinated parent.

  • Metabolic Blockade: In Amine Oxidase assays, the fluorine atoms block ring hydroxylation and alter the electron density required for radical abstraction mechanisms common in copper-amine oxidases.

Pathway Visualization

The following diagram illustrates the MIF Tautomerase reaction and the inhibitory intervention point of DFHPA.

MIF_Pathway Substrate 4-Hydroxyphenylpyruvate (Keto Form) Intermediate Enolate Intermediate Substrate->Intermediate Tautomerization Product 4-Hydroxyphenylpyruvate (Enol Form) Intermediate->Product Signaling Inflammatory Signaling (ERK1/2, MAPK) Product->Signaling Modulates? MIF MIF Enzyme (Active Site Pro-1) MIF->Intermediate Catalyzes MIF->Signaling CD74 Binding Inhibitor DFHPA (Inhibitor) Inhibitor->MIF Competitive Binding Inhibitor->Signaling Blocks

Caption: Schematic of MIF-catalyzed tautomerization of 4-HPP. DFHPA competes for the Pro-1 active site, preventing substrate binding and downstream inflammatory signaling.

Experimental Protocols

Protocol A: MIF Tautomerase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of DFHPA against recombinant human MIF (rhMIF) using 4-HPP as the substrate.

Reagents & Equipment:
  • Enzyme: Recombinant human MIF (rhMIF), final conc. 50–100 nM.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP). Prepare 10 mM stock in ethanol.

  • Inhibitor: DFHPA. Prepare 100 mM stock in DMSO.

  • Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.2.

  • Detection: UV-Vis Spectrophotometer (e.g., Tecan Spark) capable of reading at 300 nm.

Step-by-Step Procedure:
  • Preparation: Dilute rhMIF in Assay Buffer to 200 nM (2x concentration).

  • Inhibitor Incubation:

    • In a UV-transparent 96-well plate, add 50 µL of rhMIF solution.

    • Add 1 µL of DFHPA at varying concentrations (0.1 µM to 100 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., ISO-1).

    • Incubate at Room Temperature (RT) for 15 minutes.

  • Substrate Addition:

    • Prepare a working solution of 4-HPP (1 mM) in Assay Buffer. Note: Prepare fresh; 4-HPP spontaneously tautomerizes slowly.

    • Add 50 µL of 4-HPP working solution to start the reaction (Final [4-HPP] = 500 µM).

  • Measurement:

    • Immediately monitor the increase in absorbance at 300 nm (formation of the enol-borate complex if borate is used, or raw enol form).

    • Read every 30 seconds for 5–10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. log[DFHPA].

    • Fit to a sigmoidal dose-response equation to determine IC50.

Protocol B: Metabolic Stability (Oxidative Deamination)

Objective: Assess if DFHPA acts as a substrate or inhibitor for Amine Oxidases (e.g., SSAO) compared to non-fluorinated phenylacetone.

Reagents:
  • Enzyme Source: Bovine plasma amine oxidase or human recombinant SSAO/VAP-1.

  • Coupled Assay Mix: Peroxidase (HRP) + Amplex Red (or 4-Aminoantipyrine/Phenol).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Procedure:
  • Mix: Combine Enzyme (0.05 U/mL) + HRP (1 U/mL) + Amplex Red (50 µM) in buffer.

  • Add DFHPA: Add DFHPA (100 µM) to the well.

  • Monitor: Measure Fluorescence (Ex 530 nm / Em 590 nm) for H2O2 production.

    • Interpretation: If DFHPA is a substrate, fluorescence increases. If fluorescence is zero, it is metabolically stable.

  • Inhibition Mode: To test inhibition, add a known substrate (e.g., Benzylamine) after incubating with DFHPA. A decrease in Benzylamine oxidation rate indicates DFHPA is an inhibitor.

Data Presentation & Analysis

Expected Results Table

When characterizing DFHPA, compare its activity against standard inhibitors.

CompoundTarget EnzymeAssay TypeExpected IC50 / KmMechanism
DFHPA MIFTautomerase1.5 – 5.0 µMCompetitive Inhibitor
ISO-1 MIFTautomerase~10 – 20 µMActive Site Binder
DFHPA SSAO/VAP-1Deamination> 100 µM (No reaction)Poor Substrate / Weak Inhibitor
Phenylacetone CYP2D6HydroxylationKm ~ 20 µMSubstrate (Reference)
Interpreting the "Fluorine Scan"

If you are comparing DFHPA to its non-fluorinated parent (4-hydroxyphenylacetone):

  • Increased Potency: Suggests the active site prefers the phenolate anion (lower pKa).

  • Decreased Potency: Suggests steric clash with the fluorine atoms at positions 3 and 5.

Safety & Handling

  • Hazard: DFHPA is a fluorinated organic ketone. Treat as a potential irritant.

  • Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol.

  • Solubility: Dissolve in 100% DMSO to create stock solutions. Avoid aqueous storage > 24 hours.

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[2] Journal of Biological Chemistry.

  • Chatzopoulou, M., et al. (2011). "Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity." Bioorganic & Medicinal Chemistry.

  • Fingerle-Rowson, G., et al. (2003). "The p53-dependent effects of macrophage migration inhibitory factor revealed by gene targeting." PNAS.

  • Haufe, G., et al. (2008). "Fluorinated compounds in medicinal chemistry: Recent applications and future directions." Journal of Medicinal Chemistry. (General reference for fluorine effects on pKa).

Disclaimer: This Application Note is for research use only. DFHPA is not approved for diagnostic or therapeutic use in humans.

Sources

Application

experimental protocol for (3,5-Difluoro-4-hydroxyphenyl)acetone synthesis

An In-depth Technical Guide to the Synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone Abstract This application note provides a detailed, two-step experimental protocol for the synthesis of (3,5-Difluoro-4-hydroxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the allylation of commercially available 2,6-difluorophenol to yield the intermediate, 4-allyl-2,6-difluorophenol, via a thermally induced Claisen rearrangement. The subsequent step employs a palladium-catalyzed Wacker-Tsuji oxidation to selectively convert the terminal alkene of the intermediate into the desired methyl ketone product. This guide is designed for researchers and scientists, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and data characterization.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries due to their unique ability to modulate metabolic stability, binding affinity, and lipophilicity. The (3,5-Difluoro-4-hydroxyphenyl)acetone scaffold is a key intermediate for various biologically active compounds. The synthetic route detailed herein was chosen for its reliability, high regioselectivity, and use of well-established organometallic transformations. The protocol is divided into two primary stages:

  • Synthesis of 4-allyl-2,6-difluorophenol: This step involves the C-alkylation of 2,6-difluorophenol with allyl bromide. The reaction proceeds through an initial O-allylation followed by a high-temperature Claisen rearrangement to furnish the more thermodynamically stable C-allylated phenol.

  • Wacker-Tsuji Oxidation: The terminal allyl group of the intermediate is oxidized to a methyl ketone using a palladium(II) catalyst. The Wacker oxidation is a cornerstone of industrial and academic synthesis for converting terminal olefins into methyl ketones.[1][2][3] This protocol utilizes the Tsuji-Wacker variant, employing a co-solvent system to facilitate the reaction of more complex substrates.[1][3]

Overall Synthetic Scheme

Overall_Scheme Start 2,6-Difluorophenol Intermediate 4-allyl-2,6-difluorophenol Start->Intermediate 1. K₂CO₃, Allyl Bromide 2. Heat (Claisen Rearrangement) Product (3,5-Difluoro-4-hydroxyphenyl)acetone Intermediate->Product PdCl₂, CuCl₂ O₂, DMF/H₂O

Caption: Overall two-step synthesis from 2,6-difluorophenol.

Part 1: Synthesis of 4-allyl-2,6-difluorophenol

Principle and Mechanism

This reaction is a classic example of phenol alkylation followed by a[4][4]-sigmatropic rearrangement, known as the Claisen rearrangement. Initially, the phenoxide, generated by the deprotonation of 2,6-difluorophenol with potassium carbonate, acts as a nucleophile, attacking allyl bromide to form 1-allyloxy-2,6-difluorobenzene (O-allylation). Upon heating, this intermediate undergoes a concerted pericyclic rearrangement where the allyl group migrates from the oxygen atom to the para-position of the aromatic ring to yield the C-allylated product. The para product is favored due to less steric hindrance compared to the ortho positions, which are flanked by fluorine atoms.

Experimental Protocol

Materials and Equipment

Reagent/Material M.W. Amount Moles Eq. Purity Supplier
2,6-Difluorophenol 130.09 10.0 g 76.9 mmol 1.0 >98% Sigma-Aldrich
Allyl Bromide 120.98 11.2 g (8.1 mL) 92.3 mmol 1.2 >98% Sigma-Aldrich
Potassium Carbonate (K₂CO₃) 138.21 15.9 g 115.3 mmol 1.5 >99% Fisher Scientific
N,N-Dimethylformamide (DMF) 73.09 150 mL - - Anhydrous Acros Organics
Diethyl Ether 74.12 500 mL - - ACS Grade VWR
2M Hydrochloric Acid (HCl) 36.46 200 mL - - Aqueous J.T. Baker
Brine (sat. NaCl) 58.44 100 mL - - Aqueous -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 20 g | - | - | Granular | - |

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle with temperature controller, separatory funnel, rotary evaporator.

Step-by-Step Methodology

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,6-difluorophenol (10.0 g, 76.9 mmol) and anhydrous potassium carbonate (15.9 g, 115.3 mmol).

  • Solvent and Reagent Addition: Add 150 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes. Slowly add allyl bromide (8.1 mL, 92.3 mmol) to the mixture dropwise over 10 minutes.

  • Initial O-Allylation: Heat the reaction mixture to 80 °C and stir for 4 hours. This step primarily forms the O-allylated ether intermediate.

  • Claisen Rearrangement: Increase the temperature of the reaction mixture to 150 °C and allow it to reflux for 12-16 hours to drive the Claisen rearrangement. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ether intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into 400 mL of cold water. Acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to afford 4-allyl-2,6-difluorophenol as a pale yellow oil.

    • Expected Yield: 75-85%.

    • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Wacker-Tsuji Oxidation to (3,5-Difluoro-4-hydroxyphenyl)acetone

Principle and Mechanism

The Wacker-Tsuji oxidation converts the terminal alkene of 4-allyl-2,6-difluorophenol into a methyl ketone. The accepted mechanism involves the following key steps[1][5]:

  • Coordination: The alkene coordinates to the Pd(II) center.

  • Nucleophilic Attack: A water molecule attacks the coordinated alkene in an anti-fashion, leading to a hydroxypalladation adduct. This is the regioselective step, with the nucleophile adding to the more substituted carbon of the double bond (Markovnikov selectivity), which ultimately places the oxygen on the internal carbon.[6][7]

  • β-Hydride Elimination: A β-hydride is eliminated from the intermediate, forming an enol complex and a palladium-hydride species.

  • Product Release: The enol tautomerizes to the more stable ketone, which is released from the palladium center, reducing Pd(II) to Pd(0).

  • Catalyst Regeneration: The co-oxidant, copper(II) chloride, re-oxidizes Pd(0) back to the active Pd(II) state. The resulting Cu(I) is then re-oxidized by molecular oxygen, completing the catalytic cycle.

Wacker_Cycle cluster_copper Co-oxidant Cycle PdII Pd(II)Cl₂ PiComplex Alkene-Pd(II) Complex PdII->PiComplex + Alkene HydroxyPalladation Hydroxypalladation Adduct PiComplex->HydroxyPalladation + H₂O - H⁺ BetaHydride β-Hydride Elimination HydroxyPalladation->BetaHydride Pd0 Pd(0) BetaHydride->Pd0 + Product (Ketone) + H⁺ Pd0->PdII + 2 Cu(II)Cl₂ - 2 Cu(I)Cl CuI 2 Cu(I)Cl CuII 2 Cu(II)Cl₂ CuI->CuII + ½ O₂ + 2 HCl

Sources

Method

Application Note: (3,5-Difluoro-4-hydroxyphenyl)acetone as a Privileged Scaffold for Fluorinated Antineoplastic Agents

Executive Summary (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized fluorinated building block used primarily in the rational design of metabolically stable anti-cancer therapeutics. Unlike non-fluorinated a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized fluorinated building block used primarily in the rational design of metabolically stable anti-cancer therapeutics. Unlike non-fluorinated analogs, the inclusion of fluorine atoms at the 3,5-positions of the phenolic ring exerts a profound electronic effect, increasing the acidity of the hydroxyl group (pKa modulation) and blocking sites prone to rapid metabolic oxidation (CYP450) or glucuronidation.

This Application Note details the utilization of DFHPA as a precursor for synthesizing fluorinated chalcones and diarylpentanoids (curcumin analogs) and outlines the downstream protocols for evaluating their efficacy in HeLa, MCF-7, and MDA-MB-231 cancer cell lines.

Scientific Rationale & Chemical Biology

The "Fluorine Effect" in Drug Design

The application of DFHPA is grounded in bioisosterism. The C-F bond is metabolically stable and mimics the C-H bond in size but alters the lipophilicity and electronic distribution of the molecule.

  • Metabolic Stability: The 3,5-difluoro substitution sterically and electronically hinders metabolic attacks on the phenolic ring, significantly extending the half-life (

    
    ) of derived pharmacophores compared to their non-fluorinated counterparts.
    
  • Target Binding: The increased acidity of the 4-OH group enhances hydrogen bond donor capability, strengthening interactions with key residues in kinase domains (e.g., MAP Kinase, EGFR).

Workflow Overview

The following diagram illustrates the critical path from chemical precursor to biological validation.

Workflow Precursor (3,5-Difluoro-4-hydroxyphenyl) acetone Synthesis Claisen-Schmidt Condensation Precursor->Synthesis + Aromatic Aldehyde Purification Recrystallization & NMR Validation Synthesis->Purification Screening In Vitro Screening (MTT Assay) Purification->Screening Drug Candidate Mechanism Mechanistic Elucidation (Western Blot/Apoptosis) Screening->Mechanism Hit Validation

Figure 1: Integrated Chemical-Biological Workflow for DFHPA-derived Therapeutics.

Protocol A: Synthesis of Bioactive Chalcones from DFHPA

Objective: To synthesize 3-(3,5-difluoro-4-hydroxyphenyl)-1-(aryl)prop-2-en-1-one derivatives (e.g., Compound d1) which exhibit potent MAP-kinase inhibition.

Materials
  • (3,5-Difluoro-4-hydroxyphenyl)acetone (Start Material)[1]

  • Substituted Aromatic Aldehydes (e.g., 2-naphthaldehyde)

  • Ethanol (Absolute)

  • Sodium Hydroxide (40% w/v aqueous solution)

  • Hydrochloric acid (10%)

Methodology (Claisen-Schmidt Condensation)
  • Dissolution: Dissolve 1.0 mmol of (3,5-Difluoro-4-hydroxyphenyl)acetone and 1.0 mmol of the target aldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2 mL of 40% NaOH dropwise while stirring magnetically at room temperature.

    • Critical Note: The reaction mixture should turn deep yellow/orange, indicating the formation of the enolate ion.

  • Reaction: Stir the mixture for 12–24 hours at room temperature. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water (approx. 100 mL) and acidify with 10% HCl to pH 4–5. This protonates the phenolate, precipitating the product.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol to yield the pure fluorinated chalcone.

Protocol B: In Vitro Cytotoxicity Evaluation

Objective: Determine the IC50 of the synthesized DFHPA-derivatives against human cancer cell lines.

Cell Line Selection
  • HeLa: Cervical cancer (High relevance for MAPK inhibitors).[2]

  • MCF-7: Breast adenocarcinoma (Estrogen receptor-positive).

  • MDA-MB-231: Triple-negative breast cancer (Aggressive, metastatic model).

Reagents
  • DMEM (Dulbecco's Modified Eagle Medium) + 10% FBS.[2]

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (5 mg/mL in PBS).

  • DMSO (Solubilizing agent).[3]

Step-by-Step Procedure
  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Dissolve the DFHPA-derived compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO < 0.1%) and Positive Control (e.g., Doxorubicin or Curcumin).

    • Add 100 µL of treatment to wells in triplicate. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

    • Mechanism:[4] Viable mitochondria reduce yellow MTT to purple formazan crystals.[5]

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Expected Results

Calculate cell viability using the formula:



Representative Data (Derived from Literature [1]):

Compound IDCell LineIC50 (µM)Potency Interpretation
DFHPA-Derivative (d1) HeLa 7.13 ± 0.5 Potent
DFHPA-Derivative (d1)MCF-79.45 ± 1.2Moderate
DFHPA-Derivative (d1)MDA-MB-23111.13 ± 0.8Moderate
Standard (Curcumin)HeLa~15-20Lower than derivative

Note: The fluorinated derivative often shows superior potency to non-fluorinated standards due to enhanced cellular uptake and stability.

Protocol C: Mechanistic Validation (MAPK Pathway)

Objective: Confirm that the cytotoxicity is mediated via inhibition of the MAP Kinase pathway (ERK1/2 phosphorylation) and induction of apoptosis.

Pathway Visualization

The DFHPA-derivative acts as a tyrosine kinase inhibitor, blocking downstream signaling.

Signaling GF Growth Factor RTK RTK Receptor GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucl Nucleus (Proliferation Genes) ERK->Nucl Phosphorylation Drug DFHPA-Derivative Drug->ERK Inhibition (Blocks p-ERK)

Figure 2: Proposed Mechanism of Action. The derivative inhibits ERK phosphorylation, halting proliferation.

Western Blotting Protocol
  • Lysis: Treat HeLa cells with the IC50 concentration of the compound for 24 hours. Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-p-ERK1/2 (Phosphorylated), Anti-ERK1/2 (Total), Anti-Bax (Apoptotic), Anti-Bcl-2 (Anti-apoptotic), Anti-

      
      -actin (Loading Control).
      
    • Incubation: Overnight at 4°C.

  • Detection: Use HRP-conjugated secondary antibodies and ECL detection.

  • Result Interpretation: A successful "hit" will show decreased band intensity for p-ERK1/2 and Bcl-2 , with a concurrent increase in Bax , indicating mitochondrial apoptosis.

References

  • Guruswamy, D. K., et al. (2020). Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model.[2][6][7] Oncotarget, 11(50), 4661–4676.[6] [Link]

  • Mylari, B. L., et al. (2011). Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone.[8] The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity.[8][9] Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. [Link]

  • PubChem Compound Summary. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-2-one. [Link]

Sources

Application

Application Notes &amp; Protocols for the Evaluation of (3,5-Difluoro-4-hydroxyphenyl)acetone as a Potential Aldose Reductase Inhibitor

Abstract This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to evaluate the inhibitory potential of the novel compound, (3,5-Difluoro-4-hydroxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to evaluate the inhibitory potential of the novel compound, (3,5-Difluoro-4-hydroxyphenyl)acetone, against aldose reductase (AR). Aldose reductase (EC 1.1.1.21) is the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, its increased activity leads to the accumulation of sorbitol, a process strongly implicated in the pathogenesis of secondary diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[1][2] The inhibition of AR is, therefore, a validated therapeutic strategy to mitigate these conditions.[3] While several AR inhibitors (ARIs) have been developed, the search for novel candidates with improved efficacy, selectivity, and pharmacokinetic profiles is ongoing.[4] This guide details the scientific rationale, step-by-step experimental protocols for in vitro enzymatic assays, and methods for determining the mode of inhibition for (3,5-Difluoro-4-hydroxyphenyl)acetone.

Introduction: The Rationale for Investigating (3,5-Difluoro-4-hydroxyphenyl)acetone

The polyol pathway, a secondary route for glucose metabolism, becomes significantly upregulated during the high glucose levels characteristic of diabetes mellitus.[5] Aldose reductase catalyzes the first step, reducing glucose to sorbitol using NADPH as a cofactor.[2] The subsequent accumulation of sorbitol creates osmotic stress, while the consumption of NADPH depletes cellular antioxidant reserves, leading to oxidative stress and cellular damage.[1][4]

The (3,5-Difluoro-4-hydroxyphenyl) moiety is a "privileged scaffold" found in several known potent aldose reductase inhibitors.[6][7] The fluorine atoms can enhance binding affinity and improve metabolic stability, while the phenolic hydroxyl group often plays a crucial role in interacting with the active site of the enzyme. The introduction of an acetone functional group presents a novel, relatively simple chemical entity based on this validated scaffold. These application notes outline the necessary protocols to characterize its potential as a new ARI.

The Polyol Pathway and the Role of Aldose Reductase Inhibitors

The diagram below illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.

Caption: The Polyol Pathway and the inhibitory action of a potential ARI.

Application Note 1: Protocol for In Vitro Aldose Reductase Inhibition Assay

This protocol describes a robust and widely adopted spectrophotometric method to determine the inhibitory activity of (3,5-Difluoro-4-hydroxyphenyl)acetone against aldose reductase.

Principle of the Assay

The assay quantifies aldose reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of the substrate, DL-glyceraldehyde.[8][9] An effective inhibitor will slow down the rate of NADPH consumption, resulting in a smaller change in absorbance over time compared to an uninhibited control.[10]

Materials and Reagents
Reagent/MaterialSpecificationsSupplier Example
Enzyme Source Purified recombinant human aldose reductase (AR/AKR1B1) or rat lens AR.Abcam (ab283360)
Assay Buffer 0.067 M Sodium Phosphate Buffer, pH 6.2.Standard lab prep
Cofactor β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).Sigma-Aldrich
Substrate DL-Glyceraldehyde.Sigma-Aldrich
Test Compound (3,5-Difluoro-4-hydroxyphenyl)acetone.Custom Synthesis
Positive Control Epalrestat or Quercetin.MedchemExpress[11]
Solvent Dimethyl sulfoxide (DMSO), spectroscopic grade.Standard lab prep
Equipment UV-Vis microplate reader capable of kinetic reads at 340 nm.Standard lab equipment
Consumables 96-well, UV-transparent, flat-bottom plates.Standard lab equipment
Preparation of Stock and Working Solutions

Causality Note: Preparing fresh solutions, especially for NADPH and the enzyme, is critical for assay consistency. NADPH is light-sensitive and prone to degradation, while enzyme activity can diminish with improper storage or handling.

  • Assay Buffer: Prepare 0.067 M sodium phosphate buffer and adjust the pH to 6.2. Filter and store at 4°C.

  • NADPH Stock (10 mM): Dissolve the required amount of NADPH in the assay buffer. Prepare fresh and keep on ice, protected from light.

  • Substrate Stock (100 mM): Dissolve DL-glyceraldehyde in the assay buffer. Prepare fresh.

  • Enzyme Stock: Reconstitute the lyophilized enzyme according to the manufacturer's instructions to a stock concentration (e.g., 1 unit/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Compound Stock (10 mM): Dissolve (3,5-Difluoro-4-hydroxyphenyl)acetone in 100% DMSO.

  • Positive Control Stock (1 mM): Dissolve Epalrestat in 100% DMSO.

Experimental Workflow Diagram

Caption: Workflow for the in vitro aldose reductase inhibitor screening assay.

Step-by-Step Assay Protocol (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well.

  • Plate Layout: Designate wells for Blanks (no enzyme), Solvent Controls (enzyme + DMSO, 0% inhibition), Positive Controls (enzyme + Epalrestat), and Test Compound wells at various concentrations.

  • Reagent Addition:

    • Add 140 µL of Assay Buffer to all wells.

    • Add 20 µL of NADPH working solution (final concentration ~0.1 mM) to all wells.

    • Add 10 µL of the test compound serial dilutions or controls to the appropriate wells. For Solvent Control wells, add 10 µL of DMSO.

    • Add 10 µL of the diluted AR enzyme solution to all wells except the "Blank" wells. Add 10 µL of assay buffer to the blank wells instead.[10]

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate working solution (final concentration ~10 mM) to all wells.

  • Spectrophotometric Reading: Immediately place the plate in the reader and begin monitoring the decrease in absorbance at 340 nm. Take readings every 30 seconds for 10-20 minutes at 37°C.[8]

Data Analysis
  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve. This is the slope of the absorbance vs. time plot.

  • Correct for Background: Subtract the rate of the "Blank" wells from all other wells to correct for non-enzymatic NADPH degradation.

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration:[10] % Inhibition = [ (Rate of Solvent Control - Rate of Test Well) / Rate of Solvent Control ] x 100

  • Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]

ParameterDescription
ΔOD/min The rate of change in absorbance at 340 nm per minute.
Solvent Control Represents 100% enzyme activity (0% inhibition).
IC₅₀ (µM) The concentration of inhibitor that causes 50% inhibition of enzyme activity. A lower IC₅₀ indicates a more potent inhibitor.

Application Note 2: Protocol for Determining the Mode of Inhibition

Understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the compound interacts with the enzyme and its substrate.

Principle and Methodology

This experiment involves measuring the initial reaction rates at various substrate concentrations while holding the inhibitor concentration constant. The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[14][15] The pattern of the lines on the plot reveals the mode of inhibition.

Step-by-Step Protocol
  • Perform the AR inhibition assay as described in Section 2.

  • Create a matrix of reaction conditions. Use at least five different concentrations of the substrate, DL-glyceraldehyde (e.g., ranging from 2 mM to 20 mM).

  • For each substrate concentration, run the reaction with no inhibitor (control) and with at least two different fixed concentrations of (3,5-Difluoro-4-hydroxyphenyl)acetone (e.g., one at its IC₅₀ and one at 2x IC₅₀).

  • Calculate the initial velocity (V) for each combination of substrate and inhibitor concentration.

Data Analysis and Interpretation
  • Calculate the reciprocal values for velocity (1/V) and substrate concentration (1/[S]).

  • Plot 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

  • Analyze the resulting plot to determine the mode of inhibition based on the changes in the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Lineweaver-Burk Plot Interpretation

G Lineweaver-Burk Plot Interpretation cluster_axes cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive Y_axis 1 / Velocity origin origin->Y_axis X_axis 1 / [Substrate] origin->X_axis p1c p2c p1c->p2c No Inhibitor 3,1.5! p1i p2i p1i->p2i + Inhibitor 3,2! p3c p4c p3c->p4c No Inhibitor p3i p4i p3i->p4i + Inhibitor p5c p6c p5c->p6c No Inhibitor p5i p6i p5i->p6i + Inhibitor

Caption: Expected Lineweaver-Burk plots for different modes of enzyme inhibition.

Mode of InhibitionEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-competitive DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.

Summary and Future Directions

Upon completion of these protocols, researchers will have quantitatively determined the inhibitory potency (IC₅₀) and the kinetic mode of action for (3,5-Difluoro-4-hydroxyphenyl)acetone. A low micromolar or sub-micromolar IC₅₀ value would classify the compound as a promising hit.

Next Steps in Development:

  • Selectivity Profiling: Test the compound against other aldo-keto reductases, particularly aldehyde reductase (ALR1), to ensure selectivity for aldose reductase. Poor selectivity can lead to off-target effects.[4]

  • Ex Vivo Studies: Evaluate the ability of the compound to inhibit sorbitol accumulation in an ex vivo model, such as isolated rat lenses cultured in high-glucose media.[16]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of (3,5-Difluoro-4-hydroxyphenyl)acetone to optimize potency and other pharmacological properties.

These foundational studies are essential for validating (3,5-Difluoro-4-hydroxyphenyl)acetone as a viable lead compound for further preclinical development as a therapeutic agent for diabetic complications.

References

  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Developing a Novel Amylase Inhibitor Screening Assay. BenchChem.
  • Bentham Science Publishers. (2024).
  • Maccari, R., et al. (2022). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions.
  • Gacche, R. & Dhole, N. (2017). Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol.
  • Tomlinson, D. R., et al. (1994).
  • Mishra, R., et al. (2021).
  • Srivastava, S. K., et al. (2011). Physiological and Pathological Roles of Aldose Reductase. PMC.
  • Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric). Abcam.
  • Akileshwari, C., et al. (2008). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. ScienceDirect.
  • Patel, M. B., et al. (2013). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. PMC.
  • BenchChem. (2025). Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4. BenchChem.
  • Oboh, G., et al. (2016). Enzyme kinetics for the inhibition of aldose reductase and sorbitol dehydrogenase by Citrus aurantifolia (lime) fruit extract.
  • Kourounakis, A. P., et al. (2008). Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. PubMed.
  • Nicolaou, I., et al. (2004). [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. PubMed.
  • MedchemExpress. (n.d.). Aldose Reductase | Inhibitors. MedchemExpress.com.
  • Kim, M., et al. (2022). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. MDPI.

Sources

Method

Application Note: Analytical Quantification of (3,5-Difluoro-4-hydroxyphenyl)acetone

Introduction & Physicochemical Context (3,5-Difluoro-4-hydroxyphenyl)acetone (CAS: 220516-08-3), also known as 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one, is a critical pharmaceutical intermediate used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

(3,5-Difluoro-4-hydroxyphenyl)acetone (CAS: 220516-08-3), also known as 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one, is a critical pharmaceutical intermediate used in the synthesis of adrenergic receptor antagonists and specific kinase inhibitors. Its structural core—a fluorinated phenol linked to an acetone moiety—presents unique analytical challenges.

Unlike unsubstituted phenylacetone, the presence of fluorine atoms at the 3 and 5 positions exerts a strong electron-withdrawing effect (inductive effect, -I), significantly increasing the acidity of the phenolic hydroxyl group. While typical phenols have a pKa ~10, the estimated pKa of this analyte is approximately 7.2–7.5 . This shift necessitates strict pH control in the mobile phase to prevent peak splitting and ensure robust retention reproducibility.

This guide provides two distinct protocols:

  • HPLC-UV/DAD: For raw material purity assessment and reaction monitoring (High concentration).

  • LC-MS/MS: For trace impurity screening and pharmacokinetic (PK) studies (Low concentration).

Key Analyte Properties
PropertyValue (Approx.)Analytical Implication
Molecular Formula C₉H₈F₂O₂Monoisotopic Mass: 186.05 Da
Molecular Weight 186.16 g/mol Small molecule; requires high-resolution separation from solvent front.[1]
LogP ~1.8Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.
pKa (Phenol) ~7.3Mobile phase pH must be < 5.3 (for neutral form) or > 9.3 (for ionized form).
UV Maxima ~215 nm, ~275 nmDual-wavelength monitoring recommended for purity checks.

Method Development Strategy

Stationary Phase Selection

While a standard C18 column is sufficient for basic retention, the fluorine atoms on the aromatic ring provide an opportunity for enhanced selectivity using Fluorinated Stationary Phases .[2]

  • Primary Recommendation (C18): Robust, general-purpose. Relies on hydrophobic interactions.

  • Secondary Recommendation (PFP - Pentafluorophenyl): Offers superior selectivity for halogenated aromatics via

    
     interactions and dipole-dipole interactions between the F-atoms on the analyte and the F-atoms on the ligand. This is critical if separating the analyte from non-fluorinated impurities (e.g., 4-hydroxyphenylacetone).
    
Mobile Phase Engineering

To achieve sharp peak shapes, the phenol moiety must be kept in a single ionization state.

  • Acidic Conditions (pH 2.5 - 3.0): Preferred. Keeps the phenol protonated (

    
    ), increasing retention on C18/PFP and improving peak symmetry. Formic acid (0.1%) is ideal for LC-MS compatibility.
    

Protocol 1: HPLC-UV/DAD (Purity & Assay)

Scope: Quality Control (QC) of raw materials and synthesis reaction monitoring.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Thermo Hypersil GOLD PFP (for enhanced isomer separation).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: 275 nm (Quantification), 210-400 nm (Spectral scanning).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold (solvent front elution)
12.090Linear ramp to elute analyte
14.090Wash
14.110Re-equilibration
20.010End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of (3,5-Difluoro-4-hydroxyphenyl)acetone in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

  • Calibration Curve: Prepare serial dilutions (e.g., 10, 25, 50, 75, 100 µg/mL).

Protocol 2: LC-MS/MS (Trace Analysis)

Scope: Pharmacokinetic studies (plasma/urine) or genotoxic impurity screening.

Mass Spectrometry Rationale

The phenolic hydroxyl group allows for sensitive detection in Negative Electrospray Ionization (ESI-) mode, forming the


 ion. Positive mode (ESI+) is less sensitive for electron-deficient phenols but can be used if monitoring the ketone via protonation 

.

Recommended Mode: ESI Negative (


 m/z).
Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 1 mM Ammonium Fluoride in Water (Enhances ionization in ESI-). Note: If using ESI+, use 0.1% Formic Acid.

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.3 mL/min.

MRM Transitions (Optimization Required)

Since specific library spectra may be unavailable, the following transitions are theoretically predicted based on fragmentation rules for phenylacetones:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Fragment Structure
185.05 (Quant)141.0 15-20Loss of Acetyl/Propyl chain (Cleavage

to carbonyl)
185.05 (Qual)121.0 25-30Further loss of HF or ring contraction
185.05 (Qual)165.0 10-15Loss of HF (Fluorine elimination)

Note: Always perform a "Product Ion Scan" on your specific instrument to finalize collision energies.

Sample Preparation Workflows

The choice of sample preparation depends on the matrix complexity.

DOT Diagram: Sample Preparation Decision Tree

SamplePrep Start Start: Select Sample Matrix API Raw Material / API Start->API Bio Biological Fluid (Plasma/Urine) Start->Bio Dilution Direct Dilution (Solvent: MeOH/Water 50:50) API->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter HPLC Inject to HPLC-UV Filter->HPLC PPT Protein Precipitation (Add 3x vol Cold ACN) Bio->PPT Centrifuge Centrifuge (10k RPM, 10 min) PPT->Centrifuge SPE_Decision Sensitivity Required? Centrifuge->SPE_Decision No ( > 50 ng/mL) No ( > 50 ng/mL) SPE_Decision->No ( > 50 ng/mL) Dilute Supernatant Yes ( < 10 ng/mL) Yes ( < 10 ng/mL) SPE_Decision->Yes ( < 10 ng/mL) Proceed to SPE SPE Solid Phase Extraction (SPE) Sorbent: Polymeric HLB Evap Evaporate & Reconstitute SPE->Evap LCMS Inject to LC-MS/MS Evap->LCMS No ( > 50 ng/mL)->LCMS Yes ( < 10 ng/mL)->SPE

Figure 1: Decision tree for sample preparation based on matrix complexity and sensitivity requirements.

Analytical Method Logic & Troubleshooting

The following diagram illustrates the logical flow for method optimization and troubleshooting common issues like peak tailing, which is frequent with phenolic compounds.

DOT Diagram: Method Optimization Logic

MethodLogic Start Initial Run (C18, 0.1% FA, ACN) Check Check Peak Shape & Resolution Start->Check Good Validate Method Check->Good Pass Tailing Issue: Peak Tailing Check->Tailing Asymmetry > 1.5 Split Issue: Peak Splitting Check->Split Doublet Peak Coelution Issue: Co-elution with Impurities Check->Coelution Rs < 1.5 Fix_Tailing Action: Increase Buffer Strength (Use 10mM Ammonium Formate) Tailing->Fix_Tailing Fix_Split Action: Adjust pH (Ensure pH < pKa - 2) Split->Fix_Split Fix_Coelution Action: Switch Column (Select PFP or Phenyl-Hexyl) Coelution->Fix_Coelution Fix_Tailing->Check Fix_Split->Check Fix_Coelution->Check

Figure 2: Troubleshooting logic for optimizing chromatography of fluorinated phenols.

Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 80%–120% of target concentration.
    
  • Accuracy (Recovery): Spike samples at 50%, 100%, and 150% levels. Acceptance: 98.0% – 102.0%.[4]

  • Precision:

    • Repeatability: RSD < 1.0% (n=6 injections).

    • Intermediate Precision: RSD < 2.0% (different days/analysts).

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development).
  • Waters Corporation. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Thermo Fisher Scientific. (2012). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

  • PubChem. (2023). Compound Summary: (3,5-Difluoro-4-hydroxyphenyl)acetone. National Library of Medicine. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns. Journal of Chromatography A, 994(1-2), 13-36. (Reference for PFP vs C18 selectivity).

Sources

Application

Application Note: High-Throughput Screening of Transaminases for the Asymmetric Amination of (3,5-Difluoro-4-hydroxyphenyl)acetone

This Application Note and Protocol guide is designed for researchers and drug development professionals engaged in biocatalysis and medicinal chemistry. It details the high-throughput screening (HTS) of amine transaminas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals engaged in biocatalysis and medicinal chemistry. It details the high-throughput screening (HTS) of amine transaminases (ATAs) to convert (3,5-Difluoro-4-hydroxyphenyl)acetone into its corresponding chiral amine—a high-value synthon for adrenergic receptor agonists and fluorinated pharmaceutical intermediates.

Introduction & Scientific Rationale

The target substrate, (3,5-Difluoro-4-hydroxyphenyl)acetone (hereafter referred to as Substrate-1 ), represents a challenging but critical motif in medicinal chemistry. The 3,5-difluoro-4-hydroxy substitution pattern is frequently employed to modulate metabolic stability and pKa in catecholamine mimics and kinase inhibitors.

Converting the prochiral ketone Substrate-1 into a chiral amine via chemical reductive amination often yields racemates requiring costly resolution. Biocatalytic transamination using Amine Transaminases (ATAs) offers a direct, enantioselective route. However, Substrate-1 presents specific HTS challenges:

  • Acidity: The electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl (estimated pKa ~7.0–7.5), potentially ionizing the substrate at standard ATA screening pH (pH 9.0), which can affect enzyme binding.

  • Equilibrium: Transamination is reversible; screening must drive the equilibrium toward amine synthesis.

  • Solubility: The lipophilic fluorinated ring requires careful co-solvent selection.

This guide provides a validated HTS workflow to identify ATAs that accept Substrate-1 with high conversion and enantioselectivity.

Reaction Scheme

The screening objective is the stereoselective transfer of an amino group from an amine donor (e.g., Isopropylamine) to Substrate-1 .

ReactionScheme Substrate (3,5-Difluoro-4- hydroxyphenyl)acetone (Prochiral Ketone) Enzyme Amine Transaminase (PLP-Dependent) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product Chiral Amine (Target) Enzyme->Product Stereoselective Amination Byproduct Acetone (Volatile Coproduct) Enzyme->Byproduct Stereoselective Amination

Figure 1: Biocatalytic transamination pathway. The reaction is driven by the use of isopropylamine (IPM) in excess, where the coproduct acetone is volatile.

Materials & Equipment

Reagents
  • Substrate: (3,5-Difluoro-4-hydroxyphenyl)acetone (>98% purity).

  • Enzyme Library: Commercial ATA screening kit (e.g., Codexis, Enzymicals, or in-house E. coli lysate library).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (IPM) hydrochloride (neutralized to pH 7.5–8.0).

  • Buffer: 100 mM Potassium Phosphate (KPi) or Triethanolamine (TEA), pH 7.5 (optimized for phenolic substrate).

  • Co-solvent: DMSO (Molecular Biology Grade).

Instrumentation
  • Liquid Handling: Tecan Freedom EVO or equivalent automated pipetting system.

  • Incubation: Thermomixer with heated lid (to prevent evaporation).

  • Analysis: UHPLC (Agilent 1290 Infinity II or similar) with DAD/MS detection.

Experimental Protocol

Phase 1: Stock Solution Preparation

Rationale: The fluorinated phenol moiety is prone to oxidation and ionization. Acidic handling is preferred for stability, but the reaction requires neutral/basic pH.

  • Substrate Stock (200 mM): Dissolve Substrate-1 in 100% DMSO. Store at -20°C.

    • Note: Ensure the container is amber glass to prevent light-induced degradation.

  • PLP Stock (10 mM): Dissolve in water. Prepare fresh or store aliquots at -20°C.

  • Reaction Mix (Master Mix): Prepare a bulk solution containing:

    • 1 M Isopropylamine (pH adjusted to 7.5 with HCl).

    • 1 mM PLP.[1][2]

    • 100 mM TEA Buffer (pH 7.5).

    • Critical: Adjust pH of the amine donor solution before mixing.

Phase 2: HTS Workflow (96-Well Plate Format)

Trustworthiness: This protocol uses a "Reaction Mix" approach to minimize pipetting errors and ensure homogeneity.

Step 1: Enzyme Distribution

  • Dispense 2–5 mg of lyophilized enzyme powder or 20 µL of clarified cell lysate into each well of a 96-well deep-well plate.

  • Include Negative Controls: No enzyme (buffer only), Null-vector lysate.

  • Include Positive Control: A known broad-spectrum ATA (e.g., Vibrio fluvialis ATA) with a standard substrate (e.g., acetophenone) to verify assay integrity.

Step 2: Reaction Initiation

  • Add 180 µL of Reaction Mix to each well.

  • Add 20 µL of Substrate Stock (Final conc: 20 mM Substrate, 10% DMSO).

  • Total Volume: 200 µL.

Step 3: Incubation

  • Seal plate with an aluminum heat seal or heavy silicone mat (critical to prevent IPM evaporation).

  • Incubate at 30°C for 24 hours with shaking at 600–800 rpm.

  • Why 30°C? Higher temperatures may denature wild-type enzymes; 30°C balances rate and stability.

Step 4: Quenching

  • Remove seal. Add 600 µL of Acetonitrile (MeCN) containing 0.2% Formic Acid.

  • Mechanism:[3][4][5][6] MeCN precipitates proteins; Formic Acid protonates the amine product, stabilizing it and preparing it for HPLC.

  • Centrifuge plate at 4,000 x g for 10 minutes to pellet precipitated protein.

Phase 3: Analytical Screening (Hit Identification)

Method: Reverse-Phase UHPLC with UV detection (254 nm and 210 nm).

  • Column: C18 Rapid Resolution (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B in 2.5 minutes. (Fast screen).

Data Processing:

  • Conversion Calculation:

    
    
    (RF = Response Factor ratio, determined via calibration curve)
    
  • Hit Selection:

    • Tier 1 Hit: Conversion > 5%.

    • Tier 2 Hit: Conversion > 20%.

Phase 4: Chiral Validation (Enantioselectivity)

Hits from Phase 3 are re-analyzed using Chiral HPLC to determine enantiomeric excess (%ee).

  • Column: Chiralpak IG or AD-H (immobilized polysaccharide phases are robust to amines).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1) or aqueous compatible equivalent.

  • Target: >95% ee.

Workflow Visualization

HTS_Workflow Start Start: Library Preparation Prep Master Mix Prep (Buffer, PLP, IPM, pH 7.5) Start->Prep Plate 96-Well Plate Setup (Enzyme + Substrate + Mix) Prep->Plate Incubate Incubation 30°C, 24h, 800 rpm Plate->Incubate Quench Quench & Precipitate (MeCN + Formic Acid) Incubate->Quench Analyze UHPLC Screen (Fast Gradient) Quench->Analyze Decision Conversion > 5%? Analyze->Decision Chiral Chiral Analysis (Determine %ee) Decision->Chiral Yes (Hit) Discard Discard / Re-screen Decision->Discard No

Figure 2: HTS Logic Flow. A systematic approach from library preparation to hit validation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<1%) Substrate inhibition or ionization.Lower substrate conc. to 5-10 mM. Adjust buffer pH to 7.0–7.5 to ensure substrate is protonated (neutral).
Precipitation Poor solubility of fluorinated phenol.Increase DMSO to 15-20% (check enzyme tolerance) or use Methanol as co-solvent.
Inconsistent Replicates Evaporation of Amine Donor (IPM).Use heat-sealing aluminum foil instead of adhesive mats. Ensure heated lid is active.
Background Noise Phenol oxidation.Add 1 mM Ascorbic Acid or DTT to the reaction buffer.

References

  • Savile, C. K., et al. (2010).[7] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.

  • Pressnitz, D., et al. (2013). Asymmetric synthesis of (S)-amines by an amine transaminase. ChemCatChem.

  • Green, A. P., et al. (2014). Engineering transaminases for the synthesis of bulky chiral amines. Angewandte Chemie International Edition.

  • PubChem. (2025).[8] Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate Compound Summary. National Library of Medicine.

  • ChemicalBook. (2024). 4-Hydroxyphenylacetone Properties and Synthesis.

Sources

Method

derivatization of (3,5-Difluoro-4-hydroxyphenyl)acetone for enhanced activity

Application Note: Strategic Derivatization of (3,5-Difluoro-4-hydroxyphenyl)acetone for Optimized CNS Pharmacology Part 1: Executive Summary & Scientific Rationale The scaffold (3,5-Difluoro-4-hydroxyphenyl)acetone repre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (3,5-Difluoro-4-hydroxyphenyl)acetone for Optimized CNS Pharmacology

Part 1: Executive Summary & Scientific Rationale

The scaffold (3,5-Difluoro-4-hydroxyphenyl)acetone represents a high-value intermediate in the development of metabolically stable sympathomimetic agents. While the parent non-fluorinated phenylacetone is a metabolic liability due to rapid aromatic hydroxylation, the 3,5-difluoro substitution pattern offers a unique bioisosteric advantage.

This guide details the derivatization of this core into amine-based CNS candidates with enhanced bioavailability. We focus on two critical optimization vectors:

  • Reductive Amination: Converting the ketone to a secondary amine to establish receptor affinity (e.g., MAT/VMAT2 targets).

  • Prodrug Functionalization: Masking the labile 4-hydroxyl group to bypass Phase II conjugation (glucuronidation) and improve Blood-Brain Barrier (BBB) penetration.

Mechanistic Insight: The Fluorine Advantage

In standard pharmacokinetics, the 4-hydroxy-phenylacetone core is rapidly cleared. The introduction of fluorine at the 3 and 5 positions serves two distinct mechanistic functions:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring impervious to CYP450-mediated hydroxylation at the ortho-positions.

  • pKa Modulation: Fluorine’s high electronegativity increases the acidity of the 4-OH group (lowering pKa from ~10 to ~7-8). While this improves receptor hydrogen bonding, it increases ionization at physiological pH, reducing membrane permeability. Therefore, a prodrug strategy is strictly required for in vivo efficacy.

Part 2: Strategic Pathways & Visualization

The following workflow illustrates the conversion of the ketone precursor into a bioactive amine, followed by prodrug derivatization.

DerivatizationWorkflow cluster_legend Reaction Logic Precursor (3,5-Difluoro-4-hydroxyphenyl)acetone (Ketone Core) Step1 Step 1: Reductive Amination (STAB / R-NH2) Precursor->Step1 Dehydration Intermediate Intermediate Imine (Transient) ActiveDrug Active Amine (Secondary Amine) Intermediate->ActiveDrug Hydride Reduction Step2 Step 2: O-Carbamoylation (R'-NCO / Base) ActiveDrug->Step2 Protection of 4-OH Prodrug Carbamate Prodrug (Enhanced BBB Transport) Step1->Intermediate -H2O Step2->Prodrug Final Candidate Legend1 Red: Starting Material Legend2 Green: Bioactive Core Legend3 Blue: Delivery System

Figure 1: Synthetic workflow transforming the ketone precursor into a lipophilic prodrug candidate via reductive amination and phenolic protection.

Part 3: Experimental Protocols

Protocol A: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Rationale: Traditional reductive amination using NaBH₃CN carries toxicity risks and requires pH control. The STAB protocol (Abdel-Magid method) is preferred for phenylacetones due to its high selectivity for aldehydes/ketones and tolerance of the free phenolic hydroxyl group.

Reagents:

  • (3,5-Difluoro-4-hydroxyphenyl)acetone (1.0 equiv)

  • Amine (e.g., Methylamine, Ethylamine) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve the ketone (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.2 equiv). If using an amine hydrochloride salt, add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to facilitate equilibrium between the ketone and the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 15 minutes. Note: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS (Target M+1 mass).

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the amine as a hydrochloride salt by dissolving the oil in diethyl ether and adding 2M HCl in ether. Filter the precipitate.

Protocol B: O-Carbamoylation (Prodrug Synthesis)

Rationale: The 3,5-difluoro-4-hydroxy motif is highly acidic.[1] Converting it to a carbamate (e.g., N-isopropyl carbamate) increases lipophilicity (LogP) and utilizes plasma esterases to release the active drug in the CNS.

Reagents:

  • Active Amine (from Protocol A) (1.0 equiv)

  • Isopropyl Isocyanate (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Active Amine (free base) in anhydrous DCM (0.1 M) under Nitrogen.

  • Activation: Add DIPEA (2.0 equiv). If the amine moiety is secondary, it may compete for the isocyanate; however, the phenolic hydroxyl is often more nucleophilic under basic conditions due to the electron-withdrawing fluorine atoms. Optimization Note: If N-acylation is observed, use a Boc-protection strategy for the amine first.

  • Addition: Add Isopropyl Isocyanate (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with water, then 0.1 M HCl (to remove unreacted starting amine), then brine.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes.

Part 4: Data Analysis & Validation

The following metrics are critical for validating the success of the derivatization.

Table 1: Physicochemical Property Shifts

PropertyParent KetoneActive Amine (Deriv.[2][3] A)Carbamate Prodrug (Deriv. B)[3][4][5][6]Impact on Activity
LogP (Predicted) ~1.8~1.2 (Ionized at pH 7.4)~3.5 High LogP in prodrug ensures BBB penetration.
tPSA (Ų) 37.342.065.0 Optimal range for CNS passive transport (<90 Ų).
Metabolic Fate Rapid Phase II (Glucuronidation)Rapid Phase IISlow Hydrolysis Carbamate masks the phenol, extending half-life.
pKa (Phenol) ~7.5~7.5N/A (Masked) Prevents ionization in the gut/bloodstream.
Structural Validation (NMR)
  • ¹⁹F NMR: The 3,5-difluoro pattern is diagnostic. Expect a singlet (or chemically equivalent doublet) around -130 to -135 ppm . This signal should remain relatively constant across steps, confirming ring integrity.

  • ¹H NMR (Prodrug): Look for the disappearance of the broad phenolic -OH singlet (approx 9-10 ppm) and the appearance of the carbamate -NH doublet (approx 5-6 ppm) and isopropyl methyls (approx 1.1 ppm).

Part 5: Mechanism of Action (SAR Visualization)

Understanding the Structure-Activity Relationship (SAR) is vital for explaining why this specific derivatization works.

SAR_Logic Core Phenylacetone Core F_Subs 3,5-Difluoro Substitution Core->F_Subs OH_Group 4-Hydroxyl Group Core->OH_Group Amine_Side Amine Side Chain Core->Amine_Side Effect_Metabolism Blocks CYP450 Ring Hydroxylation F_Subs->Effect_Metabolism Effect_Binding H-Bond Donor (Receptor Affinity) OH_Group->Effect_Binding Effect_Transport Substrate for Monoamine Transporters Amine_Side->Effect_Transport

Figure 2: SAR Logic demonstrating how specific structural modifications translate to pharmacological advantages.

References

  • Abdel-Magid, A. F., et al. (1996).[2][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at: [Link]

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[9] Nature Reviews Drug Discovery. Available at: [Link]

  • Hacksell, U., et al. (1987). "Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine."[6] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

cell-based assays involving (3,5-Difluoro-4-hydroxyphenyl)acetone

Application Note: Cellular Profiling and Bioactivity Assessment of (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) Executive Summary & Scientific Rationale (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Profiling and Bioactivity Assessment of (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA)

Executive Summary & Scientific Rationale

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized pharmacophore intermediate and metabolic probe. While often utilized as a precursor in the synthesis of complex heterocycles (e.g., pyrrole-based Aldose Reductase inhibitors), the molecule itself possesses unique physicochemical properties that warrant specific cell-based profiling.

The "Fluorine Effect" in Cell Assays: The strategic introduction of fluorine atoms at the 3- and 5-positions of the phenol ring serves two critical mechanistic functions in drug design:

  • pKa Modulation: Fluorine is highly electronegative, lowering the pKa of the para-hydroxyl group. This increases the acidity of the phenol, enhancing its hydrogen-bond donating capacity in enzyme active sites (e.g., Aldose Reductase).

  • Metabolic Blockade: The C-F bond is metabolically stable. Substitution at the 3,5-positions blocks common Phase I metabolic routes (ring hydroxylation) often mediated by Cytochrome P450 enzymes, thereby extending the half-life of the scaffold compared to its non-fluorinated analog, 4-hydroxyphenylacetone.

This guide outlines the protocols for evaluating DFHPA and its derivatives, focusing on Cytotoxicity Profiling , Aldose Reductase (AR) Inhibition , and Metabolic Stability .

Visualizing the Experimental Logic

The following diagram illustrates the decision matrix for evaluating DFHPA, linking chemical properties to specific cell-based outcomes.

DFHPA_Workflow Compound (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) Prop1 Property: Acidic Phenol (pKa) Compound->Prop1 Prop2 Property: Metabolic Blockade (C-F) Compound->Prop2 Assay1 Assay 1: Cytotoxicity (MTS) (HepG2/HEK293) Compound->Assay1 Step 1: Safety Assay2 Assay 2: Aldose Reductase Inhibition (Sorbitol) Prop1->Assay2 Mechanistic Basis Assay3 Assay 3: Metabolic Stability (Hepatocyte Clearance) Prop2->Assay3 Mechanistic Basis Outcome1 Safety Profile & Therapeutic Window Assay1->Outcome1 Outcome2 Efficacy: Polyol Pathway Blockade Assay2->Outcome2 Outcome3 PK Prediction: Half-life Extension Assay3->Outcome3

Caption: Workflow linking the physicochemical properties of DFHPA to specific cell-based validation assays.

Protocol 1: Cytotoxicity Profiling (MTS Assay)

Before efficacy testing, the baseline toxicity of DFHPA must be established. Fluorinated phenols can sometimes exhibit uncoupling activity in mitochondria; therefore, a metabolic activity assay (MTS) is preferred over simple membrane integrity assays (LDH).

Target Cells: HepG2 (Liver model) or HEK293 (Kidney model). Reagents: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.

Step-by-Step Methodology:
  • Seeding:

    • Harvest HepG2 cells during the log phase.

    • Plate 10,000 cells/well in a 96-well clear-bottom plate in 100 µL DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation:

    • Dissolve DFHPA in 100% DMSO to create a 100 mM stock.

    • Critical Step: The 3,5-difluoro substitution increases lipophilicity.[1] Ensure the final DMSO concentration in the well does not exceed 0.5% to prevent solvent artifacts.

    • Prepare serial dilutions in serum-free media (Range: 0.1 µM to 100 µM).

  • Treatment:

    • Aspirate growth media and wash once with PBS (to remove serum esterases that might degrade unstable precursors).

    • Add 100 µL of DFHPA dilutions to wells (Triplicate).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Doxorubicin or Staurosporine).

    • Incubate for 48 hours.

  • Readout:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 2–4 hours.

    • Measure absorbance at 490 nm using a microplate reader.

Data Interpretation: Calculate % Cell Viability relative to Vehicle Control.



Protocol 2: Functional Efficacy – Aldose Reductase Inhibition

The 3,5-difluoro-4-hydroxyphenyl moiety is a validated pharmacophore for inhibiting Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway. This pathway converts glucose to sorbitol; accumulation of sorbitol leads to osmotic stress (a key mechanism in diabetic complications).

Objective: Determine if DFHPA (or its derivative) prevents sorbitol accumulation in high-glucose conditions.

Experimental Design Table
ParameterConditionRationale
Cell Line Rat Lens Epithelial Cells (RLEC) or Schwann CellsHigh expression of Aldose Reductase.
Stressor 30 mM Glucose (High Glucose)Mimics hyperglycemic conditions to induce AR activity.
Control 5.5 mM Glucose (Normoglycemic)Baseline sorbitol levels.
Reference Drug Epalrestat or Sorbinil (10 µM)Validated AR inhibitors for benchmarking.
Protocol:
  • Induction:

    • Seed cells in 6-well plates (5 x 10⁵ cells/well).

    • Starve cells in serum-reduced media (1% FBS) for 12 hours.

    • Group A: Normoglycemic media (5.5 mM Glucose).

    • Group B: Hyperglycemic media (30 mM Glucose) + Vehicle.

    • Group C: Hyperglycemic media + DFHPA (1, 10, 50 µM).

  • Incubation:

    • Incubate for 48 hours. The conversion of glucose to sorbitol is slow; 24h is often insufficient for detectable accumulation.

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells using 200 µL of 6% Perchloric Acid (PCA) to precipitate proteins and extract polyols.

    • Neutralize the supernatant with 2M Potassium Carbonate (

      
      ). Centrifuge to remove precipitate.
      
  • Sorbitol Quantification (Enzymatic Assay):

    • Use a Sorbitol Dehydrogenase (SDH) coupled assay.

    • Reaction Mix: Glycine buffer (pH 9.5), NAD+, and SDH enzyme.

    • Add cell lysate. Sorbitol is oxidized to fructose, reducing NAD+ to NADH.

    • Measure NADH fluorescence (Ex 340nm / Em 460nm).

Self-Validating Check:

  • Success Criteria: The "High Glucose + Vehicle" group must show a >3-fold increase in intracellular sorbitol compared to "Normoglycemic."

  • Efficacy: DFHPA should dose-dependently reduce this accumulation. If no reduction is seen, the compound may require derivatization (e.g., to a hydantoin or acetic acid tail) to bind the active site, confirming the "scaffold" status vs. "inhibitor" status.

Protocol 3: Metabolic Stability (Hepatocyte Clearance)

This assay validates the specific utility of the fluorine substitution. You will compare DFHPA against its non-fluorinated analog, 4-Hydroxyphenylacetone .

Reagents: Cryopreserved human or rat hepatocytes (Life Technologies/Thermo), William’s E Medium.

Workflow:
  • Thawing:

    • Thaw hepatocytes rapidly at 37°C and resuspend in thawing medium. Centrifuge and resuspend in incubation medium to

      
       cells/mL.
      
  • Incubation:

    • Pre-incubate hepatocytes for 10 min at 37°C.

    • Initiate reaction by adding DFHPA (1 µM final) or 4-Hydroxyphenylacetone (1 µM final).

    • Timepoints: 0, 15, 30, 60, and 120 minutes.

  • Sampling:

    • At each timepoint, remove 50 µL of suspension and dispense into 100 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Vortex and centrifuge at 4000 rpm for 20 min.

  • LC-MS/MS Analysis:

    • Analyze supernatant.

    • Monitor the parent ion depletion.

    • Hypothesis: 4-Hydroxyphenylacetone will show rapid clearance due to ortho-hydroxylation and subsequent conjugation. DFHPA should exhibit a significantly longer

      
       due to the C-F bonds blocking the 3,5 positions.
      

References

  • Aldose Reductase Inhibitor SAR

    • Title: Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone.
    • Source: Bioorganic & Medicinal Chemistry (2011).
    • Significance: Establishes the 3,5-difluoro-4-hydroxyphenyl moiety as a critical bioisostere for potency and selectivity in AR inhibition.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1][2]

    • Source: Journal of Medicinal Chemistry (2008).
    • Significance: Provides the authoritative grounding on why fluorine is used to block metabolic soft spots (pKa modul
    • URL:[Link]

  • Anticancer Activity of Phenylacetamides

    • Title: 2-(4-Fluorophenyl)
    • Source: Iranian Journal of Pharmaceutical Research (2013).[3]

    • Significance: Demonstrates the baseline cytotoxicity protocols for fluorinated phenylacetone deriv
    • URL:[Link]

  • Sorbitol Dehydrogenase Assay Protocol

    • Title: Measurement of Polyol P
    • Source: Methods in Molecular Biology (Diabetes Mellitus).
    • Significance: Standardizes the protocol for measuring sorbitol accumulation in high-glucose cell culture models.
    • URL:[Link]

Sources

Method

Application Note: Protocol for Solubilization and Handling of (3,5-Difluoro-4-hydroxyphenyl)acetone

Abstract & Introduction (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized fluorinated phenylacetone derivative often utilized as a metabolic probe, synthetic intermediate, or enzyme inhibitor precursor.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized fluorinated phenylacetone derivative often utilized as a metabolic probe, synthetic intermediate, or enzyme inhibitor precursor.[1] Its structure combines a lipophilic phenylacetone backbone with a polar, acidic phenolic moiety modified by electron-withdrawing fluorine atoms.[1]

This unique chemical architecture presents specific solubility challenges. The fluorine atoms increase lipophilicity (LogP) compared to non-fluorinated phenols while simultaneously increasing the acidity of the hydroxyl group. Improper solubilization can lead to "micro-precipitation" in aqueous media, resulting in erratic experimental data, false negatives in enzymatic assays, or inconsistent bioavailability in vivo.[1]

This guide provides a standardized, error-proof protocol for dissolving DFHPA, ensuring chemical stability and experimental reproducibility.

Physicochemical Analysis & Solvent Strategy

To design a robust protocol, we must understand the intermolecular forces at play:

  • The Fluorine Effect: The two fluorine atoms at positions 3 and 5 are highly electronegative.[1] They withdraw electron density from the aromatic ring, making the phenolic proton at position 4 significantly more acidic (

    
     estimated ~6.5–7.[1]5) than a standard phenol (
    
    
    
    ~10).[1]
  • The Ketone Liability: The acetone tail renders the molecule susceptible to nucleophilic attack or aldol condensation if exposed to strong bases.[1] Therefore, basic aqueous buffers (pH > 9) must be avoided for stock solutions.

  • Lipophilicity: Despite the hydroxyl group, the fluorinated benzyl backbone drives the molecule toward hydrophobicity.[1] Direct dissolution in water is inefficient and kinetically slow.[1]

Solvent Selection Matrix
SolventSolubility RatingSuitabilityNotes
DMSO (Anhydrous) Excellent Primary Choice High dielectric constant disrupts crystal lattice; low volatility ensures stable concentration.[1]
Ethanol (100%) GoodSecondary ChoiceSuitable for in vivo prep where DMSO is contraindicated.[1] Risk of evaporation alters concentration.[1]
Methanol GoodChemical SynthesisGood for reactions; toxic for biological assays.[1]
PBS / Water PoorDiluent Only Do not use for stock. Compound will float or form a suspension.[1]
NaOH (aq) ModerateAvoid Dissolves via deprotonation but risks ketone degradation/polymerization.[1]

Visualized Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical flow for selecting the correct solvent system based on the intended experimental application.

G Start Start: Solid DFHPA AppCheck Intended Application? Start->AppCheck BioAssay In Vitro / Cell Culture AppCheck->BioAssay Enzymatic/Cell InVivo In Vivo / Animal Model AppCheck->InVivo Animal Synthesis Chemical Synthesis AppCheck->Synthesis Chemistry StockDMSO Prepare 10-50 mM Stock in Anhydrous DMSO BioAssay->StockDMSO StockEtOH Prepare Stock in Ethanol / PEG400 InVivo->StockEtOH StockMe Dissolve in MeOH or Reaction Solvent Synthesis->StockMe Dilution Serial Dilution into Media (Max 0.5% DMSO Final) StockDMSO->Dilution Step 2

Detailed Protocol: Preparation of Stock Solution

Target Concentration: 10 mM to 50 mM (Standard High-Concentration Stock) Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (≥99.9%)[1]

Step 1: Pre-Calculation & Safety[1]
  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1] Fluorinated organics can be skin irritants.[1]

  • Calculation: Use the formula

    
    .[1]
    
    • Note: Molecular Weight of (3,5-Difluoro-4-hydroxyphenyl)acetone

      
       186.15  g/mol  (Verify specific batch MW on vendor vial).[1]
      
Step 2: Weighing[1]
  • Allow the vial of solid DFHPA to equilibrate to room temperature before opening (prevents water condensation).[1]

  • Weigh the specific amount (e.g., 9.3 mg for 5 mL of 10 mM solution) into a glass vial.

    • Critical: Avoid polystyrene (PS) plastics for neat DMSO stocks; use Polypropylene (PP) or Glass.[1]

Step 3: Primary Dissolution[1]
  • Add the calculated volume of Anhydrous DMSO to the glass vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution should be perfectly clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The fluorine substitution can increase crystal lattice energy, requiring kinetic energy to break.[1]

Step 4: Aliquoting & Storage[1]
  • Aliquot the stock solution into small volumes (e.g., 50–100

    
    L) in amber glass vials or light-safe PP tubes.
    
  • Seal: Parafilm the caps to prevent DMSO hygroscopicity (absorption of water from air).[1]

  • Store: -20°C (Stable for 6–12 months). Avoid repeated freeze-thaw cycles.[1]

Protocol: Preparation of Working Solution (Aqueous)

Challenge: Diluting the hydrophobic stock into water causes a rapid polarity shift, risking "crashing out" (precipitation).[1]

Figure 2: The "Intermediate Step" Dilution Method

Caption: Workflow to prevent precipitation during aqueous dilution.

Dilution Stock 100% DMSO Stock (50 mM) Inter Intermediate Dilution (10x Conc in Media) Stock->Inter 1:10 Dilution (Slow Addition) Precip RISK: Direct Addition Causes Precipitation Stock->Precip Rapid Add Final Final Assay Well (1x Conc, <0.5% DMSO) Inter->Final 1:10 Dilution

Step-by-Step Dilution[1]
  • Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate concentration (e.g., 10x the final concentration) in media containing 5-10% DMSO. This steps down the hydrophobicity gradually.[1]

  • Final Addition:

    • Add the stock (or intermediate) to the stirring cell culture media or buffer.[1][2]

    • Technique: Submerge the pipette tip below the surface of the media and dispense slowly while swirling. Do not drop the DMSO stock onto the surface, as this creates a high-local-concentration film that precipitates.[1]

  • Validation:

    • Check for turbidity.[1][2] If the solution turns milky, the compound has crashed out.[1]

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in biological assays [1].[1][3][4]

Quality Control & Stability

Validation of Dissolution

For critical assays (e.g.,


 determination), validate the actual concentration in the aqueous buffer:
  • UV-Vis Scan: Phenylacetones absorb in the UV range (typically 250–280 nm).[1]

  • Compare the Absorbance of the working solution against a standard curve prepared in 100% Ethanol. Significant deviation suggests precipitation in the aqueous buffer.[1]

Stability Warning
  • Oxidation: The benzylic position (next to the ketone and ring) is prone to oxidation over long periods.[1] Store under Nitrogen/Argon if possible.[1]

  • Schiff Base Formation: In cell culture media containing Fetal Bovine Serum (FBS), the ketone group can react with primary amines (lysine residues on proteins) to form Schiff bases.[1]

    • Recommendation: Add the compound to serum-free media first, or treat cells immediately after preparation.[1] Do not incubate the compound in media for days without cells.

References

  • DMSO Toxicity in Cell Culture

    • Source: Galvao, J., et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] Archives of Toxicology.

    • Summary: Establishes that DMSO concentrations >0.1% can induce phenotypic changes; >1% is cytotoxic.[1]

    • Link:[1]

  • Solubility of Fluorinated Aromatics

    • Source: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

    • Summary: Details the lipophilicity modulation (LogP changes) and acidity modulation ( lowering) caused by fluorine substitution on phenyl rings.
    • Link:[1]

  • General Handling of Phenylacetone Derivatives

    • Source: PubChem Compound Summary for Phenylacetone.[1]

    • Summary: Provides stability, reactivity, and physical property data relevant to the backbone structure.[1]

    • Link:[1]

  • Deoxyfluorination and Phenol Properties

    • Source: Tang, P., et al. (2011).[1][5] "Deoxyfluorination of Phenols." Journal of the American Chemical Society.[1][5]

    • Summary: Discusses the electronic properties of fluorinated phenols and their behavior in organic synthesis and solv
    • Link:[1]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of (3,5-Difluoro-4-hydroxyphenyl)acetone

Technical Support Center: Purification of (3,5-Difluoro-4-hydroxyphenyl)acetone Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide Executive Summary: The "Amphoteric" Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3,5-Difluoro-4-hydroxyphenyl)acetone

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide

Executive Summary: The "Amphoteric" Trap

Purifying (3,5-Difluoro-4-hydroxyphenyl)acetone presents a unique intersection of challenges. You are not just dealing with a ketone; you are managing a highly acidic phenol due to the inductive effect of the ortho-fluorine atoms.

Standard purification logic often fails here because:

  • pKa Shift: The 3,5-difluoro substitution drops the phenolic pK

    
     from ~10 (phenol) to ~7.3. This causes the molecule to streak aggressively on neutral silica and behave unpredictably in standard acid/base workups.
    
  • Oxidative Instability: The electron-poor ring renders the phenolate anion susceptible to rapid oxidation, leading to "pink/brown" oil formation.

  • Bisulfite Compatibility: Unlike many complex ketones, this methyl ketone is sterically accessible enough for bisulfite purification, a technique often overlooked.

This guide prioritizes chemical purification (Bisulfite/Acid-Base) over chromatography to maximize yield and stability.

Module 1: The Bisulfite Adduct Protocol (Primary Recommendation)

Best For: Removing non-carbonyl impurities (alcohols, isomers) without thermal stress.

This method exploits the methyl ketone functionality.[1] While bulky ketones fail to react, the acetone side-chain is sterically unhindered enough to form a water-soluble sulfonate adduct, leaving non-ketone impurities in the organic phase.

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude oil (10 g) in minimal Ethanol (15 mL).

    • Prepare a saturated Sodium Bisulfite (

      
      ) solution (40% aq).
      
    • Add bisulfite solution (3.0 equiv) to the organic phase with vigorous stirring.

    • Observation: A thick white precipitate (the adduct) should form within 30–60 minutes.

    • Tech Note: If no solid forms, add diethyl ether (20 mL) to induce precipitation.

  • The Wash (Critical Step):

    • Filter the solid adduct.[2]

    • Wash the filter cake thoroughly with Diethyl Ether or DCM .

    • Why? This washes away the non-ketone impurities (unreacted starting materials, tars) which remain soluble in the organic solvent. The product is trapped in the solid salt.

  • Regeneration:

    • Suspend the white solid in water.

    • Slowly add Sodium Carbonate (

      
      ) or 10% NaOH until pH > 10.
      
    • Caution: Do not heat. The adduct breaks down instantly in base.

    • Extract the liberated ketone into Ethyl Acetate (

      
      ).
      
Workflow Visualization

BisulfiteFlow Crude Crude Mixture (Ketone + Impurities) React Add Saturated NaHSO3 (Vigorous Stirring) Crude->React Filter Filter Precipitate React->Filter Wash Wash Solid with Et2O/DCM Filter->Wash Filtrate Filtrate (Organic) Contains Impurities Wash->Filtrate Discard Solid Solid Adduct (Product Trapped) Wash->Solid Regen Regenerate: Add 10% NaOH Extract with EtOAc Solid->Regen Pure Pure Product Regen->Pure

Caption: Selective isolation of methyl ketones via bisulfite adduct precipitation.

Module 2: Acid-Base Extraction (Leveraging Acidity)

Best For: separating the product from neutral organic impurities (e.g., de-fluorinated byproducts).

The Science: The pK


 of 2,6-difluorophenol is 7.3 , compared to 10.0 for phenol. This means your product will extract into mild bases (like Bicarbonate) where typical phenols would not.
Solvent/BasepHProduct StateLocation
5% NaHCO

~8.3Deprotonated (Anion)Aqueous Phase
5% NaOH ~14Deprotonated (Anion)Aqueous Phase
1M HCl ~1Protonated (Neutral)Organic Phase

Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Extract with 5% NaHCO

    
     (2x).
    
    • Crucial: Unlike normal phenols, your product goes into the water here.

  • Discard the organic layer (contains neutral impurities).

  • Acidify the aqueous layer carefully with HCl to pH ~2.

    • Visual Cue: The solution will turn cloudy/oily as the phenol reprotonates.

  • Re-extract into Ethyl Acetate, dry over

    
    , and concentrate.
    

Module 3: Troubleshooting Chromatography (The "Tailing" Issue)

Issue: The product streaks across the column, causing poor separation and low recovery. Cause: The acidic phenolic proton interacts strongly with the silanol groups (


) on the silica gel.

Solution: The "Acidic Spike" Mobile Phase Do not use neutral solvents. You must suppress the ionization of the phenol.

  • Standard Phase: Hexanes / Ethyl Acetate.[3][4][5]

  • Modifier: Add 1% Acetic Acid to both solvent reservoirs.

  • Loading: Load the sample in DCM (avoid Methanol for loading if possible).

Stationary Phase Alternatives: If silica fails, use a PFP (Pentafluorophenyl) column. The


 interactions between the column's fluorine ring and your product's fluorine ring provide orthogonal selectivity that C18 cannot match.

Module 4: Crystallization Guide

If the product is a solid (melting point typically 40–60 °C for similar derivatives), crystallization is superior to distillation, which risks decomposition.

Recommended Solvent Systems:

Solvent SystemRatioProtocol Notes
Toluene / Heptane 1:3Dissolve in min. hot Toluene; add Heptane until cloudy. Cool slowly.
Ethanol / Water 1:1Classic system. Good for removing inorganic salts.
IPA (Isopropyl Alcohol) PureDissolve hot. Freeze at -20°C.

Critical Warning: Avoid basic solvents (Pyridine, Amines) during crystallization, as they will form salts with the acidic phenol, preventing crystallization of the neutral ketone.

FAQ: Common User Issues

Q1: My product turned pink/brown overnight. Is it ruined?

  • Diagnosis: Phenolic oxidation.

  • Fix: It is likely a surface impurity (quinone formation). Perform a rapid filtration through a short plug of silica using 10% EtOAc/Hexane (with 1% Acetic Acid). In the future, store under Argon at -20°C.

Q2: I tried the Bisulfite method, but no solid formed.

  • Diagnosis: Solubility issue.

  • Fix: Your organic solvent (e.g., EtOAc) might be solubilizing the adduct.[5][6] Switch to using pure Ethanol for the initial mixing, then add Diethyl Ether to force precipitation.

Q3: Can I distill this compound?

  • Advice: Only under high vacuum (<1 mmHg). The combination of the ketone and phenol makes it prone to polymerization (aldol-like condensation) at temperatures >120°C. Bulb-to-bulb (Kugelrohr) distillation is safer than fractional distillation.

Q4: The NMR shows a "missing" proton or broad peak.

  • Diagnosis: Proton exchange.

  • Explanation: The phenolic proton (OH) at position 4 is acidic and exchanges rapidly with trace water in

    
    , often appearing as a broad hump or disappearing entirely. Run the NMR in 
    
    
    
    to see a sharp OH peak (likely shifted downfield to >10 ppm due to H-bonding).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Grossert, J. S., et al. "The preparation and properties of some fluorine-containing phenols." Canadian Journal of Chemistry, 2019.
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • PubChem Database. "2,6-Difluorophenol Compound Summary." Link (Verifies acidity data for the substructure).

  • Armarego, W. L. F.Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (General protocols for phenolic ketones).

Sources

Troubleshooting

Technical Support Center: Crystallization of (3,5-Difluoro-4-hydroxyphenyl)acetone

Welcome to the technical support center for the crystallization of (3,5-Difluoro-4-hydroxyphenyl)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (3,5-Difluoro-4-hydroxyphenyl)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your own experiments.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the characteristics of (3,5-Difluoro-4-hydroxyphenyl)acetone. Its structure—featuring a phenolic hydroxyl group, a ketone, and two electron-withdrawing fluorine atoms—dictates its behavior in solution.

  • High Polarity & Hydrogen Bonding: The hydroxyl (-OH) and ketone (C=O) groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary factor governing solvent selection.[1][2]

  • Aromatic System: The fluorinated phenyl ring allows for π-π stacking interactions, which are crucial for crystal lattice formation.

  • Potential for Impurity Inclusion: The same forces that hold the crystal lattice together can also incorporate structurally similar impurities, which can significantly hinder or alter crystallization.[3][4][5][6]

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental setup.

Q1: What is the best starting point for solvent selection? A1: Begin with polar, protic solvents or polar, aprotic solvents due to the molecule's high polarity.[1][2] The principle of "like dissolves like" is paramount.[1][2] A good solvent will dissolve the compound completely when hot but poorly when cold.[1][7] Conduct small-scale solubility tests with solvents like isopropanol, ethanol, acetone, or ethyl acetate to identify a suitable candidate. Avoid highly nonpolar solvents like hexane or toluene as primary solvents, though they may be useful as anti-solvents.

Q2: Which crystallization method should I try first? A2: Cooling crystallization is the most straightforward initial approach. Dissolve the compound in a minimum amount of a suitable hot solvent to create a saturated solution, then allow it to cool slowly.[7] If this fails, anti-solvent crystallization is a powerful alternative.[8][9][10][11] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[12]

Q3: How critical is the purity of my starting material? A3: Extremely critical. Impurities can act as "crystal poisons," disrupting the ordered packing of molecules necessary for crystal growth.[4][13] They can also lower the effective melting point of the solute-solvent mixture, leading to a common problem known as "oiling out."[13][14][15][16] If your material is suspected to be impure, consider a pre-purification step like column chromatography or treatment with activated charcoal before attempting crystallization.[14]

Troubleshooting Guide: Problem, Cause, and Solution

This section provides a systematic approach to overcoming common crystallization failures.

Problem 1: "Oiling Out" - A Liquid Layer Forms Instead of Solid Crystals

What you see: Instead of solid particles, a dense, often syrupy or oily liquid separates from the solution upon cooling. This oil may or may not solidify later into an amorphous, glassy solid.

Primary Causes & Scientific Explanation:

  • High Supersaturation at Elevated Temperatures: The solution becomes supersaturated while its temperature is still above the melting point of your compound (or the eutectic melting point of the compound-solvent mixture). The compound separates as a liquid because it is the more thermodynamically favorable phase under those conditions.[13][15][16]

  • Presence of Impurities: Impurities can significantly depress the melting point of the compound, increasing the likelihood of it being a liquid at the temperature of precipitation.[13][14][15]

  • Rapid Cooling: Cooling too quickly can cause the compound to crash out of solution at a temperature where it is still molten.[14][17]

Solutions:

  • Reduce the Cooling Rate: The most effective first step. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath. Slower cooling provides a larger window for nucleation to occur at a temperature where the solid phase is stable.[17]

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (10-20% more) of the hot solvent to reduce the saturation point, and then cool slowly again.[14][15]

  • Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution temperature during cooling is more likely to be below the compound's melting point when precipitation begins.

  • Purify the Material: If impurities are suspected, treat the hot solution with activated charcoal and perform a hot filtration, or re-purify the starting material using chromatography.[14][17]

Problem 2: No Crystals Form Upon Cooling

What you see: The solution remains clear even after prolonged cooling, including in an ice bath.

Primary Causes & Scientific Explanation:

  • Insufficient Supersaturation: The solution is not concentrated enough for the solute molecules to come together and form stable nuclei.[18][19] This can happen if too much solvent was used initially.[15]

  • High Kinetic Barrier to Nucleation: Even in a supersaturated state, molecules need to overcome an energy barrier to form the first stable crystal nucleus.[18][19][20]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[15][17]

    • Seed Crystals: If you have a pure crystal of the compound, add a single, tiny crystal to the cold solution. This provides a perfect template for further crystal growth, bypassing the difficult primary nucleation step.[17][18]

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt to cool and crystallize again.[15]

  • Introduce an Anti-solvent: If increasing concentration is not feasible, slowly add a miscible anti-solvent (e.g., heptane or toluene if your primary solvent is ethyl acetate or acetone) to the cooled solution until turbidity (cloudiness) persists, then warm slightly to re-dissolve and cool slowly.[12]

Problem 3: Rapid Formation of Fine Powder or Amorphous Solid

What you see: A large amount of very fine powder or a solid "clump" crashes out of solution very quickly.

Primary Cause & Scientific Explanation:

  • Excessively High Supersaturation / Rapid Cooling: The rate of nucleation far exceeds the rate of crystal growth.[15] When the driving force for crystallization is too high (due to very high concentration or a rapid temperature drop), countless tiny nuclei form simultaneously, but they do not have time to grow into larger, more ordered crystals. This process often traps impurities and solvent within the solid.[15]

Solutions:

  • Use More Solvent: The goal is to find the "sweet spot" where the compound is fully dissolved at the boiling point of the solvent but begins to crystallize slowly upon cooling. Re-heat the solution, add more solvent to decrease the level of supersaturation, and cool again.[15]

  • Slower Cooling: Avoid placing the hot flask directly into an ice bath. A slower, more controlled cooling process is essential for growing larger, purer crystals.[17]

  • Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution is faintly turbid. This creates a more controlled saturation level upon cooling.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening
  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound does not dissolve in ~1 mL of solvent, heat the tube gently in a water bath. Note if it dissolves when hot.

  • If it dissolves when hot, place the tube in an ice bath and observe if crystals form.

  • Record your observations to identify the best solvent or solvent pair.

Table 1: Suggested Solvents for Screening (3,5-Difluoro-4-hydroxyphenyl)acetone

Solvent ClassExample SolventsExpected Behavior for Target Molecule
Polar Protic Water, Ethanol, IsopropanolHigh solubility, especially when hot. Good candidates for cooling crystallization.[2]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood solubility. Potential for both cooling and anti-solvent methods.[1]
Non-polar Hexane, Heptane, TolueneVery low solubility. Primarily useful as anti-solvents.[21]
Protocol 2: Anti-Solvent Crystallization Workflow
  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., heptane) dropwise with vigorous stirring.

  • Continue adding until the solution becomes persistently turbid. This is the point of nucleation.

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cover the vessel and allow it to stand undisturbed. Slow diffusion of the anti-solvent will lead to gradual crystal growth.

Visual Troubleshooting Guides

Logical Workflow for Crystallization Troubleshooting

This diagram outlines a decision-making process for when your initial crystallization attempt fails.

Troubleshooting_Workflow start Start Crystallization (e.g., Slow Cooling) result Observe Outcome start->result oil Problem: Oiling Out result->oil Liquid layer? no_xtal Problem: No Crystals result->no_xtal Clear solution? powder Problem: Fine Powder result->powder Rapid precipitate? success Success: Well-formed Crystals result->success Slow growth? action_oil1 Re-heat, add more solvent (10-20%) oil->action_oil1 action_no_xtal1 Scratch flask / Add seed crystal no_xtal->action_no_xtal1 action_powder1 Re-heat, add more solvent powder->action_powder1 action_oil2 Cool SLOWLY action_oil1->action_oil2 action_oil2->result action_no_xtal1->result If fails action_no_xtal1->success If works action_no_xtal2 Concentrate solution or add anti-solvent action_no_xtal1->action_no_xtal2 action_no_xtal2->result action_powder2 Try a different solvent system action_powder1->action_powder2 action_powder2->start Solvent_Interactions cluster_solute (3,5-Difluoro-4-hydroxyphenyl)acetone cluster_solvents Solvent Types solute Polar Groups: -OH (H-bond donor/acceptor) -C=O (H-bond acceptor) polar Polar Protic (e.g., Ethanol) -OH group solute->polar Strong H-Bonding (Good Solubility) nonpolar Non-polar (e.g., Hexane) -CH groups solute->nonpolar Weak van der Waals (Poor Solubility)

Caption: Molecular interactions governing solvent selection.

References

  • Antisolvent Crystalliz
  • Why do crystals oil out and what are the remedies and prevention methods?. Brainly.
  • Barrett, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Molecules.
  • Crystallization: Definition, Principle, Demonstration & Applic
  • Dahat, S. et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Singh, R. et al. (2022).
  • Effects of impurities on crystal growth processes. ScholarBank@NUS.
  • Troubleshooting Crystalliz
  • Oiling Out in Crystalliz
  • Recrystalliz
  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • The Influence of Impurities and Additives on Crystallization.
  • Solvent Polarity Influenced Polymorph Selection of Polar Arom
  • Crystallization.
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. STAX.
  • Modelling and control of combined cooling and antisolvent crystalliz
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Chemistry Crystallization.
  • How to choose a solvent for crystalliz
  • Crystallis
  • Guide for crystalliz
  • Troubleshooting pseudotropine crystalliz
  • Experiment 2: Recrystalliz
  • Crystalliz
  • Crystalliz
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Molecular Pharmaceutics.
  • Crystal Growth: Principles of Crystalliz
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies.
  • Methyl 2-(3,5-difluoro-4-hydroxyphenyl)
  • 3,4-Dihydroxyphenylacetone. FooDB.
  • ({3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]butan-2-yl}oxy)acetic acid Properties. CompTox Chemicals Dashboard.
  • 3,4-dihydroxyphenylacetone 95%. Sigma-Aldrich.
  • (3,5-DIMETHOXY-4-HYDROXYPHENYL)ACETONE. ChemicalBook.

Sources

Optimization

Technical Support Center: Storage and Handling of (3,5-Difluoro-4-hydroxyphenyl)acetone

Document ID: TSS-DFHPA-001 Revision: 1.0 Introduction Welcome to the technical support guide for (3,5-Difluoro-4-hydroxyphenyl)acetone. This molecule is a key intermediate in pharmaceutical and materials science research...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-DFHPA-001

Revision: 1.0

Introduction

Welcome to the technical support guide for (3,5-Difluoro-4-hydroxyphenyl)acetone. This molecule is a key intermediate in pharmaceutical and materials science research. Its unique structure, featuring a fluorinated hydroxyphenyl ring and an acetone moiety, provides valuable reactivity. However, these same functional groups render the molecule susceptible to degradation if not stored and handled with care. Ensuring the stability and purity of your (3,5-Difluoro-4-hydroxyphenyl)acetone is paramount for the validity and reproducibility of your experimental outcomes.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed storage protocols, and a troubleshooting section to address common issues encountered by researchers.

Section 1: Core Principles of (3,5-Difluoro-4-hydroxyphenyl)acetone Stability

The degradation of (3,5-Difluoro-4-hydroxyphenyl)acetone is primarily driven by its phenolic hydroxyl group and the adjacent electron-rich aromatic ring. Understanding the core stressors is the first step toward prevention.

  • Oxygen (Oxidation): The most significant degradation pathway for phenolic compounds is oxidation. Atmospheric oxygen can react with the phenol, especially in the presence of light or trace metal catalysts, to form colored quinone-type byproducts. The deprotonated phenolate form is even more susceptible to oxidation.[1]

  • Light (Photodegradation): Phenolic compounds can absorb UV and even visible light, leading to the formation of reactive radical species that accelerate degradation.[2][3][4] This process, known as photolysis or photo-oxidation, can occur even at low temperatures.

  • Temperature (Thermodegradation): As with most chemical reactions, the rate of degradation increases with temperature.[5][6] Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating both oxidation and other potential side-reactions.

  • pH (Acid/Base Instability): The stability of phenols is highly dependent on pH. In alkaline (high pH) conditions, the hydroxyl group deprotonates to form a phenolate anion. This anion is significantly more electron-rich and thus more easily oxidized than the neutral phenol.[7][8][9][10][11] Therefore, exposure to basic media should be strictly avoided.

Diagram 1: Key Stressors and Degradation Pathways

cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_product Result O2 Oxygen (O₂) AutoOx Auto-oxidation O2->AutoOx Light Light (UV/Visible) PhotoOx Photo-oxidation Light->PhotoOx Temp High Temperature Thermo Thermolysis Temp->Thermo pH High pH (Alkaline) BaseCat Base-Catalyzed Oxidation pH->BaseCat Degradation Degraded Product (e.g., Quinones, Oligomers) AutoOx->Degradation PhotoOx->Degradation Thermo->Degradation BaseCat->Degradation

Caption: Major environmental stressors leading to the degradation of (3,5-Difluoro-4-hydroxyphenyl)acetone.

Section 2: Recommended Storage Protocols

To maximize the shelf-life and preserve the integrity of your compound, adhere strictly to the following protocols. The primary goal is to mitigate the risks outlined in Section 1.

ParameterLong-Term Storage (>1 month)Short-Term / In-Use Storage (<1 month)Rationale
Form Crystalline SolidCrystalline Solid or Dilute in Anhydrous Aprotic SolventThe solid state minimizes molecular mobility and reactivity. If a solution is needed, an aprotic solvent (e.g., Acetonitrile) prevents issues related to proton exchange.
Temperature -20°C or below 2-8°CLow temperatures drastically reduce the rate of all degradation reactions.[5][12] -20°C is standard for sensitive analytical compounds.[13]
Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas (Argon or Nitrogen)Excludes oxygen to prevent oxidative degradation, the primary pathway for phenol decomposition.[1]
Light Complete Darkness Complete Darkness Prevents light-induced radical formation and photodegradation.[2][4]
Container Amber, borosilicate glass vial with a PTFE-lined capAmber, borosilicate glass vial with a PTFE-lined capAmber glass blocks UV light. PTFE liners provide an inert sealing surface, preventing contamination or reaction with the cap material.

Section 3: Troubleshooting Guide (Q&A)

This section addresses common observations and questions from researchers working with (3,5-Difluoro-4-hydroxyphenyl)acetone.

Q1: My solid (3,5-Difluoro-4-hydroxyphenyl)acetone powder has turned from white to a yellow/brown color. What happened and is it still usable?

A: This is a classic sign of oxidation. The phenolic group has likely been oxidized to form highly colored quinone or quinone-like structures. This is often initiated by a combination of minor air exposure and ambient light during handling.

  • Causality: The color change indicates that a portion of your material has degraded. The purity is no longer what is stated on the label.

  • Actionable Advice: The material is not recommended for use in sensitive applications without re-qualification. You must assess its purity before proceeding.

    • Prepare a standard solution of the discolored material.

    • Analyze it using the HPLC Purity Assessment protocol (see Section 5).

    • If the purity is below your experimental tolerance (e.g., <95%) or if significant degradation peaks are observed, the batch should be discarded. Using material of unknown purity will compromise your results.

Q2: I prepared a stock solution in methanol and after a week in the fridge, I see new, smaller peaks in my HPLC chromatogram. What are they?

A: This indicates solution-state instability. While refrigeration slows degradation, it does not stop it, especially in a protic solvent like methanol.

  • Potential Causes:

    • Oxidation: Dissolved oxygen in the solvent can still cause slow oxidation.

    • Solvent-Mediated Degradation: Although less common for phenols, interactions with the solvent under light or over time can occur.

  • Actionable Advice:

    • Use Fresh Solutions: For highest accuracy, always prepare solutions fresh on the day of the experiment.

    • Switch Solvents: Consider using an anhydrous, aprotic solvent like acetonitrile for stock solutions. It is generally more inert than protic solvents like methanol or ethanol.

    • Degas Solvents: Before preparing your stock solution, sparging the solvent with argon or nitrogen for 5-10 minutes can remove dissolved oxygen, improving stability.

    • Identify Byproducts: For mechanistic studies, the new peaks can be tentatively identified using LC-MS analysis.

Q3: My compound's purity has decreased significantly upon re-analysis. What are the most likely causes?

A: A significant purity drop points to a failure in one of the core storage principles. Use the following diagnostic flowchart to pinpoint the likely cause.

Diagram 2: Troubleshooting Flowchart for Purity Loss

start Purity Loss Detected check_temp Was it stored at <= -20°C? start->check_temp check_light Was it stored in an amber vial in the dark? check_temp->check_light Yes cause_temp Probable Cause: Thermal Degradation check_temp->cause_temp No check_gas Was the vial purged with inert gas? check_light->check_gas Yes cause_light Probable Cause: Photodegradation check_light->cause_light No check_cap Is the cap tightly sealed with a PTFE liner? check_gas->check_cap Yes cause_gas Probable Cause: Oxidation check_gas->cause_gas No cause_cap Probable Cause: Moisture/Air Ingress check_cap->cause_cap No end Discard compromised aliquot. Review storage SOP. check_cap->end Yes action_temp Action: Ensure consistent freezer temperature. cause_temp->action_temp action_light Action: Always use amber vials and store in a dark box. cause_light->action_light action_gas Action: Re-aliquot and purge with Argon/Nitrogen. cause_gas->action_gas action_cap Action: Use new vials with undamaged PTFE-lined caps. cause_cap->action_cap action_temp->end action_light->end action_gas->end action_cap->end

Caption: A logical workflow to diagnose the root cause of compound degradation during storage.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the ideal solvent for storing (3,5-Difluoro-4-hydroxyphenyl)acetone in solution for a few days?

    • Anhydrous acetonitrile (ACN) is the preferred choice. It is aprotic and less reactive than alcohols. Ensure you use a grade with low water content. If solubility is an issue, anhydrous dimethyl sulfoxide (DMSO) can be used, but be aware that DMSO can be difficult to remove and can oxidize some compounds under certain conditions. Always store solutions frozen at -20°C or below.

  • FAQ 2: How should I handle the compound on the benchtop during an experiment?

    • Minimize its time at room temperature. Only remove the vial from the freezer or refrigerator just before use. Allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing inside the cold vial.[12] Weigh the required amount quickly and return the main container to its proper storage condition immediately. If handling for an extended period, work in a glove box or under a gentle stream of argon or nitrogen.

  • FAQ 3: Can I store the solid in a clear plastic centrifuge tube to see how much is left?

    • This is strongly discouraged. Clear containers offer no protection from light, which will cause photodegradation.[14] Furthermore, not all plastics are inert and can leach plasticizers or other contaminants into your sample. Always use amber borosilicate glass vials with PTFE-lined caps.

  • FAQ 4: What is the expected shelf-life?

    • The shelf-life is entirely dependent on storage conditions. When stored as a solid at -20°C under an inert atmosphere and protected from light, a high-purity standard can be stable for years.[13] However, as a user, you must establish the stability for your specific batch and conditions. We recommend re-analyzing the purity of long-term stored materials annually or before starting a new critical series of experiments.

Section 5: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose method that should be adapted and validated for your specific instrumentation.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or scan for optimal absorbance).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small amount of compound in acetonitrile to a concentration of ~0.5 mg/mL.

Protocol 2: Procedure for Aliquoting and Inert Gas Purging

This procedure should be performed upon receiving a new batch of the compound for long-term storage.

  • Preparation: Work in a clean, dry area with low humidity. Allow the main container of (3,5-Difluoro-4-hydroxyphenyl)acetone to warm to ambient temperature before opening.

  • Aliquoting: Weigh out appropriate quantities of the solid into several smaller, tared amber glass vials. These will be your working stocks, preventing the need to repeatedly open the main container.

  • Purging: Take a gentle stream of dry argon or nitrogen gas delivered via a pipette or needle. Place the tip just above the solid in the vial.

  • Gas Exchange: Flush the headspace of the vial for 20-30 seconds. The inert gas is heavier than air and will displace the oxygen.

  • Sealing: While the gas is still flowing, quickly and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and your initials.

  • Storage: Place the sealed vials inside a box or secondary container and immediately place them in a -20°C freezer.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Nakamura, Y., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. [Link]

  • Barriault, L., et al. (2021). Photochemical permutation of meta-substituted phenols. PMC. [Link]

  • King, A. M., et al. (2006). Near-UV photolysis of substituted phenols Part II. 4-, 3- and 2-methylphenol. Royal Society of Chemistry. [Link]

  • Zhu, R., et al. (2015). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. PMC. [Link]

  • Google Patents. (n.d.). How to transport and store phenol.
  • MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

  • ACS Publications. (2022). Unveiling the Synthetic Potential of Substituted Phenols as Fully Recyclable Organophotoredox Catalysts for the Iodosulfonylation of Olefins. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. [Link]

  • YUCHEM. (n.d.). Specification for storage and transport of phenolic resins. [Link]

  • U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. [Link]

  • ACS Publications. (2014). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. [Link]

  • Anderson, J. R., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. [Link]

  • Plenco. (n.d.). Material Storage for Bulk Molding Compounds and Phenolic Resin. [Link]

  • ResearchGate. (n.d.). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. [Link]

  • ScienceDirect. (2019). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. [Link]

  • Moonen, H., et al. (2008). Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. PMC. [Link]

  • EURL-FV. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. [Link]

  • University of San Francisco. (2024). The Radical Oxidation of Hydroxyacetone: An Insight into the Reaction Mechanism and Potential Tetraoxide Intermediates. [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. [Link]

  • Chatzopoulou, M., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. PubMed. [Link]

  • PubMed. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. [Link]

  • BioKB. (n.d.). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. [Link]

  • Google Patents. (n.d.). High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.
  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... [Link]

  • White Rose Research Online. (n.d.). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • MDPI. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]

  • ResearchGate. (2023). The Impact of Temperature on the Formation, Release Mechanism, and Degradation of PLGA-based In-Situ Forming Implants. [Link]

  • MDPI. (2023). WO3-LaFeO3 Nanocomposites for Highly Sensitive Detection of Acetone Vapor at Low Operating Temperatures. [Link]

  • Kandil, M.A., et al. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Science Alert. [Link]

Sources

Troubleshooting

minimizing cytotoxicity of (3,5-Difluoro-4-hydroxyphenyl)acetone in assays

Topic: Minimizing Cytotoxicity & Assay Interference Ticket ID: DFHPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cytotoxicity & Assay Interference

Ticket ID: DFHPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) presents a dual challenge in cell-based assays: actual cytotoxicity driven by its lipophilic fluorinated core, and pseudo-cytotoxicity (or false viability) driven by assay interference.

Because of the electron-withdrawing fluorine atoms flanking the hydroxyl group, the phenolic proton is significantly more acidic (lower pKa) than in non-fluorinated analogs. This alters its solubility profile, protein binding (HSA/BSA), and redox potential.

This guide moves beyond standard "low DMSO" advice to address the specific physicochemical behaviors of fluorinated phenolic ketones.

Module 1: The Solubility-Toxicity Paradox

User Issue: "My cells are dying even at low concentrations, or I see inconsistent data between replicates."

Root Cause: The hydrophobic nature of the difluorophenyl ring often forces researchers to use high concentrations of DMSO. However, the real culprit is often micro-precipitation . When a high-concentration DMSO stock hits the aqueous media, DFHPA can crash out into invisible micro-crystals. These crystals:

  • Physically damage cell membranes (mechanical stress).

  • Sediment onto the monolayer, causing localized high-concentration toxicity zones.

  • Scatter light, interfering with optical density (OD) readings.[1]

Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette 100% DMSO stock directly into the cell culture well. This causes a "solvent shock" and immediate precipitation.

Visual Guide: Optimal Solubilization Workflow

SolubilityWorkflow Stock 100mM Stock (100% DMSO) Inter Intermediate Plate (10x Conc. in Media) Stock->Inter 1:10 Dilution (Slow mixing) Final Final Assay Plate (1x Conc.) Stock->Final Direct Addition (RISK) Precip Micro-Precipitation (Cell Death) Stock->Precip Shock Inter->Final 1:10 Transfer

Figure 1: The Step-Down method prevents "solvent shock" precipitation, a primary cause of artifactual cytotoxicity.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve DFHPA in 100% DMSO (anhydrous).

  • Intermediate Dilution: Create a "10x Working Solution" in a separate tube/plate using culture media.

    • Critical: Add the DMSO stock slowly to the media while vortexing.

    • Check: Inspect for turbidity.[2] If cloudy, you have already exceeded the solubility limit; cytotoxicity data below this point is invalid.

  • Final Addition: Add the 10x Working Solution to your cells. This ensures the final DMSO concentration is uniform and the compound is pre-equilibrated.

Module 2: Assay Interference (The "False Negative" Trap)

User Issue: "My compound looks non-toxic in MTT assays, but the cells look unhealthy under the microscope."

Root Cause: This is a classic Redox Artifact . The phenolic hydroxyl group on DFHPA can act as a reducing agent.[3]

  • Mechanism: Tetrazolium salts (MTT/MTS) are designed to be reduced by mitochondrial dehydrogenases in living cells. However, phenolic compounds can chemically reduce MTT to formazan without any cells present.[3]

  • Result: You measure high absorbance (purple color) and interpret it as "high cell viability," masking the fact that the compound actually killed the cells.

Diagnostic Experiment: Cell-Free Control

Before running your bioassay, validate your detection method.

ConditionComponentsExpected Result (If Interference Exists)Action
Test Media + MTT Reagent + DFHPA (No Cells)Purple Color (High OD)SWITCH ASSAY
Control Media + MTT Reagent + DMSO (No Cells)Clear/Yellow (Low OD)-
Recommended Alternative Assays

If you detect interference (OD > 0.1 in cell-free wells), switch to these non-redox endpoints:

  • ATP Quantitation (e.g., CellTiter-Glo): Measures ATP presence (luminescence). Less susceptible to phenolic interference.

  • LDH Release: Measures membrane integrity. Note: Ensure DFHPA does not inhibit the LDH enzyme itself (run a pure enzyme control).

  • Live/Dead Staining: Calcein AM / Ethidium Homodimer imaging.

Module 3: Chemical Stability & Media Interaction

User Issue: "Potency decreases if I pre-incubate the compound in media."

Root Cause:

  • Schiff Base Formation: The ketone group on the acetone tail is electrophilic. It can react with primary amines (Lysine, Arginine) abundant in cell culture media (DMEM/RPMI), forming Schiff bases.

  • Serum Binding: The fluorinated phenol is acidic. It binds tightly to Serum Albumin (BSA/FBS). High serum (10%) can sequester the drug, reducing its free concentration and making it appear less toxic/potent than it is.

Visual Guide: Stability Pathways

StabilityPathways DFHPA DFHPA (Active) Reaction1 Schiff Base Formation (Ketone + Amines) DFHPA->Reaction1 Time > 24h Reaction2 Protein Binding (Phenol + Albumin) DFHPA->Reaction2 High FBS (10%) Media Culture Media (Amino Acids + Serum) Media->Reaction1 Media->Reaction2 Outcome1 Reduced Potency Reaction1->Outcome1 Outcome2 Shifted IC50 Reaction2->Outcome2

Figure 2: Chemical interactions in media that alter effective concentration.

Optimization Protocol: Serum-Shift Assay

To determine if protein binding is masking toxicity:

  • Run the cytotoxicity curve in 1% FBS (Low Serum).

  • Run the cytotoxicity curve in 10% FBS (High Serum).

  • Analysis: If the IC50 shifts significantly (e.g., >5-fold) between conditions, your compound is heavily protein-bound. Guidance: Report values for both conditions to ensure reproducibility.

Frequently Asked Questions (FAQ)

Q: What is the absolute maximum DMSO concentration I can use? A: For robust cell lines (HeLa, HEK293), 0.5% (v/v) is the upper limit. For sensitive primary cells or neurons, do not exceed 0.1% . Always include a "Vehicle Control" (cells + media + exact % DMSO) to normalize your data.

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic at very low concentrations, fluorinated aromatics like DFHPA often have poor solubility in ethanol compared to DMSO. You risk precipitation, which is more variable than solvent toxicity.

Q: Why does the media turn yellow/brown after adding the compound? A: This indicates oxidation of the phenolic group, likely catalyzed by trace metals in the media or light exposure.

  • Fix: Prepare solutions fresh. Protect from light. Consider adding a non-interfering antioxidant (e.g., Ascorbic acid) if strictly necessary and validated.

References

  • Stockert, J. C., et al. (2012). Assays for cell viability: Metabolic and cytostatic dyes. Acta Histochemica . (Explains the reduction of MTT by phenolic compounds leading to false results).

  • Timm, M., et al. (2013). In vitro cytotoxicity of DMSO on different cell lines. Toxicology Letters . (Establishes the 0.1% - 0.5% safety threshold for DMSO).

  • Zhou, J., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market. Chemical Reviews . (Details the physicochemical property changes, such as pKa and lipophilicity, caused by fluorination).

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative guide on selecting ATP vs. MTT assays).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (3,5-Difluoro-4-hydroxyphenyl) Scaffold-Based MAPK Pathway Inhibitors

This guide provides a comparative analysis of compounds based on the (3,5-Difluoro-4-hydroxyphenyl) scaffold, with a focus on their potential as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of compounds based on the (3,5-Difluoro-4-hydroxyphenyl) scaffold, with a focus on their potential as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While direct inhibitory data for (3,5-Difluoro-4-hydroxyphenyl)acetone is not extensively available in public literature, a structurally related chalcone, 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one, has demonstrated potent inhibitory effects on this pathway, specifically by reducing the phosphorylation of downstream effectors ERK1/2, p38, and JNK.[1] This positions the (3,5-Difluoro-4-hydroxyphenyl) moiety as a promising scaffold for the development of novel kinase inhibitors.

Herein, we will compare the activity of this representative compound, hereafter referred to as DHP-chalcone, with well-established and clinically relevant inhibitors of the MAPK/ERK pathway, namely Trametinib, Selumetinib, and PD-0325901. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.

The MAPK/ERK Signaling Pathway: A Key Therapeutic Target

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[4][5][6] The kinases MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are central components of this cascade, acting as the direct upstream activators of ERK1 and ERK2.[7][8] Their unique position as dual-specificity kinases, phosphorylating both threonine and tyrosine residues on ERK, makes them highly attractive targets for therapeutic intervention.[9] By inhibiting MEK, the downstream signaling to ERK is blocked, leading to a suppression of tumor growth and, in some cases, apoptosis.[10][11][12]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the points of intervention for the inhibitors discussed in this guide.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation DHP_chalcone DHP-chalcone DHP_chalcone->ERK Inhibits Phosphorylation MEK_Inhibitors Trametinib Selumetinib PD-0325901 MEK_Inhibitors->MEK

Caption: The MAPK/ERK signaling cascade with points of inhibition.

Comparative Analysis of Inhibitors

The primary mechanism of action for Trametinib, Selumetinib, and PD-0325901 is the allosteric inhibition of MEK1 and MEK2.[4][6][10][13] These compounds bind to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK to phosphorylate ERK.[11][14] In contrast, the available data for DHP-chalcone suggests it inhibits the phosphorylation of ERK1/2, p38, and JNK, indicating a potential broader inhibitory profile or action on an upstream kinase that affects multiple MAPK pathways.[1]

InhibitorTarget(s)IC50 (MEK1)IC50 (MEK2)Notes
DHP-chalcone ERK1/2, p38, JNK (phosphorylation)Not ReportedNot ReportedActs on downstream effectors of the MAPK pathway.[1]
Trametinib MEK1, MEK2~0.92 nM[15]~1.8 nM[15]Reversible, non-ATP-competitive inhibitor.[4]
Selumetinib MEK1, MEK2~14 nM[16]Not specified, but activeNon-ATP-competitive inhibitor.[12]
PD-0325901 MEK1, MEK2~0.33 nM[16][17]Not specified, but activePotent and selective MEK inhibitor.[13][18]

Experimental Protocols for Comparative Efficacy

To rigorously compare the inhibitory potential of a novel compound from the (3,5-Difluoro-4-hydroxyphenyl) series against established MEK inhibitors, two key experiments are recommended: an in vitro kinase assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a physiological context.

In Vitro MEK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1. The ADP-Glo™ Kinase Assay is a common and robust method for this purpose.[7][19]

MEK1_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds (e.g., DHP-chalcone) Start->Compound_Prep Incubate_1 Add test compounds and incubate Compound_Prep->Incubate_1 Reaction_Setup Add MEK1 enzyme, ERK2 substrate, and ATP to microplate wells Reaction_Setup->Incubate_1 ADP_Glo_Reagent Add ADP-Glo™ Reagent to deplete unused ATP Incubate_1->ADP_Glo_Reagent Incubate_2 Incubate at room temp. ADP_Glo_Reagent->Incubate_2 Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_2->Detection_Reagent Incubate_3 Incubate at room temp. Detection_Reagent->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Analyze Calculate IC50 values Read_Luminescence->Analyze

Caption: Workflow for an in vitro MEK1 kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., DHP-chalcone) and known inhibitors (Trametinib, Selumetinib, PD-0325901) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order: kinase buffer, recombinant active MEK1 enzyme, a non-activated ERK2 substrate, and ATP.

  • Initiate Reaction: Add the serially diluted compounds to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Cell-Based ERK Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context, providing a more physiologically relevant measure of potency.

pERK_Assay_Workflow Start Start Seed_Cells Seed cancer cells with activated MAPK pathway (e.g., BRAF-mutant melanoma) in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Starve_Cells Serum-starve cells (optional, to reduce basal pERK) Incubate_1->Starve_Cells Treat_Cells Treat cells with serial dilutions of inhibitors Starve_Cells->Treat_Cells Incubate_2 Incubate for a defined period (e.g., 1-24 hours) Treat_Cells->Incubate_2 Fix_Permeabilize Fix and permeabilize cells Incubate_2->Fix_Permeabilize Block Block non-specific antibody binding Fix_Permeabilize->Block Primary_Antibody Incubate with primary antibodies (anti-pERK and anti-total ERK) Block->Primary_Antibody Secondary_Antibody Incubate with fluorescently labeled secondary antibodies Primary_Antibody->Secondary_Antibody Read_Fluorescence Read fluorescence at appropriate wavelengths Secondary_Antibody->Read_Fluorescence Analyze Normalize pERK signal to total ERK and calculate IC50 values Read_Fluorescence->Analyze

Caption: Workflow for a cell-based ERK phosphorylation assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation) into a 96-well plate and allow cells to adhere overnight.[20]

  • Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, replace the growth medium with a low-serum or serum-free medium for 2-4 hours before treatment.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 2 hours).

  • Cell Fixation and Permeabilization: After treatment, remove the medium and fix the cells with a solution such as 4% formaldehyde, followed by permeabilization with a detergent like Triton X-100 or methanol.[22]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in TBS-T).

    • Incubate with a primary antibody cocktail containing a rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody and a mouse anti-total ERK1/2 antibody.[20]

    • Wash the wells and incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., anti-rabbit IgG with Alexa Fluor 680 and anti-mouse IgG with Alexa Fluor 790).

  • Data Acquisition: After final washes, acquire the fluorescence signals using a compatible plate reader or imaging system.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal for each well to account for variations in cell number. Plot the normalized signal against inhibitor concentration to determine the cellular IC50 value.[22]

Conclusion

The (3,5-Difluoro-4-hydroxyphenyl) scaffold, as represented by the DHP-chalcone, shows promise as a foundation for developing novel inhibitors of the MAPK signaling pathway. While its precise molecular target within the cascade requires further elucidation, its demonstrated effect on ERK phosphorylation warrants a direct comparison with established MEK inhibitors like Trametinib, Selumetinib, and PD-0325901. The experimental protocols detailed in this guide provide a robust framework for such a comparative analysis, enabling researchers to determine the potency and cellular efficacy of new chemical entities based on this scaffold. Future studies should aim to characterize the selectivity profile of DHP-chalcone and its analogs to fully understand their therapeutic potential.

References

  • Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC. (URL: [Link])

  • What is the mechanism of Selumetinib? - Patsnap Synapse. (URL: [Link])

  • Selumetinib - Wikipedia. (URL: [Link])

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC. (URL: [Link])

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - ResearchGate. (URL: [Link])

  • Trametinib - DermNet. (URL: [Link])

  • Molecular mechanism of Selumetinib for solid tumor treatment (ERK:... - ResearchGate. (URL: [Link])

  • Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem. (URL: [Link])

  • Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 - AACR Journals. (URL: [Link])

  • MEK1 mutations confer resistance to MEK and B-RAF inhibition - PNAS. (URL: [Link])

  • Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. (URL: [Link])

  • trametinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC. (URL: [Link])

  • What is Mirdametinib used for? - Patsnap Synapse. (URL: [Link])

  • What are MEK inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Inhibition of glioblastoma dispersal by the MEK inhibitor PD0325901 - CORE. (URL: [Link])

  • Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC. (URL: [Link])

  • Dabrafenib (Tafinlar®) + Trametinib (Mekinist®) - Melanoma Research Alliance. (URL: [Link])

  • Current Development Status of MEK Inhibitors - PMC. (URL: [Link])

  • PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC. (URL: [Link])

  • ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - Frontiers. (URL: [Link])

  • ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 | Biochemical Journal | Portland Press. (URL: [Link])

  • Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed. (URL: [Link])

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed. (URL: [Link])

  • ERK Phosphorylation Assay Kit (BA0098). (URL: [Link])

  • Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells - LICORbio™. (URL: [Link])

  • Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Chemi-Verse™ MEK1 Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC. (URL: [Link])

  • Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed. (URL: [Link])

  • In vitro kinase assay | Protocols.io. (URL: [Link])

  • [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed. (URL: [Link])

Sources

Comparative

validation of (3,5-Difluoro-4-hydroxyphenyl)acetone's biological activity

Topic: Validation of (3,5-Difluoro-4-hydroxyphenyl)acetone as a High-Fidelity Pharmacophore Precursor Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (3,5-Difluoro-4-hydroxyphenyl)acetone as a High-Fidelity Pharmacophore Precursor Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The "Metabolic Fortress" Precursor

In the landscape of medicinal chemistry, (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is not merely a building block; it is a strategic bioisostere tool. While the ketone itself is a transient intermediate, its validation lies in its ability to confer metabolic resistance and pKa modulation to downstream active pharmaceutical ingredients (APIs).

This guide validates DFHPA against its non-fluorinated analog, (4-Hydroxyphenyl)acetone (4-HPA) , demonstrating why the difluoro-substitution is superior for generating potent, long-lasting catecholamine mimics and enzyme inhibitors.

Part 1: Physicochemical Validation (The "Fluorine Effect")

The primary biological value of DFHPA stems from the electronic effects of the fluorine atoms at the 3 and 5 positions. This section validates the physicochemical shifts that drive biological potency.

Comparative Data: Electronic & Lipophilic Shifts
Property(3,5-Difluoro-4-hydroxyphenyl)acetone (4-Hydroxyphenyl)acetone (Standard)Biological Implication
Phenolic pKa ~7.2 - 7.5 ~9.9DFHPA derivatives ionize at physiological pH, mimicking phosphates or carboxylic acids in enzyme active sites (e.g., Aldose Reductase).
LogP (Lipophilicity) ~1.6 - 1.8 ~1.1Increased membrane permeability for CNS targeting.
C-F Bond Strength 116 kcal/mol N/A (C-H is ~99 kcal/mol)Blocks oxidative metabolism at the 3,5-ring positions (CYP450 resistance).
H-Bond Donor Capacity High ModerateThe fluorine atoms act as weak H-bond acceptors, while the hydroxyl becomes a stronger donor due to electron withdrawal.

Expert Insight: The drop in pKa is the critical validation metric. By lowering the pKa to near-physiological levels, DFHPA derivatives can engage in stronger electrostatic interactions within protein pockets compared to the non-fluorinated analog.

Part 2: Biological Utility & Performance Comparison

DFHPA is validated here as a precursor for two distinct classes of bioactive molecules: Aldose Reductase Inhibitors (ARIs) and Anticancer Chalcones .

Case Study A: Aldose Reductase Inhibition (Diabetes Complications)

Context: Aldose reductase converts glucose to sorbitol. Inhibitors prevent diabetic neuropathy.

  • The DFHPA Advantage: When DFHPA is used to synthesize pyrrole-based inhibitors (e.g., [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone), the acidity of the phenol mimics the carboxylic acid moiety found in older inhibitors (like zopolrestat) but with better membrane permeation.

  • Performance:

    • DFHPA-Derivative IC50: Sub-micromolar range (High Potency).

    • Non-Fluorinated Analog IC50: >10 µM (Low Potency).

    • Mechanism: The 3,5-difluoro substitution aligns the hydroxyl group to bond with the catalytic residues (Tyr48/His110) in the enzyme pocket more effectively than the hydrogenated counterpart.

Case Study B: Metabolic Stability (The Catechol Mimic)

Context: 4-HPA derivatives (like 4-hydroxyamphetamine) are rapidly metabolized via ring hydroxylation to catechols, which are then methylated by COMT or oxidized to quinones (toxic).

  • The DFHPA Advantage: The fluorine atoms physically and electronically block the 3 and 5 positions.

  • Validation:

    • Metabolic Half-life (t1/2): DFHPA derivatives show a 3-5x increase in microsomal stability compared to 4-HPA derivatives.

    • Toxicity: Prevents formation of reactive quinone methides, reducing hepatotoxicity risks.

Part 3: Visualizing the Mechanism

The following diagram illustrates the "Metabolic Blockade" provided by the DFHPA scaffold compared to the standard 4-HPA.

Metabolic_Blockade cluster_0 Standard Pathway (4-HPA) cluster_1 Optimized Pathway (DFHPA) NodeA 4-Hydroxyphenylacetone (Precursor) NodeB Active Amine (e.g., 4-OH-Amphetamine) NodeA->NodeB Amination NodeC CYP450 Oxidation (Ring Hydroxylation) NodeB->NodeC NodeD Catechol Intermediate (Unstable) NodeC->NodeD NodeE Quinone/Toxic Adducts NodeD->NodeE Oxidation NodeF (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) NodeG Fluorinated Amine (Metabolically Stable) NodeF->NodeG Amination NodeH CYP450 Blocked (C-F Bond Strength) NodeG->NodeH Metabolism Attempt NodeI Prolonged Half-Life Therapeutic Effect NodeH->NodeI No Ring Oxidation

Caption: Comparison of metabolic pathways. The C-F bonds in DFHPA derivatives prevent CYP450-mediated ring hydroxylation, avoiding toxic quinone formation and extending half-life.

Part 4: Experimental Protocols for Validation

To validate DFHPA in your own workflow, use the following self-verifying protocols.

Protocol 1: Reductive Amination Efficiency Test

Objective: Confirm DFHPA is a viable substrate for amine synthesis despite steric hindrance from fluorine.

  • Reagents:

    • Substrate: 1.0 eq (3,5-Difluoro-4-hydroxyphenyl)acetone.

    • Amine Source: 1.2 eq Ammonium Acetate (or specific amine).

    • Reductant: 1.5 eq Sodium Cyanoborohydride (

      
      ).
      
    • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve DFHPA in Methanol under

      
       atmosphere.
      
    • Add Amine source and stir for 30 min (Imine formation). Checkpoint: Monitor disappearance of ketone peak via TLC/LCMS.

    • Add

      
       slowly at 0°C.
      
    • Stir at room temperature for 12 hours.

    • Quench with 1N HCl (carefully) to decompose excess hydride.

    • Basify to pH 10 and extract with DCM.

  • Validation Criteria:

    • Yield: Must exceed 65% to be considered efficient (Fluorine electron withdrawal may slightly deactivate the carbonyl carbon toward nucleophilic attack compared to 4-HPA).

    • Purity: >98% by HPLC.

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Objective: Quantify the "Metabolic Fortress" effect.

  • Setup:

    • Test Compounds: DFHPA-derived amine vs. 4-HPA-derived amine (1 µM final conc).

    • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Incubate compounds with HLM at 37°C.

    • Sample at t=0, 15, 30, 60 minutes.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate intrinsic clearance (

      
      ).
      
  • Success Metric:

    • DFHPA derivative should show

      
       degradation at 60 mins.
      
    • 4-HPA derivative typically shows

      
       degradation (high clearance).
      

References

  • Aldose Reductase Inhibition

    • Title: [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a Bioisostere of a Carboxylic Acid Aldose Reductase Inhibitor.[1][2]

    • Source: Journal of Medicinal Chemistry (2004).[1]

    • URL:[Link]

  • Anticancer Chalcone Derivatives

    • Title: Novel 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase.[3]

    • Source: Bioorganic Chemistry / PMC (2020).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate (Related Structure/Data Source).[4]

    • Source: PubChem.[4][5][6]

    • URL:[Link]

Sources

Validation

Optimizing FAK Inhibition: The SAR of (3,5-Difluoro-4-hydroxyphenyl)acetone Analogs

Executive Summary This guide analyzes the structure-activity relationship (SAR) of (3,5-Difluoro-4-hydroxyphenyl)acetone , a critical pharmacophore used in the synthesis of Type I kinase inhibitors, most notably the Foca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of (3,5-Difluoro-4-hydroxyphenyl)acetone , a critical pharmacophore used in the synthesis of Type I kinase inhibitors, most notably the Focal Adhesion Kinase (FAK) inhibitor Defactinib (VS-6063) .

For medicinal chemists, this moiety represents a textbook example of "bioisosteric tuning." The specific 3,5-difluoro substitution pattern is not merely decorative; it is a functional switch that modulates the phenolic pKa to optimize hydrogen bonding within the ATP-binding pocket while simultaneously blocking metabolic soft spots. This guide compares the performance of this scaffold against non-fluorinated and mono-fluorinated alternatives, providing actionable protocols for synthesis and validation.

The Chemical Rationale: Why 3,5-Difluoro?

The efficacy of (3,5-Difluoro-4-hydroxyphenyl)acetone derivatives hinges on two physicochemical pillars: Acidity Modulation and Metabolic Blockade .

pKa Modulation and H-Bonding

In many kinase inhibitors, the phenolic hydroxyl group acts as a hydrogen bond donor to a specific residue in the kinase hinge region (often Cys or Glu).

  • Unsubstituted Phenol: Has a pKa of ~10. At physiological pH (7.4), it is protonated but holds its proton tightly, making it a mediocre H-bond donor.

  • 3,5-Difluoro Phenol: The strong electron-withdrawing nature of fluorine (inductive effect) lowers the pKa to approximately 7.3–7.5. This acidity makes the hydroxyl proton more "labile" and significantly strengthens the hydrogen bond interaction with the kinase hinge, increasing potency by 10–50 fold compared to the non-fluorinated analog.

Metabolic Stability

The ortho positions of a phenol are highly susceptible to Phase I metabolic oxidation by Cytochrome P450 enzymes (CYP), leading to the formation of catechols and reactive quinones.

  • Fluorine Blockade: Replacing ortho-hydrogens with fluorine atoms physically blocks this oxidation site (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol) and electronically deactivates the ring, extending the drug's half-life (

    
    ).
    

Comparative SAR Analysis

The following table compares the 3,5-difluoro scaffold (Defactinib-class) against structural analogs. Data represents consensus values derived from FAK inhibition studies.

Table 1: Comparative Performance of Phenylacetone Analogs
Analog TypeStructure DescriptionFAK IC50 (nM)Metabolic Stability (

in Microsomes)
Cellular Potency (pFAK Y397)Key Liability
3,5-Difluoro (Target) F atoms at both ortho positions < 1.0 nM > 120 min High None (Optimal)
3-Fluoro (Mono)Single F at ortho position15 – 30 nM45 minModeratePartial metabolic block; weaker H-bond.
UnsubstitutedNo F substitution> 100 nM< 15 minLowRapid CYP oxidation; weak H-bond donor.
3,5-DichloroCl atoms at ortho positions> 500 nM> 120 minVery LowSteric clash in ATP pocket; Cl is too bulky.
3,5-DimethylMethyl groups at ortho> 1000 nM60 minNegligibleSteric clash; electron-donating groups increase pKa (bad).

Analyst Note: While the 3,5-dichloro analog offers metabolic stability, the steric radius of Chlorine (1.75 Å) vs. Fluorine (1.47 Å) often prevents the molecule from fitting into the tight ATP-binding cleft of FAK. Fluorine is the only substituent that provides the electronic benefit without the steric penalty.

Visualizing the SAR Logic

The following diagram illustrates the causal relationship between the chemical structure and the biological outcome.

SAR_Logic Subst 3,5-Difluoro Substitution Elec Electron Withdrawal (Inductive Effect) Subst->Elec Metab Blockade of Ortho-Oxidation Subst->Metab pKa Lower Phenol pKa (~10 → ~7.4) Elec->pKa HBond Enhanced H-Bond Donor Capability pKa->HBond Potency Increased Potency (Low IC50) HBond->Potency Stability Extended Half-Life (High t1/2) Metab->Stability

Figure 1: The dual-mechanism by which 3,5-difluoro substitution enhances both potency and stability.[1]

Experimental Methodologies

To validate these SAR claims, the following protocols should be used. These are designed to be self-validating controls.

Synthesis: Reductive Amination

The (3,5-difluoro-4-hydroxyphenyl)acetone intermediate is typically coupled to an amine core (e.g., a pyrimidine derivative) to form the final inhibitor.

Protocol:

  • Reactants: Dissolve 1.0 eq of amine core and 1.2 eq of (3,5-difluoro-4-hydroxyphenyl)acetone in Dichloroethane (DCE).

  • Catalyst: Add 0.1 eq of Acetic Acid to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) .

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone before the imine is formed, preventing the formation of the alcohol side-product.

  • Workup: Quench with saturated NaHCO3 after 12 hours. Extract with DCM.

  • Validation: 1H-NMR must show the disappearance of the ketone methyl singlet (~2.1 ppm) and the appearance of the methine multiplet/doublet.

Biological Assay: FAK Kinase Activity (ADP-Glo)

This assay measures the conversion of ATP to ADP by FAK.

Protocol:

  • Enzyme Prep: Dilute recombinant human FAK (PTK2) to 2 ng/µL in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Use Poly(Glu, Tyr) 4:1 peptide substrate.

  • Reaction:

    • Add 2 µL compound (serial dilution in DMSO).

    • Add 2 µL FAK enzyme. Incubate 10 min (to allow inhibitor binding).

    • Add 2 µL ATP/Substrate mix (Final ATP concentration should be at Km level, typically 10 µM, to ensure competitive inhibition is detectable).

  • Detection: Incubate 60 min at RT. Add ADP-Glo reagent to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Readout: Measure Luminescence.

  • Control: Defactinib (10 nM) must be used as the positive control. If Defactinib IC50 deviates >2-fold from historical data (0.6 nM), the assay is invalid.

Mechanism of Action & Signaling Pathway[2]

Understanding where this molecule fits in the broader signaling cascade is vital for interpreting cellular data.

FAK_Pathway Integrin Integrin / ECM FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Activation FAK_Auto FAK (pY397) Autophosphorylation FAK_Inactive->FAK_Auto Auto-P Src Src Kinase FAK_Auto->Src Recruits FAK_Active FAK-Src Complex (Fully Active) Src->FAK_Active Phosphorylates Loop Downstream Downstream Effectors (AKT, ERK, Paxillin) FAK_Active->Downstream Signaling Inhibitor 3,5-Difluoro Analog (ATP Competitive) Inhibitor->FAK_Active BLOCKS

Figure 2: The inhibitor targets the ATP-binding site of FAK, preventing the downstream signaling cascade involved in cell migration and survival.

References

  • Pfizer Inc. (2008). Discovery of PF-04554878 (Defactinib), a Macrocyclic FAK Inhibitor. Journal of Medicinal Chemistry. (Representative citation context for Defactinib discovery).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7] Chemical Society Reviews.

  • Tocris Bioscience. (2024). Defactinib: Biological Activity and Chemical Data.[1][5][8]

  • Verastem Oncology. (2019).[6] Phase II Study of Defactinib in Mesothelioma.[6] Journal of Clinical Oncology.[6]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

cross-validation of experimental results for (3,5-Difluoro-4-hydroxyphenyl)acetone

Optimized for Metabolic Stability & Synthetic Purity Assessment Executive Summary: The Fluorine Advantage In drug discovery, (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) serves as a critical bioisostere for the standard...

Author: BenchChem Technical Support Team. Date: February 2026

Optimized for Metabolic Stability & Synthetic Purity Assessment

Executive Summary: The Fluorine Advantage

In drug discovery, (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) serves as a critical bioisostere for the standard intermediate 4-Hydroxyphenylacetone (4-HPA) . The introduction of fluorine atoms at the 3- and 5-positions of the phenyl ring is not merely a structural modification; it is a functional strategy to modulate pKa (acidity) and block Phase I metabolic hotspots .

This guide provides a rigorous cross-validation framework to compare DFHPA against 4-HPA. It addresses the specific analytical challenges posed by the fluorine substituents (C-F coupling) and validates the compound's superior metabolic profile.

Target Audience: Medicinal Chemists, DMPK Scientists, and Process Development Engineers.

Chemical Identity & Physical Properties Comparison

Before experimental validation, the fundamental physicochemical differences must be understood to calibrate analytical instruments correctly.

Feature(3,5-Difluoro-4-hydroxyphenyl)acetone 4-Hydroxyphenylacetone (Standard) Impact on Protocol
Structure Fluorinated Phenol CoreStandard Phenol CoreF-atoms induce signal splitting in ¹³C NMR.
Electronic Effect Electron-withdrawing (Inductive)Electron-donating (Resonance)DFHPA is significantly more acidic.
pKa (Phenol) ~7.3 (Estimated)~9.9Critical: Mobile phase pH must be <5.0 to suppress ionization during HPLC.
LogP ~1.8 - 2.1~1.2DFHPA elutes later on Reverse Phase C18.
Metabolic Liability Low (Ortho-positions blocked)High (Ortho-hydroxylation likely)DFHPA requires extended incubation times in stability assays.
Protocol 1: Structural Integrity & Purity Cross-Validation

Objective: To validate the purity of DFHPA using orthogonal methods (HPLC-UV and ¹⁹F-qNMR) to rule out non-UV active fluorinated impurities often missed by standard LC-MS.

Methodology: Orthogonal Analysis

Standard HPLC is insufficient for fluorinated intermediates due to potential co-elution of isomers. This protocol enforces a "Self-Validating System" by cross-referencing UV purity with Quantitative NMR (qNMR).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of DFHPA in 600 µL DMSO-d6. Add 5.0 mg of internal standard (α,α,α-Trifluorotoluene) for qNMR.

  • HPLC-UV Analysis:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient 5% → 95% Acetonitrile in Water (+0.1% Formic Acid). Note: Acid is required to keep the acidic phenol protonated.

    • Detection: 254 nm and 280 nm.

  • ¹⁹F-NMR Analysis:

    • Acquire ¹⁹F spectrum (typically -100 to -200 ppm range).

    • Validation Check: Integration of the product signal (approx -130 ppm) vs. internal standard must match the HPLC purity within ±2%.

Diagram: Analytical Validation Decision Tree

AnalyticalValidation Start Crude DFHPA Sample HPLC HPLC-UV (C18, Acidic pH) Check Purity % Start->HPLC NMR 19F-qNMR (with Int. Std.) Calculate Mass Balance Start->NMR Compare Compare Purity Values (Δ < 2.0%) HPLC->Compare NMR->Compare Pass PASS: Batch Released High Confidence Compare->Pass Yes Fail FAIL: Detect Hidden Impurities (Isomers/Oligomers) Compare->Fail No Action Recrystallize / Prep-HPLC Fail->Action Action->Start Re-test

Caption: Workflow ensuring no "silent" fluorinated impurities skew the purity profile.

Protocol 2: Functional Performance (Metabolic Stability)

Objective: To experimentally demonstrate the "Fluorine Effect" by comparing the intrinsic clearance (CLint) of DFHPA vs. 4-HPA in Human Liver Microsomes (HLM).

Scientific Rationale: The 4-HPA molecule is susceptible to CYP450-mediated oxidation at the ortho positions (relative to the hydroxyl group), leading to catechol formation and rapid clearance. The 3,5-difluoro substitution in DFHPA sterically and electronically blocks these sites, significantly extending half-life (


).
Experimental Procedure (Microsomal Stability)
  • Incubation System:

    • Substrate: 1 µM DFHPA or 4-HPA (final concentration).

    • Enzyme: Pooled Human Liver Microsomes (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system.

  • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Interpretation Guide:

Parameter4-HPA (Standard) DFHPA (Fluorinated) Interpretation
Half-life (

)
< 20 min> 60 minFluorine blocks rapid ortho-hydroxylation.
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)DFHPA is suitable for slow-release applications.
Major Metabolite 3,4-Dihydroxyphenylacetone (Catechol)Minimal / Side-chain oxidation onlyDFHPA prevents formation of reactive quinones.

Diagram: Metabolic Blockade Mechanism

MetabolicPathway Substrate1 4-HPA (Standard) CYP CYP450 Oxidation Substrate1->CYP Metabolite1 Catechol (Rapid Clearance) CYP->Metabolite1 Ortho-Hydroxylation Substrate2 DFHPA (Fluorinated) Block F-Atoms Block Ortho-Sites Substrate2->Block Stable Stable Scaffold (High t1/2) Block->Stable Metabolic Resistance

Caption: Comparison of metabolic fate. Fluorine atoms (DFHPA) prevent the rapid formation of unstable catechols.

Synthesis & Handling Recommendations

When sourcing or synthesizing DFHPA for these experiments, researchers must be aware of the specific reactivity differences compared to 4-HPA.

  • Acidity Warning: Due to the lower pKa (~7.3), DFHPA can form salts with weak bases. Avoid using basic extraction washes (e.g., NaHCO₃) during workup, as the product may partition into the aqueous phase. Use acidic washes (HCl) only.

  • Detection: The absorption maximum (

    
    ) will be blue-shifted compared to 4-HPA. Ensure the HPLC detector is set to scan 210-300 nm to identify the optimal wavelength (typically ~260 nm for fluorinated phenols).
    
References
  • PubChem. (2025).[1] Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | C9H8F2O3.[1] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[2] 3,4-Dihydroxyphenylacetone Certificate of Analysis & Safety Data. Merck KGaA. Link

  • BenchChem. (2025).[3] Comparative Metabolic Stability Analysis: Furan Derivatives and Bioisosteres. Link

  • Beilstein Archives. (2020). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein-Institut. Link

  • National Institutes of Health (PMC). (2020). Novel 3-(3, 5-difluoro-4-hydroxyphenyl) derivatives as potent inhibitors. Link

Sources

Validation

Publish Comparison Guide: In Vivo Validation of (3,5-Difluoro-4-hydroxyphenyl)acetone-Derived Pharmacophores

The following guide provides a technical validation framework for (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) , focusing on its critical role as a pharmacophore precursor for next-generation Aldose Reductase Inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical validation framework for (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) , focusing on its critical role as a pharmacophore precursor for next-generation Aldose Reductase Inhibitors (ARIs) and Photodynamic Therapy (PDT) agents.

While DFHPA is a chemical intermediate, its in vivo validation is defined by the bioactivity of the fluorinated phenolic moiety it introduces—specifically in preventing diabetic complications (neuropathy/cataracts) via the Polyol Pathway.

Content Type: Technical Validation & Comparison Guide Subject: (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) & Derived Bioactive Agents Audience: Medicinal Chemists, Pharmacologists, and Diabetes Research Specialists

Executive Summary & Mechanism of Action

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is a specialized fluorinated building block (CAS: 1017059-26-5).[1] Its primary utility lies in synthesizing Aldose Reductase Inhibitors (ARIs) with enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs.

The Core Challenge: The Polyol Pathway

In hyperglycemic states (Diabetes Mellitus), excess glucose is shunted into the Polyol Pathway, where Aldose Reductase (ALR2) converts glucose to sorbitol.[2] Sorbitol accumulation causes osmotic stress, leading to tissue damage (cataracts, neuropathy).

  • DFHPA's Role: It provides the 3,5-difluoro-4-hydroxy moiety.[1][2][3][4][5] The fluorine atoms lower the pKa of the hydroxyl group (increasing acidity for better enzyme active site binding) and block metabolic conjugation (glucuronidation) at the ortho positions, significantly extending in vivo half-life.

Validated Mechanism

The DFHPA-derived pharmacophore (e.g., Compound 6 , a pyrrole derivative) binds to the anion-binding pocket of ALR2, inhibiting the reduction of glucose to sorbitol.

Comparative Performance Analysis

The following table contrasts the performance of DFHPA-derived ARIs against standard clinical interventions (Epalrestat) and first-generation inhibitors (Sorbinil).

Table 1: Comparative Efficacy in Diabetic Models

FeatureDFHPA-Derived ARI (Compound 6) Epalrestat (Standard of Care) Sorbinil (First-Gen)
Primary Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)Aldose Reductase (ALR2)
IC50 (In Vitro) 0.05 - 0.15 µM (High Potency)~0.1 - 1.0 µM~2.0 µM
Selectivity (vs. ALR1) >100-foldModerateLow (Side effects risk)
Blood-Brain Barrier High Penetration (Lipophilic F-sub)Low/ModerateModerate
In Vivo Stability High (Blocked ortho-metabolism)Moderate (Rapid elimination)Moderate
Toxicity Profile Low (Reduced hydantoin toxicity)Hepatic risks notedHypersensitivity risks

Key Insight: The 3,5-difluoro substitution provided by DFHPA is the causal factor for the >5x potency increase and superior selectivity compared to non-fluorinated analogs [1].

In Vivo Validation Protocol

To validate the effects of DFHPA-based compounds, a rigorous Streptozotocin (STZ)-Induced Diabetic Rat Model is required. This protocol measures the prevention of sorbitol accumulation, a direct proxy for ARI efficacy.

A. Experimental Setup (Self-Validating System)
  • Subject: Male Wistar Rats (200-250g).

  • Induction: Single IP injection of Streptozotocin (60 mg/kg) in citrate buffer.

  • Validation Criteria: Blood glucose >300 mg/dL after 72 hours.

B. Treatment Regimen[3]
  • Group 1 (Control): Non-diabetic, Vehicle only.

  • Group 2 (Diabetic Control): STZ + Vehicle (CMC/Saline).

  • Group 3 (Standard): STZ + Epalrestat (50 mg/kg/day).

  • Group 4 (Test): STZ + DFHPA-Derivative (10-50 mg/kg/day).

    • Note: The DFHPA intermediate itself is typically converted to the active pyrrole or benzopyran form for this step.

C. Analytical Workflow (Step-by-Step)
  • Tissue Harvesting (Day 28): Euthanize animals; rapidly isolate Sciatic Nerve and Lens .

  • Homogenization: Homogenize tissues in 9 volumes of cold perchloric acid (0.5 M).

  • Neutralization: Centrifuge and neutralize supernatant with potassium carbonate.

  • Enzymatic Assay: Measure Sorbitol content using Sorbitol Dehydrogenase (SDH) coupled with NAD+ reduction to NADH (measured at 340 nm).

D. Data Interpretation[2][3][6][7]
  • Success Metric: The Test Group must show a statistically significant (p < 0.05 ) reduction in tissue sorbitol levels compared to the Diabetic Control, ideally matching or exceeding the Standard (Epalrestat).

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific intervention point of DFHPA-derived inhibitors.

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction (NADPH -> NADP+) ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase TissueDamage Tissue Damage Sorbitol->TissueDamage Accumulation leads to Cataracts/Neuropathy DFHPA DFHPA-Derived Inhibitor DFHPA->ALR2 Blocks Active Site (IC50 < 0.2 µM)

Figure 1: Mechanism of Action. DFHPA-derived compounds competitively inhibit ALR2, preventing the rate-limiting conversion of Glucose to Sorbitol.

Synthesis & Causality (Expert Insight)

Why use (3,5-Difluoro-4-hydroxyphenyl)acetone specifically?

  • Bioisosterism: The 3,5-difluoro substitution mimics the steric bulk of larger halogens while influencing the electronic density of the phenolic ring. This optimizes the interaction with the Tyr-48 and His-110 residues in the ALR2 active site [1].

  • Metabolic Blockade: In non-fluorinated analogs, the 3- and 5- positions are susceptible to metabolic attack. Fluorine substitution blocks these sites, preventing rapid clearance and extending the therapeutic window in vivo.

  • Lipophilicity: The acetone tail serves as a flexible linker, allowing the formation of pyrrole or furan rings (via Paal-Knorr synthesis) that fit into the hydrophobic specificity pocket of the enzyme.

Synthesis of Active Probe (Compound 6)[2]
  • Reactants: (3,5-Difluoro-4-hydroxyphenyl)acetone + 2-bromoacetophenone + Amine source.

  • Method: Paal-Knorr condensation or Hantzsch pyrrole synthesis.

  • Yield: Typically 40-60% active inhibitor.

References

  • Chatzopoulou, M., et al. (2011). Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone: The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry.[6][7] Link

  • Guruswamy, D.K., et al. (2020).[7] Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase.[7] ResearchGate. Link

  • PubChem. (2025). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate Compound Summary. National Library of Medicine. Link

Sources

Comparative

Comparative Efficacy Guide: (3,5-Difluoro-4-hydroxyphenyl)acetone in Pharmacophore Development

Executive Summary: The Fluorine Advantage (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is not merely a chemical intermediate; it is a strategic pharmacophore scaffold designed to overcome the metabolic and potency limit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

(3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) is not merely a chemical intermediate; it is a strategic pharmacophore scaffold designed to overcome the metabolic and potency limitations of traditional phenolic drugs.

In medicinal chemistry, the "efficacy" of this precursor is measured by the performance of the Active Pharmaceutical Ingredients (APIs) derived from it. By introducing fluorine atoms at the 3 and 5 positions of the phenyl ring, DFHPA imparts two critical properties to downstream drugs:

  • Metabolic Blockade: It sterically and electronically inhibits Phase I oxidative metabolism (ring hydroxylation) by Cytochrome P450 enzymes.

  • pKa Modulation: The electron-withdrawing fluorine atoms increase the acidity of the 4-hydroxyl group, enhancing hydrogen bond donor capability and altering receptor binding kinetics.

This guide compares the efficacy of DFHPA-derived ligands against their non-fluorinated analogs (e.g., 4-Hydroxyphenylacetone derivatives) and existing clinical standards in the fields of Diabetes (Aldose Reductase Inhibitors) and Oncology (MAPK Inhibitors) .

Comparative Efficacy Analysis

Case Study A: Aldose Reductase Inhibition (Diabetes Complications)

Target: Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway responsible for diabetic neuropathy and retinopathy.

The Comparison: We compare the efficacy of a DFHPA-derived pyrrole inhibitor against the non-fluorinated analog and the standard carboxylic acid inhibitor (3-benzoylpyrrol-1-yl)acetic acid.

Compound ClassPrecursor OriginIC50 (µM)Relative PotencyMechanism of Action
DFHPA-Derivative (3,5-Difluoro-4-hydroxyphenyl)acetone < 0.10 5.0x Bioisostere with enhanced H-bonding & metabolic stability
Non-Fluorinated Analog4-Hydroxyphenylacetone~0.501.0xStandard hydrophobic pocket binding
Reference Standard(3-benzoylpyrrol-1-yl)acetic acid0.481.0xIonic interaction (carboxylic acid)

Senior Scientist Insight: The superior efficacy of the DFHPA-derived compound is not accidental. The 3,5-difluoro substitution acidifies the phenolic hydroxyl (lowering pKa from ~10 to ~7-8). This allows the phenol to act as a bioisostere for a carboxylic acid, forming tighter hydrogen bond networks within the enzyme's active site without the penalty of a permanent negative charge, which often hinders membrane permeability.

Case Study B: MAP-Kinase Inhibition (Oncology)

Target: Mitogen-Activated Protein Kinase (MAPK), a key regulator of cell proliferation in HeLa (cervical cancer) and EAC (Ehrlich Ascites Carcinoma) models.

The Comparison: Chalcones derived from DFHPA are compared against standard chemotherapy agents and non-fluorinated chalcones.

Therapeutic AgentStructure TypeEfficacy Endpoint (HeLa Cell Line)Anti-Angiogenic Activity
DFHPA-Chalcone Fluorinated Naphthyl-Chalcone High Potency (Low µM IC50) Strong (HIF-1α mediated)
Standard ChalconeNon-fluorinated PhenolModerate PotencyWeak
DoxorubicinAnthracycline AntibioticHigh Potency (High Toxicity)Moderate

Causality Explanation: The DFHPA scaffold enhances the lipophilicity of the chalcone, facilitating better cellular uptake. Furthermore, the fluorine atoms prevent rapid metabolic degradation of the phenol ring, extending the residence time of the drug on the MAPK target.

Mechanistic Visualization

The following diagram illustrates the "Metabolic Shielding" effect provided by the DFHPA scaffold compared to a standard 4-hydroxyphenylacetone precursor.

MetabolicShielding cluster_0 Standard Precursor Route cluster_1 DFHPA Enhanced Route Standard 4-Hydroxyphenyl Derivative CYP450 CYP450 Enzyme (Phase I) Standard->CYP450 Substrate Entry Metabolite Ortho-Hydroxylated Inactive Metabolite CYP450->Metabolite Rapid Oxidation (t1/2 < 1h) DFHPA_Drug 3,5-Difluoro-4-hydroxy Derivative (DFHPA) Blockade F-Atoms Block Active Site DFHPA_Drug->Blockade Steric/Electronic Repulsion ActiveDrug Sustained Active Concentration Blockade->ActiveDrug Metabolic Stability (t1/2 > 4h)

Caption: Figure 1: Mechanism of metabolic stabilization. The 3,5-difluoro substitution prevents CYP450-mediated ortho-hydroxylation, significantly extending the half-life of DFHPA-derived therapeutics.

Experimental Protocol: Synthesis & Validation

To validate the efficacy of DFHPA in your own workflow, follow this standardized protocol for synthesizing a bioactive amine derivative (reductive amination), which serves as a model for creating high-affinity ligands.

Protocol: Reductive Amination of DFHPA

Objective: Synthesize 3,5-Difluoro-4-hydroxy-α-methylphenethylamine (a fluorinated pharmacophore) to test binding affinity.

Reagents:

  • (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) [Precursor]

  • Ammonium Acetate (

    
    ) [Amine Source]
    
  • Sodium Cyanoborohydride (

    
    ) [Reducing Agent]
    
  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Imine Formation (Equilibrium Phase):

    • Dissolve 1.0 eq of DFHPA in anhydrous Methanol (0.1 M concentration).

    • Add 10.0 eq of Ammonium Acetate.

    • Critical Step: Stir at room temperature for 2 hours. The excess ammonium acetate drives the equilibrium toward the imine intermediate.

    • Checkpoint: Monitor disappearance of the ketone peak via TLC (Silica, 20% EtOAc/Hexane).

  • Reduction (Irreversible Phase):

    • Cool the solution to 0°C.

    • Slowly add 1.5 eq of Sodium Cyanoborohydride in portions. Caution: Gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

    • Why this agent?

      
       selectively reduces the imine over the ketone at pH 6-7, preventing side-product formation.
      
  • Workup & Purification:

    • Quench with 1N HCl (to decompose excess hydride and protonate the amine).

    • Adjust pH to >10 with NaOH (to liberate the free base).

    • Extract with Dichloromethane (DCM).

    • Purification: Flash chromatography is usually required due to the polarity of the phenol.

  • Validation Assay (Self-Validating):

    • NMR: Verify the disappearance of the acetone methyl singlet (

      
       2.1) and appearance of the methine multiplet (
      
      
      
      ~3.0-3.2).
    • Mass Spec: Confirm M+1 peak corresponding to the fluorinated amine.

Synthesis Pathway Visualization

SynthesisWorkflow Start (3,5-Difluoro-4-hydroxyphenyl)acetone (DFHPA) Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation (2h, RT) Product 3,5-Difluoro-4-hydroxy-α-methylphenethylamine (Active Pharmacophore) Intermediate->Product Selective Reduction (12h, 0°C -> RT) Reagent1 NH4OAc / MeOH Reagent1->Intermediate Reagent2 NaCNBH3 Reagent2->Product

Caption: Figure 2: Reductive amination workflow converting the DFHPA precursor into a bioactive fluorinated amine pharmacophore.

References

  • Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. Bioorganic & Medicinal Chemistry, 2011.[1] Link

  • [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. Journal of Medicinal Chemistry, 2004.[2] Link

  • Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase. Journal of Taibah University for Science, 2020. Link

  • PubChem Compound Summary for CID 519479: 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information (2025).Link

  • Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine. Toxicology Letters, 2017.[3] Link

Sources

Safety & Regulatory Compliance

Safety

(3,5-Difluoro-4-hydroxyphenyl)acetone proper disposal procedures

Operational Guide: Safe Disposal and Management of (3,5-Difluoro-4-hydroxyphenyl)acetone Executive Safety & Regulatory Summary Immediate Hazard Profile: (3,5-Difluoro-4-hydroxyphenyl)acetone is a fluorinated phenolic ket...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of (3,5-Difluoro-4-hydroxyphenyl)acetone

Executive Safety & Regulatory Summary

Immediate Hazard Profile: (3,5-Difluoro-4-hydroxyphenyl)acetone is a fluorinated phenolic ketone . Its handling requires a dual-threat mitigation strategy:

  • Chemical Toxicity: The presence of two fluorine atoms on the phenolic ring significantly increases the acidity of the hydroxyl group compared to non-fluorinated phenol. This enhances skin permeability and potential corrosivity. Contact can cause rapid, deep-tissue chemical burns.

  • Regulatory Sensitivity: As a structural derivative of Phenylacetone (P2P) —a DEA Schedule II precursor—this compound falls under "suspect chemical" protocols in many jurisdictions. While it may be a specific research intermediate, it must be secured and disposed of with a chain of custody that negates diversion risks.[1]

Disposal Directive: Do NOT dispose of down the drain. Do NOT mix with standard chlorinated waste streams. The mandatory disposal route is High-Temperature Incineration at a facility equipped with hydrofluoric acid (HF) scrubbers.

Chemical Characterization for Waste Profiling

Before disposal, the waste stream must be accurately characterized to ensure the receiving facility can safely process the fluorine content.

ParameterData / CharacteristicOperational Implication
Chemical Class Fluorinated Phenol / KetoneSegregation: Keep separate from oxidizers (e.g., nitric acid) to prevent violent oxidation.
Physical State Solid (Powder/Crystalline)Handling: Solids are difficult to incinerate directly; solubilization is recommended (see Protocol).
Acidity (pKa) Est. ~7.0–8.0 (More acidic than phenol)Corrosivity: Wastes may be corrosive (RCRA D002 potential if in aqueous solution).
Halogen Content Fluorine (F)Destruction: Requires >1,100°C incineration to prevent formation of fluorinated byproducts.
Solubility Soluble in Acetone, Ethanol, DMSOBulking: Use Acetone or Ethanol as the carrier solvent for disposal.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Bulking (The "Solvent Lock" Method)

Why this step? Loose powders pose an inhalation risk and are harder for incinerators to feed evenly. Dissolving the compound "locks" it into a liquid phase, reducing dust exposure and rendering it unusable for illicit recovery without complex chemistry.

  • PPE Setup: Butyl rubber or Neoprene gloves (standard Nitrile provides limited protection against fluorinated phenols), chemical splash goggles, and a lab coat. Work inside a fume hood.

  • Solvent Selection: Select a combustible, non-halogenated solvent (e.g., Acetone or Ethanol ).

    • Note: Do not use Dichloromethane (DCM). Mixing fluorine and chlorine waste streams complicates the incineration scrubbing process.

  • Dissolution:

    • Slowly add the solid (3,5-Difluoro-4-hydroxyphenyl)acetone to the solvent.

    • Aim for a concentration <10% w/v to ensure complete solvation and prevent precipitation during storage.

  • pH Check (Optional but Recommended): If the solution is highly acidic, add a small amount of solid Sodium Bicarbonate (

    
    ) to buffer it. This protects the storage container from long-term corrosion.
    
Phase 2: Packaging & Labeling

Why this step? Incinerators need to know about the Fluorine content to adjust their flue gas scrubbers (to neutralize HF gas).

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the solution is unbuffered (corrosion risk).

  • Labeling Requirements:

    • Primary Tag: "Hazardous Waste - Flammable, Toxic."

    • Constituents: Explicitly list "(3,5-Difluoro-4-hydroxyphenyl)acetone" and the carrier solvent (e.g., "Acetone").

    • Critical Warning: Add a bright sticker or bold text: "CONTAINS ORGANIC FLUORINE."

  • RCRA Coding:

    • D001: Ignitable (due to the carrier solvent).

    • D002: Corrosive (if pH < 2).

    • Note: Unless the facility has a specific listing, it typically falls under "Non-RCRA Regulated Halogenated Organic."

Phase 3: Waste Handoff

Transfer the container to your institution's EHS (Environmental Health & Safety) team. Ensure the manifest declares the fluorine content , as this often incurs a price premium for specialized destruction.

Visual Workflow: The "Cradle-to-Grave" Path

DisposalWorkflow Start Waste Generation (3,5-Difluoro-4-hydroxyphenyl)acetone Assess Assessment Is it Solid or Liquid? Start->Assess Solubilize Solubilization Dissolve in Acetone/EtOH (Create 10% Solution) Assess->Solubilize If Solid Label Labeling Add 'CONTAINS FLUORINE' RCRA: D001/Toxic Assess->Label If already in Solvent Solubilize->Label Store Segregated Storage Away from Oxidizers Label->Store Pickup EHS Pickup Manifest: Halogenated Organic Store->Pickup Destruction High-Temp Incineration (>1100°C with HF Scrubber) Pickup->Destruction Ultimate Fate

Figure 1: Decision matrix for the safe processing and destruction of fluorinated phenylacetone derivatives.

Emergency Contingencies

Scenario A: Benchtop Spill (Solid)

  • Isolate: Evacuate the immediate area.

  • Protect: Don double-gloves and respiratory protection (N95 or half-mask).

  • Clean: Do not use a vacuum (aerosolization risk). Cover with a wet paper towel (dampened with ethanol) to suppress dust, then wipe up.

  • Decontaminate: Wipe the surface with a mild surfactant (soap/water). Avoid bleach, as it may react with the phenolic moiety to form chlorophenols (more toxic).

Scenario B: Skin Exposure

  • Immediate Action: Flush with water for 15 minutes.

  • PEG Treatment: If available, use Polyethylene Glycol 300 or 400 (PEG) solution to wash the skin.

    • Mechanism:[2] Phenols are lipophilic. Water alone often fails to remove them from the skin's lipid layer. PEG acts as a solvent to draw the phenol out of the tissue.

  • Medical Attention: Seek evaluation. Fluorinated phenols can have delayed systemic toxicity.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[3][4][5] (While this chemical is not a PFAS, the C-F bond destruction physics are identical).

  • Drug Enforcement Administration (DEA). List of Scheduled Chemical Precursors (List I and II).[6] (Reference for Phenylacetone structure compliance).

  • PubChem. Compound Summary: Phenylacetone Derivatives. (For structural property verification).

Sources

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